molecular formula C94H82N4O2S4 B8105995 (Z)-Aconitic acid

(Z)-Aconitic acid

Cat. No.: B8105995
M. Wt: 1427.9 g/mol
InChI Key: HQOWCDPFDSRYRO-VFZXRLAXSA-N
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Description

(Z)-Aconitic acid is a useful research compound. Its molecular formula is C94H82N4O2S4 and its molecular weight is 1427.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H82N4O2S4/c1-5-9-13-17-25-59-33-41-65(42-34-59)93(66-43-35-60(36-44-66)26-18-14-10-6-2)79-53-76-80(54-75(79)89-85(93)91-81(103-89)51-69(101-91)49-77-83(63(55-95)56-96)71-29-21-23-31-73(71)87(77)99)94(67-45-37-61(38-46-67)27-19-15-11-7-3,68-47-39-62(40-48-68)28-20-16-12-8-4)86-90(76)104-82-52-70(102-92(82)86)50-78-84(64(57-97)58-98)72-30-22-24-32-74(72)88(78)100/h21-24,29-54H,5-20,25-28H2,1-4H3/b77-49-,78-50+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOWCDPFDSRYRO-VFZXRLAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C/7\C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H82N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of (Z)-Aconitic Acid in the Krebs Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Aconitic acid, more commonly known as cis-aconitate, is a critical intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production. This technical guide provides an in-depth exploration of the role of cis-aconitate, the enzymatic reactions it undergoes, and its significance in cellular metabolism. The document includes a detailed analysis of the enzyme aconitase, which catalyzes the interconversion of citrate (B86180) and isocitrate via cis-aconitate. Furthermore, this guide presents quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the analysis of aconitase activity and Krebs cycle intermediates, and visualizations of the relevant biochemical pathways.

Introduction

The Krebs cycle, or citric acid cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. This compound, or cis-aconitate, serves as a transient intermediate in the second step of this cycle, linking citrate and isocitrate. This isomerization is a crucial preparatory step for the subsequent oxidative decarboxylation reactions that generate reducing equivalents in the form of NADH and FADH₂. The reaction is catalyzed by the enzyme aconitase (aconitate hydratase), a stereo-specific and iron-sulfur cluster-containing protein.[1][2] Understanding the dynamics of cis-aconitate and the function of aconitase is essential for a comprehensive grasp of cellular bioenergetics and has implications for various pathological conditions, including neurodegenerative diseases and cancer.

The Role of cis-Aconitate in the Krebs Cycle

cis-Aconitate is formed from citrate through a dehydration reaction and is subsequently hydrated to form isocitrate. Both reactions are catalyzed by the same enzyme, aconitase.[1][2] This two-step process effectively moves the hydroxyl group of citrate from the tertiary position to a secondary position in isocitrate, which is a necessary rearrangement for the subsequent oxidation and decarboxylation catalyzed by isocitrate dehydrogenase.

The Aconitase Reaction

Aconitase (EC 4.2.1.3) is a fascinating enzyme that contains a [4Fe-4S] iron-sulfur cluster in its active site. This cluster is not involved in a redox reaction but plays a crucial role in the catalytic mechanism by coordinating with the substrate and facilitating the dehydration and hydration steps.[3] The overall reaction is reversible and can be summarized as follows:

Citrate ⇌ cis-Aconitate + H₂O ⇌ Isocitrate

The equilibrium of this reaction heavily favors citrate. In typical mammalian cells, the equilibrium mixture consists of approximately 88-91% citrate, 3-4% cis-aconitate, and 6-8% isocitrate.[2][4]

Stereochemistry of the Reaction

The conversion of citrate to isocitrate via cis-aconitate is a highly stereospecific process. Aconitase specifically removes the pro-R hydrogen from the C2 carbon and the hydroxyl group from the C3 carbon of citrate to form the planar cis-aconitate intermediate. The subsequent addition of water to the opposite face of the double bond results in the formation of (2R,3S)-isocitrate.[1]

Quantitative Data

Enzyme Kinetics of Mitochondrial Aconitase

The Michaelis-Menten constants (Km) and maximum velocities (Vmax) for aconitase provide insight into the enzyme's affinity for its substrates and its catalytic efficiency. While comprehensive tabulated data for mammalian mitochondrial aconitase is sparse in the literature, the following table summarizes available kinetic parameters.

SubstrateKm (µM)Vmax (units/mg)Organism/TissueReference
Citrate~200Not specifiedPig Heart[5]
cis-Aconitate~25Not specifiedPig Heart[5]
Isocitrate~50Not specifiedPig Heart[5]

Note: The exact values can vary depending on the experimental conditions such as pH, temperature, and ionic strength.

Intracellular Concentrations of Krebs Cycle Intermediates

The concentrations of Krebs cycle intermediates can vary significantly between different cell types and physiological states. The table below presents a summary of reported intracellular concentrations in a mammalian cell line.

MetaboliteConcentration (µM)Cell TypeReference
Citrate1300Baby Mouse Kidney (BHK)[3]
cis-AconitateNot reported--
Isocitrate60Baby Mouse Kidney (BHK)[3]
α-Ketoglutarate150Baby Mouse Kidney (BHK)[3]
Succinate350Baby Mouse Kidney (BHK)[3]
Fumarate60Baby Mouse Kidney (BHK)[3]
Malate420Baby Mouse Kidney (BHK)[3]

Note: The concentration of cis-aconitate is often not reported due to its low abundance and transient nature.

Experimental Protocols

Aconitase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and is designed to measure aconitase activity in cell and tissue lysates. The assay involves the conversion of citrate to isocitrate by aconitase, which is then measured in a coupled reaction where isocitrate is oxidized by isocitrate dehydrogenase (IDH), producing NADPH. The rate of NADPH production is proportional to the aconitase activity and can be monitored by the increase in absorbance at 450 nm.

Materials:

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)

  • Substrate Solution (containing citrate)

  • Developer Solution (containing isocitrate dehydrogenase and a chromogen)

  • Aconitase Activation Solution (containing (NH₄)₂Fe(SO₄)₂ and Cysteine)

  • Isocitrate Standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Cells: Homogenize 1-5 million cells in 100 µL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.

    • Tissues: Homogenize 10-20 mg of tissue in 200 µL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Aconitase Activation:

    • Prepare the Aconitase Activation Solution by mixing equal volumes of the (NH₄)₂Fe(SO₄)₂ and Cysteine solutions.

    • Add 10 µL of the Activation Solution to 100 µL of the sample and incubate on ice for 1 hour.

  • Assay:

    • Prepare a standard curve using the Isocitrate Standard.

    • Add 50 µL of the activated sample or standard to the wells of a 96-well plate.

    • Add 50 µL of the Substrate Solution to each well.

    • Add 10 µL of the Developer Solution to each well.

    • Incubate the plate at 25°C for 10-30 minutes, protected from light.

    • Measure the absorbance at 450 nm.

  • Calculation:

    • Subtract the background reading from all sample and standard readings.

    • Plot the standard curve and determine the concentration of isocitrate produced in the samples.

    • Calculate the aconitase activity (nmol/min/mL or U/mg of protein).

Quantification of Krebs Cycle Intermediates by LC-MS/MS

This protocol outlines a general workflow for the simultaneous quantification of tricarboxylic acid cycle intermediates in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Internal Standards (¹³C-labeled Krebs cycle intermediates)

  • Extraction Solvent (e.g., 80% methanol)

  • LC-MS/MS system

  • Appropriate LC column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Cells: Quench metabolism by rapidly washing cells with ice-cold saline. Lyse the cells with a known volume of ice-cold Extraction Solvent containing internal standards.

    • Tissues: Homogenize the tissue in ice-cold Extraction Solvent containing internal standards.

  • Extraction:

    • Incubate the samples at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the extracted samples into the LC-MS/MS system.

    • Separate the metabolites using a suitable gradient elution on the LC column.

    • Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, using the specific precursor-product ion transitions for each analyte and its corresponding internal standard.

  • Data Analysis:

    • Integrate the peak areas for each metabolite and its internal standard.

    • Calculate the concentration of each metabolite by comparing the peak area ratio of the analyte to its internal standard against a standard curve.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the role of cis-aconitate in the Krebs cycle.

Krebs_Cycle Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Isocitrate Isocitrate cis_Aconitate->Isocitrate alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase NADH + H⁺ CO₂

Caption: The central role of cis-Aconitate in the Krebs cycle.

Aconitase_Mechanism Citrate Citrate Dehydration Dehydration Citrate->Dehydration Aconitase [4Fe-4S] cis_Aconitate cis-Aconitate (enzyme-bound) Dehydration->cis_Aconitate - H₂O Hydration Hydration cis_Aconitate->Hydration Aconitase [4Fe-4S] Isocitrate Isocitrate Hydration->Isocitrate + H₂O

Caption: The two-step mechanism of the Aconitase reaction.

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Homogenization Homogenization & Lysis Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Aconitase_Assay Aconitase Activity Assay Supernatant->Aconitase_Assay LC_MS_Analysis LC-MS/MS Metabolite Quantification Supernatant->LC_MS_Analysis Data_Analysis Data Analysis Aconitase_Assay->Data_Analysis LC_MS_Analysis->Data_Analysis

Caption: Workflow for analyzing aconitase and Krebs cycle intermediates.

Conclusion

This compound, as the intermediate cis-aconitate, plays an indispensable, albeit transient, role in the Krebs cycle. Its formation and subsequent conversion, orchestrated by the enzyme aconitase, are essential for the continuation of cellular respiration and energy production. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development. Further investigation into the regulation of aconitase and the flux of cis-aconitate under various physiological and pathological conditions will undoubtedly provide deeper insights into cellular metabolism and may reveal novel therapeutic targets.

References

Biosynthesis pathway of cis-Aconitic acid in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis Pathway of cis-Aconitic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of cis-aconitic acid in plants. It covers the core metabolic pathway, quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols, and the role of this pathway in cellular signaling.

cis-Aconitic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway in all aerobic organisms. In plants, this pathway is not only crucial for energy production but also provides precursors for various biosynthetic processes. The formation and conversion of cis-aconitic acid are catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3).

The biosynthesis of cis-aconitic acid is a reversible two-step isomerization of citrate (B86180) to isocitrate, with cis-aconitate as an intermediate. This reaction is catalyzed by aconitase, an iron-sulfur protein.[1][2] Plant cells contain distinct isoforms of aconitase, primarily located in the mitochondria and the cytosol, indicating the importance of this reaction in different cellular compartments.[3][4]

The mitochondrial aconitase is a key component of the TCA cycle, which is central to cellular respiration.[5][6] The cytosolic isoform is involved in various metabolic pathways, including the glyoxylate (B1226380) cycle and the biosynthesis of certain amino acids.[3][4]

Biosynthesis_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle Citrate Citrate cis_Aconitate cis-Aconitic Acid Citrate->cis_Aconitate Aconitase (Dehydration) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (Hydration)

Core biosynthesis pathway of cis-aconitic acid.

Quantitative Data

Enzyme Kinetics of Plant Aconitase

The kinetic properties of aconitase isoforms have been studied in various plants. The Michaelis constant (Km) provides an indication of the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting the enzyme's affinity for its substrate.

Plant SpeciesIsoformSubstrateKm (mM)Reference
Zea mays (Maize)MitochondrialCitrate21[3]
d,l-Isocitrate1.5[3]
CytosolicCitrate9.5[3]
d,l-Isocitrate1.7[3]
Aconitate Isomerasecis-Aconitate0.75[7]
trans-Aconitate0.92[7]
Concentration of Aconitic Acid in Plant Tissues

The concentration of aconitic acid can vary significantly between different plant species and tissues. It is often found as its more stable isomer, trans-aconitic acid, which can accumulate to high levels in certain grasses.[8]

Plant SpeciesTissueCompoundConcentrationConditionsReference
Zea mays (Maize)Shoots and Rootstrans-Aconitic acidHigh levelsAccumulates in response to Al³⁺ stress[8]
Sweet SorghumJuiceAconitic acid0.114% - 0.312%Varies with maturity and nitrogen fertilization[8]

Experimental Protocols

Isolation of Mitochondria and Cytosol from Arabidopsis thaliana Leaves

This protocol describes the differential and density gradient centrifugation method for obtaining purified and functional mitochondria, as well as the cytosolic fraction, from Arabidopsis thaliana leaves.[9][10][11][12]

Materials:

  • Grinding Buffer: 0.3 M sucrose, 25 mM TES (pH 7.5), 4 mM cysteine, 1 mM EDTA, 0.2% (w/v) BSA, 0.2% (w/v) PVP-40

  • Wash Buffer: 0.3 M sucrose, 10 mM TES (pH 7.5), 0.1% (w/v) BSA

  • Percoll Gradient Solutions: 28% and 45% (v/v) Percoll in 0.3 M sucrose, 10 mM TES (pH 7.5)

  • Mortar and pestle, Miracloth, centrifuge tubes, refrigerated centrifuge

Procedure:

  • Harvest 50-100 g of Arabidopsis thaliana leaves and homogenize in ice-cold grinding buffer using a mortar and pestle.

  • Filter the homogenate through four layers of Miracloth.

  • Centrifuge the filtrate at 1,500 x g for 5 minutes to pellet chloroplasts and nuclei.

  • Collect the supernatant and centrifuge at 18,000 x g for 15 minutes to pellet crude mitochondria. The resulting supernatant is the crude cytosolic fraction.

  • Gently resuspend the mitochondrial pellet in wash buffer.

  • Layer the resuspended mitochondria onto a discontinuous Percoll gradient (45% layer below the 28% layer).

  • Centrifuge at 40,000 x g for 45 minutes. Intact mitochondria will band at the 28%/45% interface.

  • Carefully collect the mitochondrial fraction and wash with wash buffer to remove Percoll.

  • Pellet the purified mitochondria by centrifugation at 18,000 x g for 10 minutes.

  • For further purification of the cytosolic fraction, ultracentrifuge the crude cytosol at 100,000 x g for 1 hour to pellet microsomes. The supernatant is the purified cytosolic fraction.

Subcellular_Fractionation Start Homogenize Arabidopsis Leaves in Grinding Buffer Filter Filter through Miracloth Start->Filter Centrifuge1 Centrifuge at 1,500 x g Filter->Centrifuge1 Supernatant1 Supernatant (contains mitochondria, cytosol) Centrifuge1->Supernatant1 Pellet1 Pellet (nuclei, chloroplasts) - Discard Centrifuge1->Pellet1 Centrifuge2 Centrifuge at 18,000 x g Supernatant1->Centrifuge2 Crude_Mito Crude Mitochondrial Pellet Centrifuge2->Crude_Mito Crude_Cyto Supernatant (Crude Cytosol) Centrifuge2->Crude_Cyto Resuspend Resuspend Pellet in Wash Buffer Crude_Mito->Resuspend Ultracentrifuge Ultracentrifuge at 100,000 x g Crude_Cyto->Ultracentrifuge Gradient Layer on Percoll Gradient Resuspend->Gradient Centrifuge3 Centrifuge at 40,000 x g Gradient->Centrifuge3 Purified_Mito_Band Collect Mitochondrial Band Centrifuge3->Purified_Mito_Band Wash_Mito Wash and Pellet Mitochondria Purified_Mito_Band->Wash_Mito Purified_Mito Purified Mitochondria Wash_Mito->Purified_Mito Purified_Cyto Purified Cytosol Ultracentrifuge->Purified_Cyto Microsomes Pellet (Microsomes) - Discard Ultracentrifuge->Microsomes

Workflow for subcellular fractionation.
Aconitase Activity Assay

This spectrophotometric assay measures the conversion of cis-aconitate to isocitrate, which is then coupled to the reduction of NADP⁺ by isocitrate dehydrogenase.[5][6][13][14][15]

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl

  • Substrate Solution: 20 mM cis-aconitic acid

  • Cofactor Solution: 10 mM NADP⁺, 50 mM MgCl₂

  • Coupling Enzyme: Isocitrate dehydrogenase (sufficient units)

  • 96-well microplate, spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADP⁺/MgCl₂ solution, and isocitrate dehydrogenase.

  • Add the isolated mitochondrial or cytosolic fraction to the wells of a microplate.

  • Initiate the reaction by adding the cis-aconitate substrate solution.

  • Immediately measure the increase in absorbance at 340 nm (due to NADPH formation) at regular intervals for 5-10 minutes.

  • Calculate the aconitase activity based on the rate of change in absorbance, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Aconitase_Assay Prepare_Mix Prepare Reaction Mix (Buffer, NADP+, MgCl2, ICDH) Add_Sample Add Sample (Mitochondria or Cytosol) Prepare_Mix->Add_Sample Add_Substrate Add cis-Aconitate (Substrate) Add_Sample->Add_Substrate Measure Measure Absorbance at 340 nm (NADPH formation) Add_Substrate->Measure Calculate Calculate Activity Measure->Calculate

Workflow for aconitase activity assay.
Quantification of cis-Aconitic Acid by LC-MS/MS

This method allows for the sensitive and specific quantification of cis-aconitic acid in plant extracts.[16][17]

Materials:

  • Extraction Solvent: 80% methanol

  • LC-MS/MS system with a suitable column (e.g., C18)

  • cis-Aconitic acid standard

Procedure:

  • Extraction: Homogenize flash-frozen plant tissue in pre-chilled 80% methanol. Centrifuge to pellet debris and collect the supernatant.

  • LC Separation: Inject the extract onto a C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • MS/MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor the specific precursor-to-product ion transitions for cis-aconitic acid (e.g., m/z 173 -> 111).

  • Quantification: Generate a standard curve using known concentrations of a cis-aconitic acid standard. Quantify the amount of cis-aconitic acid in the samples by comparing their peak areas to the standard curve.

LCMS_Workflow Start Homogenize Plant Tissue in 80% Methanol Centrifuge Centrifuge and Collect Supernatant Start->Centrifuge Inject Inject Extract onto LC Column Centrifuge->Inject Separate Separate Analytes by Liquid Chromatography Inject->Separate Detect Detect by MS/MS (Negative ESI, MRM) Separate->Detect Quantify Quantify using Standard Curve Detect->Quantify

Workflow for LC-MS/MS quantification.

Role in Signaling Pathways

Aconitase plays a significant role in cellular signaling, particularly in the response to oxidative stress.[18][19] It is involved in retrograde signaling, a communication pathway from organelles (mitochondria and chloroplasts) to the nucleus, which leads to changes in gene expression.[18][20][21]

Under conditions of oxidative stress, the iron-sulfur cluster of aconitase is sensitive to damage by reactive oxygen species (ROS), leading to its inactivation.[18] This inactivation can lead to an accumulation of citrate, which can act as a signaling molecule. Furthermore, the inactive form of cytosolic aconitase can function as an iron-regulatory protein (IRP), binding to iron-responsive elements in mRNAs and regulating the expression of proteins involved in iron homeostasis.[2]

In response to mitochondrial dysfunction, a retrograde signaling pathway is activated, which involves the transcription factor ANAC017.[22][23] This pathway leads to the induction of stress-responsive genes, such as alternative oxidase (AOX), which helps to mitigate the effects of oxidative stress.[22][24]

Signaling_Pathway cluster_mito Mitochondrion cluster_nuc Nucleus Oxidative_Stress Oxidative Stress (ROS) Aconitase Aconitase Oxidative_Stress->Aconitase Inactivation Mitochondria Mitochondria ANAC017 ANAC017 Mitochondria->ANAC017 Retrograde Signal Citrate Citrate Accumulation Aconitase->Citrate Leads to Nucleus Nucleus ANAC017->Nucleus Translocation Stress_Genes Stress-Responsive Gene Expression (e.g., AOX1a) Nucleus->Stress_Genes Induction

Aconitase in retrograde signaling.

References

(Z)-Aconitic acid versus (E)-Aconitic acid stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Z)-Aconitic and (E)-Aconitic Acid Stereoisomers

Introduction

Aconitic acid, systematically named prop-1-ene-1,2,3-tricarboxylic acid, is an unsaturated tricarboxylic organic acid with the chemical formula C₆H₆O₆[1][2][3]. It exists as two distinct geometric isomers, or stereoisomers: (Z)-Aconitic acid (commonly known as cis-Aconitic acid) and (E)-Aconitic acid (commonly known as trans-Aconitic acid)[1][2]. These isomers, while sharing the same chemical formula and connectivity, exhibit different spatial arrangements of their carboxyl groups around the carbon-carbon double bond, leading to distinct physical, chemical, and biological properties[1].

The conjugate base of the cis-isomer, cis-aconitate, is a critical intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, one of the most fundamental pathways for cellular energy production[2][4][5][6][7][8][9]. It is formed by the dehydration of citric acid and is subsequently converted to isocitrate, a reaction catalyzed by the enzyme aconitase[2][4][5][7][10]. The trans-isomer, while more stable, also demonstrates a range of biological activities and industrial applications[1][9][11]. This guide provides a detailed comparison of these two stereoisomers, focusing on their properties, biological significance, and the experimental methodologies used for their study.

Physicochemical Properties

The stereochemical difference between (Z)- and (E)-aconitic acid gives rise to notable variations in their physical properties. The trans-isomer is generally more stable due to reduced steric hindrance between the carboxyl groups[1]. Key physicochemical data are summarized in the table below.

PropertyThis compound (cis)(E)-Aconitic Acid (trans)
Molecular Formula C₆H₆O₆[5][12][13]C₆H₆O₆
Molar Mass 174.11 g/mol [3][5][14]174.11 g/mol [2]
Appearance White to yellowish crystalline solid[10]Colorless crystals[2]
Melting Point 122-125 °C[1][12][14][15]Decomposes over a range of 185-209 °C[1][16]
Boiling Point 542.6 °C at 760 mmHg[12][15][17]Not applicable (decomposes)
Water Solubility High (e.g., 1g in 2mL at 25°C)[10]Soluble
Acidity (pKa) pKa1: 2.78, pKa2: 4.41, pKa3: 6.21[2]pKa1: 2.80, pKa2: 4.46[2]
CAS Number 585-84-2[2][10][12][14]4023-65-8[2]

Biological Role and Activity

The biological roles of the two aconitic acid isomers are distinct, largely defined by their interaction with the enzyme aconitase and their prevalence in nature.

This compound (cis-Aconitate): The primary biological significance of cis-aconitic acid is its role as an obligate intermediate in the TCA cycle[4][5][9][10][18]. The enzyme aconitase (aconitate hydratase) facilitates the stereospecific isomerization of citrate (B86180) to isocitrate via the formation of a bound cis-aconitate intermediate[2][4][7][8]. This reaction is a crucial step in aerobic respiration, linking the oxidation of acetyl-CoA to the production of reducing equivalents (NADH and FADH₂) for ATP synthesis[8]. Abnormal levels of cis-aconitic acid can be an indicator of mitochondrial dysfunction or metabolic disorders[6][19].

(E)-Aconitic Acid (trans-Aconitate): While not a direct intermediate in the central metabolic pathway of the TCA cycle, trans-aconitic acid is found in significant quantities in various plants, such as sugarcane and sweet sorghum, where it can act as a carbon storage molecule and a defense compound[1][9][11][20]. Research has highlighted several divergent biological activities of the trans-isomer compared to its cis counterpart.

Biological ActivityThis compound (cis)(E)-Aconitic Acid (trans)
TCA Cycle Essential intermediate[4][5][9]Can inhibit the enzyme aconitase[9][20]
Nematocidal Activity Low activitySignificantly higher activity against Meloidogyne incognita[9][20]
Anti-leishmanial Can reverse the inhibitory effect of the trans-isomerAttenuates replication of Leishmania donovani promastigotes[9][20]
Anti-inflammatory Not well-documentedInhibits tumor necrosis factor-alpha (TNF-α) release[9][11]
Antifungal/Antifeedant Limited reportsServes as a defense mechanism in certain plants[11][20]

Metabolic Pathway and Experimental Workflows

Role in the Tricarboxylic Acid (TCA) Cycle

The conversion of citrate to isocitrate is a critical step in the TCA cycle. It proceeds through a dehydration-hydration mechanism involving cis-aconitate as an enzyme-bound intermediate.

TCACycle_Aconitase Citrate Citrate Aconitase Aconitase (Enzyme) Citrate->Aconitase CisAconitate cis-Aconitate (Intermediate) CisAconitate->Aconitase Isocitrate Isocitrate Aconitase->CisAconitate - H₂O Aconitase->Isocitrate + H₂O

Aconitase-catalyzed isomerization in the TCA cycle.
General Experimental Workflow for Isomer Analysis

The quantification and separation of aconitic acid stereoisomers from biological or industrial samples typically involve chromatographic techniques. A generalized workflow is depicted below.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Process Sample Extraction Solid Phase Extraction (Ion Exchange) Sample->Extraction HPLC HPLC Separation (Ion-Exclusion Column) Extraction->HPLC Detection UV / MS Detection HPLC->Detection Quant Quantification (Peak Integration) Detection->Quant Report Data Reporting & Interpretation Quant->Report

Workflow for aconitic acid isomer analysis.

Experimental Protocols

Synthesis of Aconitic Acid (Mixture of Isomers)

Aconitic acid can be synthesized via the dehydration of citric acid, a method that typically yields a mixture of both cis and trans isomers[2][16].

  • Objective: To produce aconitic acid from citric acid monohydrate.

  • Reagents:

    • Citric acid monohydrate (1 mole, 210 g)[16]

    • Concentrated sulfuric acid (2 moles, 210 g / 115 mL)[16]

    • Deionized water

    • Glacial acetic acid

    • Concentrated hydrochloric acid

  • Procedure:

    • Prepare a solution of sulfuric acid by carefully adding 210 g of concentrated H₂SO₄ to 105 mL of water.

    • In a 1-liter round-bottomed flask fitted with a reflux condenser, place 210 g of powdered citric acid monohydrate[16].

    • Add the sulfuric acid solution to the flask.

    • Heat the mixture in an oil bath maintained at 140–145 °C for approximately 7 hours[16]. The solution will turn light brown.

    • Pour the hot solution into a shallow dish to cool. Rinse the flask with a small amount of hot glacial acetic acid[16].

    • Allow the solution to cool slowly to around 41-42 °C, stirring occasionally to break up the solid mass of aconitic acid that precipitates[16].

    • Collect the solid product by suction filtration, pressing the material to drain it thoroughly[16].

    • To purify, create a paste by stirring the collected solid with 70 mL of concentrated hydrochloric acid in an ice bath[16].

    • Collect the purified solid again by suction filtration, wash with two small portions of cold glacial acetic acid, and dry on a porous plate[16].

  • Note: This protocol primarily yields the more stable trans-isomer upon work-up, as much of the cis-aconitic acid converts to the trans form during the process[21]. Further purification and separation of isomers require techniques like recrystallization or chromatography.

Analytical Method: Separation and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying (Z)- and (E)-aconitic acid in complex mixtures, such as sugarcane process streams or biological extracts[22].

  • Objective: To separate and quantify cis- and trans-aconitic acid isomers.

  • Instrumentation & Columns:

    • HPLC system with UV or Mass Spectrometry (MS) detector[19][22].

    • Ion-exclusion chromatography column(s)[22].

  • Sample Preparation:

    • For complex matrices like sugarcane juice, an initial cleanup is required.

    • Use a reproducible solid-phase, ion-exchange extraction method to isolate the organic acid fraction from the sample[22].

  • Chromatographic Conditions (Illustrative):

    • Mobile Phase: Dilute sulfuric acid (e.g., 0.005 N H₂SO₄).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a specific temperature (e.g., 35-60 °C) to improve resolution[22].

    • Detection: UV detection at approximately 210 nm. For higher specificity and sensitivity, especially in biological samples, UPLC-MS/MS is preferred[19].

  • Quantification:

    • Prepare standard solutions of pure (Z)- and (E)-aconitic acid of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each isomer.

    • Quantify the isomers in the unknown sample by comparing their peak areas to the calibration curve.

Conclusion

The stereoisomers of aconitic acid, this compound and (E)-aconitic acid, serve as a clear example of how stereochemistry dictates biological function. While the cis-isomer is a fleeting yet essential intermediate in the universal process of cellular energy production, the more stable trans-isomer accumulates in certain plants and exhibits a distinct profile of biological activities, including defensive and therapeutic potentials. A thorough understanding of their unique properties and the analytical methods to distinguish them is crucial for researchers in metabolic studies, natural product chemistry, and drug development.

References

A Comprehensive Technical Guide to the Natural Sources and Isolation of cis-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Aconitic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role in cellular metabolism.[1][2] Its unique chemical structure, featuring a cis-double bond and three carboxylic acid groups, makes it a molecule of significant interest for various applications, including as a precursor for the synthesis of bioactive compounds and polymers. This technical guide provides an in-depth overview of the natural sources of cis-aconitic acid, detailed protocols for its isolation and purification, and a summary of its biosynthesis.

Natural Sources of cis-Aconitic Acid

cis-Aconitic acid is found in a variety of biological systems, from microorganisms to plants. However, it is often present in equilibrium with its more stable isomer, trans-aconitic acid. The concentration of the cis-isomer can be influenced by physiological conditions and the specific organism.

Microbial Sources

Certain microorganisms, particularly fungi of the Aspergillus genus, are notable producers of aconitic acid isomers as intermediates in the biosynthesis of itaconic acid. Aspergillus terreus is a well-studied organism in this regard.[3] While the primary product of interest in these fermentations is often itaconic acid, the precursor, cis-aconitic acid, accumulates intracellularly.

Plant Sources

Aconitic acid is a common organic acid in many plants, where it is believed to play a role in defense mechanisms and as a storage form of carbon. While the trans-isomer is typically more abundant, the cis-isomer is also present. One of the earliest reported sources of aconitic acid is from plants of the Aconitum genus, such as Aconitum napellus (monkshood).[2] It is also found in sugarcane (Saccharum officinarum), sorghum (Sorghum bicolor), and various fruits and vegetables.

Table 1: Quantitative Data on cis-Aconitic Acid in Natural Sources

Natural SourceOrganism/PlantTissue/ConditionConcentration of cis-Aconitic AcidReference(s)
FungusAspergillus terreusFermentation Broth (intracellular)Variable, dependent on strain and fermentation conditions.[3]
PlantSugarcane (Saccharum officinarum)JuiceIsomerization from trans- to cis-aconitic acid occurs during processing.[4]
PlantAconitum napellusTubersHistorically isolated, quantitative data on the cis-isomer is limited.[2]

Note: Quantitative data for cis-aconitic acid is often limited due to its instability and isomerization to the trans-form during extraction and analysis. The provided data should be considered indicative.

Biosynthesis of cis-Aconitic Acid

In most organisms, cis-aconitic acid is synthesized from citric acid as part of the tricarboxylic acid (TCA) cycle. The enzyme responsible for this conversion is aconitase (aconitate hydratase, EC 4.2.1.3).[5] Aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, with cis-aconitate as an enzyme-bound intermediate.

The reaction proceeds in two steps:

  • Dehydration of citrate to form cis-aconitate.

  • Hydration of cis-aconitate to form isocitrate.

This reversible reaction is crucial for cellular respiration and provides a direct route for the enzymatic synthesis of cis-aconitic acid.

Biosynthesis_of_cis_Aconitic_Acid Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase (Dehydration) cis_Aconitate->Citrate Aconitase (Hydration) Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase (Hydration) Isocitrate->cis_Aconitate Aconitase (Dehydration)

Caption: Biosynthesis of cis-Aconitic Acid via the TCA Cycle.

Isolation and Purification of cis-Aconitic Acid

The isolation of cis-aconitic acid is challenging due to its propensity to isomerize to the more stable trans-aconitic acid, especially under conditions of heat and extreme pH.[6][7] Therefore, mild extraction and purification conditions are crucial.

General Workflow for Isolation

The general procedure for isolating cis-aconitic acid from natural sources involves extraction, separation of the isomers, and purification.

Isolation_Workflow Start Natural Source (e.g., Microbial Biomass, Plant Tissue) Extraction Extraction with Cold Solvent (e.g., aqueous buffer) Start->Extraction Clarification Clarification (Centrifugation/Filtration) Extraction->Clarification Isomer_Separation Isomer Separation (Preparative HPLC) Clarification->Isomer_Separation Purification Purification and Crystallization Isomer_Separation->Purification Final_Product Pure cis-Aconitic Acid Purification->Final_Product

Caption: General workflow for the isolation of cis-aconitic acid.

Experimental Protocols

This protocol is designed for the extraction of intracellular cis-aconitic acid from fungal biomass, such as Aspergillus terreus. The key is rapid quenching of metabolic activity and extraction at low temperatures to minimize isomerization.

Materials:

  • Fungal biomass

  • Cold quenching solution (e.g., 60% methanol (B129727) at -40°C)

  • Extraction solvent (e.g., 75% ethanol (B145695) at -20°C)

  • Liquid nitrogen

  • Centrifuge

  • Lyophilizer

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Harvesting and Quenching: Rapidly harvest the fungal biomass from the fermentation broth by vacuum filtration. Immediately quench the metabolism by immersing the biomass in a cold quenching solution for 30-60 seconds.

  • Cell Disruption: Freeze the quenched biomass in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Suspend the powdered biomass in a pre-chilled extraction solvent. Vortex vigorously for 1 minute and incubate at -20°C for 1 hour with occasional vortexing.

  • Clarification: Centrifuge the extract at 4°C and high speed (e.g., 10,000 x g) for 10 minutes to pellet cell debris. Collect the supernatant.

  • Solvent Removal: Lyophilize the supernatant to remove the solvent and obtain a crude extract.

  • Preparative HPLC Separation: Reconstitute the crude extract in a suitable mobile phase and perform preparative HPLC to separate cis- and trans-aconitic acids.

    • Column: A suitable reversed-phase or ion-exchange column.

    • Mobile Phase: An isocratic or gradient elution with an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile). The exact conditions will need to be optimized based on the column and system.

    • Detection: UV detection at a wavelength where aconitic acid absorbs (e.g., 210 nm).

  • Fraction Collection and Purification: Collect the fractions corresponding to the cis-aconitic acid peak. Pool the fractions and remove the solvent by lyophilization. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol) at low temperatures.

This protocol utilizes the enzyme aconitase to convert citric acid into cis-aconitic acid.

Materials:

  • Citric acid

  • Aconitase (commercially available or purified)

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

  • Quenching solution (e.g., trichloroacetic acid)

  • Preparative HPLC system

Procedure:

  • Enzymatic Reaction: Prepare a reaction mixture containing citric acid in the reaction buffer. Equilibrate the mixture to the optimal temperature for aconitase activity (typically 25-37°C).

  • Initiate Reaction: Add aconitase to the reaction mixture to initiate the conversion. The reaction will establish an equilibrium between citrate, cis-aconitate, and isocitrate.

  • Reaction Quenching: After a predetermined time (to maximize the concentration of cis-aconitate), quench the reaction by adding a quenching solution to denature the enzyme.

  • Purification:

    • Remove the denatured protein by centrifugation.

    • Use preparative HPLC as described in Protocol 1 to separate cis-aconitic acid from the remaining citrate, isocitrate, and other reaction components.

    • Collect, pool, and lyophilize the fractions containing cis-aconitic acid.

Conclusion

The isolation of pure cis-aconitic acid from natural sources presents a significant challenge due to its inherent instability. However, by employing rapid and cold extraction techniques, coupled with efficient chromatographic separation methods, it is possible to obtain this valuable molecule. Furthermore, enzymatic synthesis offers a controlled and potentially high-yielding alternative for its production. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development, enabling further exploration of the chemistry and biological activities of cis-aconitic acid.

References

The Pivotal Role of Aconitate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitate, a key intermediate in the central metabolic pathway, holds a position of critical significance in cellular bioenergetics, iron homeostasis, and immune modulation. This technical guide provides an in-depth exploration of the multifaceted roles of aconitate, with a focus on its function in the Krebs cycle, its conversion to the immunomodulatory molecule itaconate, and the dual functionality of cytosolic aconitase as a key regulator of iron metabolism. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a comprehensive resource for the scientific community.

Introduction

cis-Aconitate is a tricarboxylic acid that serves as an intermediate in the stereospecific isomerization of citrate (B86180) to isocitrate, a critical step in the Krebs (or tricarboxylic acid, TCA) cycle catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3)[1][2]. This cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP. Beyond its canonical role in energy metabolism, aconitate metabolism is intricately linked to other vital cellular processes, including the regulation of iron homeostasis and the orchestration of immune responses. The diversion of cis-aconitate from the Krebs cycle to form itaconate by the enzyme cis-aconitate decarboxylase (ACOD1, also known as IRG1) in immune cells highlights a crucial link between metabolism and immunity[3][4]. Furthermore, the cytosolic isoform of aconitase (ACO1) moonlights as Iron Regulatory Protein 1 (IRP1), a key sensor and regulator of cellular iron levels[5]. This guide will delve into these critical functions of aconitate, providing a detailed overview for researchers in cellular metabolism, immunology, and drug development.

Aconitate in the Krebs Cycle: A Central Metabolic Intermediate

The primary and most well-understood role of cis-aconitate is as an enzyme-bound intermediate in the second step of the Krebs cycle[1]. The enzyme aconitase facilitates the conversion of the tertiary alcohol citrate, which is not readily oxidized, into the secondary alcohol isocitrate, which can be subsequently dehydrogenated. This isomerization occurs via a two-step dehydration and hydration reaction, with cis-aconitate as the intermediate[1][2].

The reaction can be summarized as follows:

Citrate ⇌ cis-Aconitate + H₂O ⇌ Isocitrate

Aconitase is present in both the mitochondria (ACO2), where it participates in the Krebs cycle, and the cytosol (ACO1)[6]. The mitochondrial isoform is essential for cellular energy production through oxidative phosphorylation.

Quantitative Analysis of Aconitase Kinetics

The enzymatic activity of aconitase is crucial for the flux through the Krebs cycle. The kinetic parameters of aconitase isoforms vary depending on the substrate and the specific isoform. While comprehensive data on intracellular aconitate concentrations are scarce, the kinetic constants of the enzymes that produce and consume it provide insight into its metabolic flux.

EnzymeOrganism/SourceSubstrateK_m_ (mM)Reference(s)
Mitochondrial Aconitase (ACO2)Maize ScutellumCitrate21
D,L-Isocitrate1.5
Cytosolic Aconitase (ACO1)Maize ScutellumCitrate9.5
D,L-Isocitrate1.7
Human Recombinant Aconitase (ACO2)E. coliCitrate0.14[7]
Isocitrate0.04[7]
cis-Aconitate0.02[7]

Table 1: Michaelis-Menten Constants (K_m_) for Aconitase Isoforms. This table summarizes the reported K_m_ values for mitochondrial and cytosolic aconitase from different sources with their respective substrates. Lower K_m_ values indicate a higher affinity of the enzyme for the substrate.

EnzymeOrganism/SourceSpecific Activity (U/mg)Reference(s)
Human Recombinant Aconitase (ACO2)E. coli22 ± 2[7]

Table 2: Specific Activity of Human Mitochondrial Aconitase (ACO2). One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Isocitrate Isocitrate cis_Aconitate->Isocitrate alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA alpha_Ketoglutarate->Succinyl_CoA Succinate (B1194679) Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

Figure 1: Position of cis-Aconitate in the Krebs Cycle.

Aconitate as a Precursor to Itaconate: A Link to Immunity

In activated immune cells, particularly macrophages, cis-aconitate can be diverted from the Krebs cycle by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), to produce itaconate[3][4]. Itaconate has emerged as a key immunomodulatory metabolite with potent anti-inflammatory and antimicrobial properties[1][8].

The synthesis of itaconate represents a significant metabolic reprogramming event in immune cells, leading to a break in the Krebs cycle at the point of isocitrate dehydrogenase. The accumulation of itaconate has several downstream effects, including the inhibition of succinate dehydrogenase (complex II of the electron transport chain), which leads to alterations in cellular redox state and the production of reactive oxygen species (ROS)[1].

Itaconate Signaling Pathways

Itaconate exerts its immunomodulatory effects through multiple mechanisms, including the alkylation of cysteine residues on target proteins. One key target is the transcription factor Nrf2, which is activated by itaconate and leads to the expression of antioxidant and anti-inflammatory genes. Itaconate also inhibits glycolysis and the NLRP3 inflammasome, further contributing to its anti-inflammatory profile[8].

Itaconate_Synthesis cluster_krebs Krebs Cycle (Mitochondrion) cluster_effects Immunomodulatory Effects Citrate Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase ACOD1 ACOD1 (IRG1) cis_Aconitate->ACOD1 Itaconate Itaconate ACOD1->Itaconate Decarboxylation Inhibition_SDH Succinate Dehydrogenase Itaconate->Inhibition_SDH Inhibits Activation_Nrf2 Nrf2 Pathway Itaconate->Activation_Nrf2 Activates

Figure 2: Synthesis of Itaconate from cis-Aconitate.

Cytosolic Aconitase (IRP1) and Iron Homeostasis

The cytosolic isoform of aconitase (ACO1) is a bifunctional protein that plays a central role in maintaining cellular iron homeostasis. In its active enzymatic form, it contains a [4Fe-4S] iron-sulfur cluster and catalyzes the conversion of citrate to isocitrate in the cytosol. However, under conditions of iron deficiency, the [4Fe-4S] cluster is lost, and the apo-protein undergoes a conformational change to become Iron Regulatory Protein 1 (IRP1)[9][10][11].

IRP1 functions as an RNA-binding protein that regulates the translation of proteins involved in iron uptake, storage, and utilization by binding to specific stem-loop structures in messenger RNAs (mRNAs) known as Iron Responsive Elements (IREs)[12][13][14].

  • Binding to 5' UTR IREs: When IRP1 binds to an IRE in the 5' untranslated region (UTR) of mRNAs, such as ferritin (an iron storage protein), it sterically hinders the assembly of the ribosomal machinery, thereby inhibiting translation.

  • Binding to 3' UTR IREs: Conversely, when IRP1 binds to IREs in the 3' UTR of mRNAs, such as the transferrin receptor (responsible for iron uptake), it protects the mRNA from degradation, leading to increased protein expression.

This elegant regulatory mechanism allows cells to sense and respond to changes in iron availability, ensuring a balanced supply of this essential yet potentially toxic metal.

IRP1_Regulation cluster_downstream IRP1-mediated Gene Regulation IRP1_ACO1 High Iron ACO1 (active aconitase) [4Fe-4S] Cluster IRP1_apo Low Iron IRP1 (apo-protein) Binds IREs IRP1_ACO1:f0->IRP1_apo:f0 Iron Deficiency Ferritin_mRNA Ferritin mRNA (5' IRE) IRP1_apo:f2->Ferritin_mRNA Binds TfR_mRNA Transferrin Receptor mRNA (3' IRE) IRP1_apo:f2->TfR_mRNA Binds Translation_Inhibition Translation Inhibited Ferritin_mRNA->Translation_Inhibition mRNA_Stabilization mRNA Stabilized TfR_mRNA->mRNA_Stabilization

Figure 3: The dual role of ACO1/IRP1 in iron homeostasis.

Experimental Protocols

Isolation of Cytosolic and Mitochondrial Fractions

Accurate assessment of the distinct roles of cytosolic and mitochondrial aconitase requires the effective separation of these cellular compartments.

Materials:

  • Lysis Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with freshly added protease inhibitors).

  • Dounce homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Incubate on ice for 15-20 minutes to allow cells to swell.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor by microscopy).

  • Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Carefully collect the supernatant (post-nuclear supernatant).

  • Centrifuge the post-nuclear supernatant at 10,000-12,000 x g for 15-20 minutes at 4°C to pellet the mitochondria.

  • The resulting supernatant is the cytosolic fraction.

  • Wash the mitochondrial pellet with Lysis Buffer and centrifuge again at 10,000-12,000 x g for 15 minutes at 4°C.

  • The final pellet contains the enriched mitochondrial fraction, which can be resuspended in an appropriate buffer for downstream analysis.

Subcellular_Fractionation Start Cell Pellet Lysis Homogenization in Lysis Buffer Start->Lysis Centrifuge1 Centrifugation (700-1,000 x g) Lysis->Centrifuge1 Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Pellet1 Nuclei & Intact Cells (Discard) Centrifuge1->Pellet1 Centrifuge2 Centrifugation (10,000-12,000 x g) Supernatant1->Centrifuge2 Supernatant2 Cytosolic Fraction Centrifuge2->Supernatant2 Pellet2 Mitochondrial Pellet Centrifuge2->Pellet2 Wash Wash Pellet Pellet2->Wash Final_Mito Mitochondrial Fraction Wash->Final_Mito

Figure 4: Workflow for Subcellular Fractionation.

In-Gel Aconitase Activity Assay

This method allows for the simultaneous detection and semi-quantification of mitochondrial and cytosolic aconitase activities in the same sample following non-denaturing polyacrylamide gel electrophoresis (PAGE)[10][15][16][17][18][19].

Materials:

  • Non-denaturing PAGE apparatus and reagents.

  • Aconitase activity staining solution (e.g., 100 mM Tris-HCl pH 8.0, 1 mM NADP⁺, 2.5 mM cis-aconitate, 5 mM MgCl₂, 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 0.1 mg/mL phenazine (B1670421) methosulfate (PMS), and an excess of isocitrate dehydrogenase).

Procedure:

  • Prepare cytosolic and/or mitochondrial extracts as described in section 5.1.

  • Determine protein concentration of the extracts.

  • Load equal amounts of protein onto a non-denaturing polyacrylamide gel.

  • Perform electrophoresis at 4°C to maintain enzyme activity.

  • After electrophoresis, incubate the gel in the aconitase activity staining solution at 37°C in the dark.

  • Aconitase activity will appear as dark formazan (B1609692) bands. The reaction is coupled such that the isocitrate produced by aconitase is used by isocitrate dehydrogenase to reduce NADP⁺ to NADPH. NADPH then reduces MTT to a colored precipitate in the presence of PMS.

  • The intensity of the bands, which can be quantified by densitometry, is proportional to the aconitase activity.

Quantification of Aconitate and Itaconate by LC-MS/MS

A highly sensitive and specific method for the simultaneous quantification of cis-aconitate and itaconate in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS)[11][20][21][22][23].

Materials:

  • LC-MS/MS system.

  • Reversed-phase C18 column.

  • Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).

  • Internal standards (e.g., ¹³C-labeled aconitate and itaconate).

Procedure:

  • Extract metabolites from cell or tissue homogenates using a cold solvent mixture (e.g., 80% methanol).

  • Add internal standards to the samples.

  • Centrifuge to pellet proteins and cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the metabolites using a gradient of mobile phases A and B.

  • Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode. Specific precursor-to-product ion transitions for aconitate and itaconate are used for their unambiguous identification and quantification.

Electrophoretic Mobility Shift Assay (EMSA) for IRP1-IRE Binding

EMSA is a common technique to study the RNA-binding activity of IRP1[12][13][14][24].

Materials:

  • Cytosolic extracts containing IRP1.

  • ³²P-labeled IRE RNA probe.

  • Non-denaturing polyacrylamide gel.

  • Electrophoresis apparatus.

  • Phosphorimager or autoradiography film.

Procedure:

  • Incubate cytosolic extracts with the ³²P-labeled IRE RNA probe in a binding buffer.

  • To demonstrate specificity, perform competition experiments by adding an excess of unlabeled specific (IRE) or non-specific competitor RNA to parallel reactions.

  • Load the samples onto a non-denaturing polyacrylamide gel.

  • Perform electrophoresis to separate the protein-RNA complexes from the free RNA probe.

  • Dry the gel and visualize the radiolabeled RNA by autoradiography or phosphorimaging. A "shifted" band corresponding to the IRP1-IRE complex will be observed, which is absent or reduced in the presence of the specific competitor.

Conclusion

Aconitate is far more than a simple intermediate in the Krebs cycle. Its metabolism is a critical nexus for cellular energy production, iron homeostasis, and the regulation of the immune response. The dual functionality of cytosolic aconitase as both an enzyme and an iron-sensing RNA-binding protein provides a remarkable example of molecular moonlighting and highlights the intricate connections between different cellular processes. Furthermore, the diversion of aconitate towards itaconate synthesis in immune cells has opened up new avenues for understanding and potentially treating inflammatory and infectious diseases. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the multifaceted biological significance of aconitate. A deeper understanding of these pathways will undoubtedly pave the way for novel therapeutic strategies targeting a range of human diseases.

References

The Discovery and Enduring Significance of Aconitic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitic acid, a tricarboxylic acid with two isomeric forms, cis and trans, holds a pivotal position in cellular metabolism as a key intermediate in the Krebs cycle. First isolated in the early 19th century, its journey from a natural product curiosity to a fundamental component of biochemistry underscores its scientific importance. This in-depth technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of aconitic acid. It details experimental protocols for its isolation and synthesis, presents quantitative data in structured tables, and visualizes key pathways and workflows to serve as a valuable resource for researchers in the life sciences and drug development.

Introduction

Aconitic acid, systematically named prop-1-ene-1,2,3-tricarboxylic acid, is a C6 organic acid that exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. The cis-isomer is a crucial, albeit transient, intermediate in the Krebs (citric acid) cycle, facilitating the stereospecific isomerization of citrate (B86180) to isocitrate by the enzyme aconitase.[1][2][3] The trans-isomer is the more stable form and is found in various plants, including sugarcane (Saccharum officinarum), sorghum (Sorghum bicolor), and was first discovered in monkshood (Aconitum napellus).[1][4] Beyond its central metabolic role, aconitic acid has garnered interest for its potential applications in the chemical industry as a platform chemical for the synthesis of polymers and plasticizers.[4] This guide delves into the historical context of its discovery, outlines detailed methodologies for its preparation and isolation, and provides key physicochemical and spectroscopic data.

History and Discovery

The story of aconitic acid begins in 1820 when the Swiss chemist and apothecary Jacques Peschier first isolated the compound from the plant Aconitum napellus, commonly known as monkshood or wolf's bane.[1] This early work laid the foundation for understanding the chemical constituents of this toxic plant. Later in the 19th century, the presence of aconitic acid was identified in other plant sources, notably in sugarcane juice in 1877 and subsequently in sweet sorghum.[4] The early 20th century marked a significant milestone with the elucidation of its chemical structure and the development of the first chemical synthesis methods. A pivotal moment in the history of aconitic acid was its identification as an intermediate in the Krebs cycle, a discovery that cemented its importance in fundamental biochemistry.

Discovery_Timeline cluster_key Key Milestones 1820 1820 1877 1877 1820->1877 Discovery in Sugarcane Late 1800s Late 1800s 1877->Late 1800s Identification in other plants Early 1900s Early 1900s Late 1800s->Early 1900s Structural Elucidation & Early Synthesis Mid 1900s Mid 1900s Early 1900s->Mid 1900s Role in Krebs Cycle established Discovery Discovery Identification in Plants Identification in Plants Biochemical Significance Biochemical Significance

Caption: A timeline of the key milestones in the discovery and understanding of aconitic acid.

Physicochemical and Spectroscopic Data

The two isomers of aconitic acid exhibit distinct physical and chemical properties. The trans-isomer is generally more stable. A summary of their key properties is provided in the tables below.

Table 1: Physicochemical Properties of Aconitic Acid Isomers
Propertycis-Aconitic Acidtrans-Aconitic Acid
Molecular Formula C₆H₆O₆C₆H₆O₆
Molar Mass 174.11 g/mol 174.11 g/mol
Appearance White crystalline solidWhite crystalline solid
Melting Point 125 °C[5]198-199 °C (decomposes)[6]
Solubility in Water 400.0 mg/mL[5]Soluble
pKa values 2.78, 4.41, 6.212.80, 4.46
Table 2: Spectroscopic Data for cis-Aconitic Acid
Spectroscopic TechniqueKey Data Points
¹H NMR (D₂O) δ 3.09 (d, 2H), 5.65 (s, 1H)[7]
¹³C NMR (D₂O) δ 46.1, 126.2, 146.5, 177.5, 180.0, 181.7[7]

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of aconitic acid and its extraction from natural sources.

Chemical Synthesis of Aconitic Acid from Citric Acid

A common and established method for synthesizing aconitic acid is through the dehydration of citric acid using a strong acid catalyst, such as sulfuric acid.[6][8] This process typically yields a mixture of the cis and trans isomers, with the trans isomer being the predominant product upon work-up.[9]

Materials:

  • Citric acid monohydrate

  • Concentrated sulfuric acid

  • Water

  • Activated carbon

  • Glacial acetic acid

  • Concentrated hydrochloric acid

Procedure:

  • In a 1-liter round-bottomed flask equipped with a reflux condenser, place 210 g (1 mole) of powdered citric acid monohydrate.

  • Carefully add a solution of 210 g (115 mL, 2 moles) of concentrated sulfuric acid in 105 mL of water.

  • Heat the mixture in an oil bath maintained at a temperature of 140–145 °C for seven hours.

  • Pour the resulting light brown solution into a shallow dish to cool and crystallize.

  • Dissolve the crystalline mass in 100 mL of water, add 5 g of activated carbon, and heat to boiling for a few minutes.

  • Filter the hot solution through a pre-heated funnel.

  • Add 150 mL of concentrated hydrochloric acid to the filtrate and cool in an ice bath to induce crystallization.

  • Collect the crystals by suction filtration and wash with cold glacial acetic acid.

  • Dry the crystals to obtain aconitic acid.

Expected Yield: Approximately 50-60 g.

Synthesis_Workflow cluster_synthesis Synthesis from Citric Acid Start Start Mix Mix Citric Acid and Sulfuric Acid Start->Mix Heat Heat at 140-145°C for 7 hours Mix->Heat Cool Cool and Crystallize Heat->Cool Dissolve Dissolve in Water and Treat with Activated Carbon Cool->Dissolve Filter Hot Filtration Dissolve->Filter Precipitate Precipitate with HCl and Cool Filter->Precipitate Collect Collect Crystals by Filtration Precipitate->Collect Dry Dry the Product Collect->Dry End Aconitic Acid Dry->End

Caption: A workflow diagram for the synthesis of aconitic acid from citric acid.

Extraction of Aconitic Acid from Sugarcane Molasses

Aconitic acid is present in significant quantities in sugarcane molasses, making it a viable natural source for its extraction.[10] Liquid-liquid extraction is a commonly employed method.

Materials:

  • Sugarcane molasses

  • Sulfuric acid (H₂SO₄)

  • Ethyl acetate (B1210297)

  • Acetic acid

  • Activated carbon

Procedure:

  • Dilute sugarcane molasses to approximately 40% solids with water.

  • Acidify the diluted molasses to a pH of 2.0 with sulfuric acid.

  • Perform a liquid-liquid extraction with ethyl acetate at a molasses to solvent ratio of 1:3. The extraction can be carried out at 30-40 °C for 1-6 hours with agitation.[10]

  • Separate the ethyl acetate layer from the aqueous molasses layer by centrifugation.

  • Evaporate the ethyl acetate using a rotary evaporator to obtain a concentrated mixture.

  • Dissolve the concentrated mixture in acetic acid and allow it to crystallize.

  • Decolorize the crystallized aconitic acid using activated carbon and recrystallize to improve purity.

Quantitative Data:

  • Recovery Yield: 40-65% of the aconitic acid can be recovered as the free acid.[10]

  • Purity: The purity of the final product can reach approximately 95%.[10]

Extraction_Workflow cluster_extraction Extraction from Sugarcane Molasses Start Start Dilute Dilute Molasses Start->Dilute Acidify Acidify to pH 2.0 with H₂SO₄ Dilute->Acidify Extract Liquid-Liquid Extraction with Ethyl Acetate Acidify->Extract Separate Separate Ethyl Acetate Layer Extract->Separate Evaporate Evaporate Ethyl Acetate Separate->Evaporate Crystallize Crystallize from Acetic Acid Evaporate->Crystallize Purify Decolorize and Recrystallize Crystallize->Purify End Aconitic Acid Purify->End

Caption: A workflow diagram for the extraction of aconitic acid from sugarcane molasses.

Biological Role and Signaling Pathways

The primary and most well-understood biological role of aconitic acid is as its conjugate base, cis-aconitate, an intermediate in the Krebs cycle.[11] This metabolic pathway is central to cellular respiration in all aerobic organisms.

The Krebs Cycle

In the Krebs cycle, citrate, formed from the condensation of acetyl-CoA and oxaloacetate, is isomerized to isocitrate. This reaction is catalyzed by the enzyme aconitase and proceeds through the intermediate formation of cis-aconitate.[12] This two-step process involves a dehydration of citrate to form the enzyme-bound cis-aconitate, followed by a stereospecific hydration to form isocitrate.[12]

Krebs_Cycle_Aconitate cluster_enzyme Catalyzed by Aconitase Citrate Citrate cis_Aconitate cis-Aconitate (intermediate) Citrate->cis_Aconitate Dehydration Isocitrate Isocitrate cis_Aconitate->Isocitrate Hydration Aconitase Aconitase Aconitase->cis_Aconitate

Caption: The role of cis-aconitate as an intermediate in the Krebs cycle, catalyzed by aconitase.

Beyond its role in the Krebs cycle, there is limited evidence to suggest that aconitic acid functions as a signaling molecule in other distinct pathways in mammalian cells. However, in plants, it has been implicated in defense mechanisms against herbivores and pathogens.[4]

Conclusion

From its initial discovery in a toxic plant to its established role as a cornerstone of cellular metabolism, aconitic acid has a rich scientific history. The methodologies for its synthesis and extraction are well-developed, providing researchers with access to this important molecule for a variety of applications, from fundamental biochemical studies to the development of novel biomaterials. This technical guide provides a solid foundation of its history, properties, and the experimental procedures relevant to its study, serving as a valuable resource for the scientific community.

References

(Z)-Aconitic Acid: A Pivotal Intermediate in the Isomerization of Citrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate metabolic network of the cell, the Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, holds a central position in cellular respiration and energy production. A key, yet often overlooked, step in this cycle is the stereospecific isomerization of citrate (B86180) to isocitrate. This seemingly simple conversion is crucial as it transforms a tertiary alcohol (citrate), which is not readily oxidized, into a secondary alcohol (isocitrate), a suitable substrate for the subsequent oxidative decarboxylation steps that drive the cycle forward.[1][2] This critical transformation is catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3), and proceeds via a fascinating mechanism involving the formation and rehydration of a bound intermediate, (Z)-aconitic acid (cis-aconitate).[2][3] This technical guide provides a comprehensive overview of the role of this compound as an intermediate in citrate isomerization, detailing the enzymatic mechanism, relevant quantitative data, and experimental protocols for studying this pivotal biochemical reaction.

The Aconitase-Catalyzed Reaction: A Dehydration-Hydration Mechanism

Aconitase is an iron-sulfur protein that facilitates the interconversion of citrate, cis-aconitate, and isocitrate.[3][4] The reaction mechanism is a two-step process involving a dehydration followed by a hydration, with cis-aconitate transiently formed and remaining bound to the enzyme's active site.[3]

  • Dehydration of Citrate: The reaction is initiated by the abstraction of a proton from C2 and the removal of the hydroxyl group from C3 of citrate, forming the intermediate cis-aconitate.[3]

  • Hydration of cis-Aconitate: The cis-aconitate intermediate is then rehydrated in a stereospecific manner to form isocitrate.[3]

This process is facilitated by key amino acid residues within the aconitase active site, notably Histidine-101 and Serine-642, and is dependent on the enzyme's [4Fe-4S] iron-sulfur cluster.[3] The Fe-S cluster plays a crucial role in substrate binding and catalysis, a departure from its more common role in electron transport.[3]

The overall reaction is reversible and the equilibrium mixture at pH 7.4 and 25°C consists of approximately 90% citrate, 4% cis-aconitate, and 6% isocitrate.[5] Despite the unfavorable equilibrium for the forward reaction, the rapid consumption of isocitrate by the subsequent enzyme in the Krebs cycle, isocitrate dehydrogenase, drives the overall conversion of citrate to isocitrate.

Quantitative Data

ParameterValueConditionsSource
Equilibrium Mixture Composition
Citrate~90%pH 7.4, 25°C[5]
cis-Aconitate~4%pH 7.4, 25°C[5]
Isocitrate~6%pH 7.4, 25°C[5]
Thermodynamic Data
Standard Gibbs Free Energy (ΔG°')+6.3 kJ/mol[6]
Kinetic Parameters
Km for Citrate (cytosolic aconitase)1.5 µM[7]
Inhibition Constants (Ki)
Aconitine (non-competitive)0.11 ± 0.01 mmol/lPig heart aconitase[8]
Alloxan (competitive with citrate)0.22 µMPurified porcine heart enzyme[5]
Alloxan (competitive with cis-aconitate)4.0 µMPurified porcine heart enzyme[5]
Alloxan (competitive with isocitrate)0.62 µMPurified porcine heart enzyme[5]
trans-Aconitate (competitive with cis-aconitate)0.13 mM[9]
Tricarballylate (competitive with citrate)2.5 mM[9]
Fluorocitrate (competitive with citrate)0.12 mM[9]

Experimental Protocols

The study of aconitase and the role of this compound necessitates robust experimental methodologies. Below are detailed protocols for the purification of mitochondrial aconitase and the subsequent determination of its enzymatic activity.

Purification of Mitochondrial Aconitase from Bovine Heart

This protocol is adapted from established methods for the isolation of aconitase for biochemical studies.[10][11]

Materials:

  • Fresh bovine hearts

  • Buffer A: 23 mM sodium phosphate, pH 7.4

  • Homogenizer

  • Refrigerated centrifuge

  • Affinity chromatography column (e.g., Blue Dextran-Sepharose)

  • Elution buffer

Procedure:

  • Obtain fresh bovine hearts from a local abattoir and place them on ice.

  • Trim away fat and connective tissue, and mince approximately 1 kg of the heart muscle.

  • Homogenize the minced tissue in 3-4 volumes of ice-cold Buffer A.

  • Centrifuge the homogenate at low speed (e.g., 2,800 rpm) for 20 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant and subject it to a higher speed centrifugation (e.g., 10,000 x g) for 30 minutes at 4°C to pellet the mitochondria.

  • Resuspend the mitochondrial pellet in a minimal volume of Buffer A.

  • The mitochondrial extract can be further purified using affinity chromatography on a Blue Dextran-Sepharose column, following the manufacturer's instructions.

  • Elute the bound aconitase and collect the fractions.

  • Assess the purity of the fractions using SDS-PAGE.

  • Pool the purest fractions and store at -80°C.

Spectrophotometric Assay of Aconitase Activity

This protocol describes a coupled enzyme assay to determine aconitase activity by measuring the production of NADPH at 340 nm.[8]

Materials:

  • Purified aconitase or sample (e.g., mitochondrial preparation, cell lysate)

  • Assay Buffer: e.g., 10X Aconitase Assay Buffer (to be diluted to 1X with HPLC-grade water)

  • Substrate Solution: Sodium citrate

  • NADP+ Reagent

  • Isocitrate Dehydrogenase (IDH)

  • 96-well microplate

  • Spectrophotometric plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare 1X Assay Buffer by diluting the 10X stock with HPLC-grade water. Keep on ice.

    • Reconstitute the NADP+ and Isocitric Dehydrogenase reagents with HPLC-grade water immediately before use.

    • Prepare the working Substrate Solution by diluting the stock sodium citrate solution with 1X Assay Buffer.

  • Sample Preparation:

    • Tissue Homogenate: Homogenize minced tissue in 5-10 volumes of cold 1X Assay Buffer. Centrifuge at 800 x g for 10 minutes at 4°C. The supernatant can be used for the assay.

    • Mitochondrial Preparation: Centrifuge the tissue homogenate supernatant at 10,000 x g for 10 minutes at 4°C. Resuspend the pellet in cold 1X Assay Buffer.

    • Cell Lysate: Resuspend cell pellets in cold 1X Assay Buffer and sonicate. Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C. The supernatant contains the cytosolic fraction, and the pellet contains the mitochondrial fraction.

  • Assay Protocol:

    • Set up the following reactions in a 96-well plate:

      • Blank Wells: 55 µl Assay Buffer, 50 µl NADP+ Reagent, 50 µl Isocitric Dehydrogenase.

      • Sample Wells: 50 µl Sample, 5 µl Assay Buffer, 50 µl NADP+ Reagent, 50 µl Isocitric Dehydrogenase.

      • Sample Background Wells (optional): 50 µl Sample, 50 µl NADP+ Reagent, 50 µl Isocitric Dehydrogenase, and 5 µl of Assay Buffer instead of the substrate solution.

    • Initiate the reactions by adding 5 µl of the Substrate Solution to the Sample Wells.

    • Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the rate of NADPH formation (ΔA340/minute) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank and/or sample background from the sample rate.

    • Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change to the rate of NADPH production, and thus to aconitase activity. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    • One unit of aconitase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of isocitrate (and subsequently NADPH) per minute under the specified assay conditions.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Aconitase_Reaction_Pathway Citrate Citrate Aconitase1 Aconitase (Dehydration) Citrate->Aconitase1 - H2O Cis_Aconitate This compound (cis-Aconitate) [Intermediate] Aconitase2 Aconitase (Hydration) Cis_Aconitate->Aconitase2 + H2O Isocitrate Isocitrate Aconitase1->Cis_Aconitate Aconitase2->Isocitrate

Caption: Overall reaction pathway of citrate isomerization.

Aconitase_Mechanism cluster_Enzyme Aconitase Active Site cluster_Reaction Reaction Steps His101 His-101 (General Acid) Dehydration Dehydration His101->Dehydration donates H+ to -OH Hydration Hydration His101->Hydration activates H2O Ser642 Ser-642 (General Base) Ser642->Dehydration abstracts H+ from C2 Ser642->Hydration donates H+ to C2 FeS_Cluster [4Fe-4S] Cluster Citrate Citrate binds FeS_Cluster->Citrate binds substrate Citrate->Dehydration Cis_Aconitate cis-Aconitate intermediate forms Dehydration->Cis_Aconitate Flip Intermediate 'flips' Cis_Aconitate->Flip Flip->Hydration Isocitrate Isocitrate released Hydration->Isocitrate

Caption: Simplified enzymatic mechanism of aconitase.

Aconitase_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Sample_Prep Sample Preparation (e.g., tissue homogenate) Plate_Setup Set up reactions in 96-well plate (Sample, Blank) Sample_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Buffer, Substrate, NADP+, IDH) Reagent_Prep->Plate_Setup Reaction_Start Initiate reaction with Citrate Plate_Setup->Reaction_Start Measurement Measure Absorbance at 340 nm (Kinetic Read) Reaction_Start->Measurement Calc_Rate Calculate Rate of Absorbance Change (ΔA340/min) Measurement->Calc_Rate Beer_Lambert Apply Beer-Lambert Law Calc_Rate->Beer_Lambert Activity Determine Aconitase Activity (Units/mg protein) Beer_Lambert->Activity

Caption: Experimental workflow for aconitase activity assay.

Conclusion

The isomerization of citrate to isocitrate, mediated by the enzyme aconitase via the this compound intermediate, is a fundamentally important step in cellular metabolism. A detailed understanding of this reaction, from its mechanism and kinetics to the methods used for its study, is crucial for researchers in the fields of biochemistry, cell biology, and drug development. The information and protocols provided in this technical guide serve as a valuable resource for scientists seeking to investigate this critical enzymatic transformation and its implications in both normal physiology and disease states. Further research to fully elucidate the complete kinetic profile of aconitase with all its substrates will undoubtedly provide deeper insights into the regulation of the Krebs cycle and its interconnected metabolic pathways.

References

An In-depth Technical Guide to the Physical and Chemical Properties of cis-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cis-aconitic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this molecule is of interest.

Introduction

cis-Aconitic acid, systematically named (Z)-prop-1-ene-1,2,3-tricarboxylic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in the citric acid cycle (Krebs cycle).[1][2][3][4] It is the cis-isomer of aconitic acid and is interconverted with citric acid and isocitric acid through the action of the enzyme aconitase.[1][5] This guide details its fundamental properties, experimental protocols for their determination, and its biological significance.

Physical and Chemical Properties

The physical and chemical properties of cis-aconitic acid are summarized in the tables below for easy reference and comparison.

Table 1: General and Chemical Identifiers

PropertyValueSource(s)
IUPAC Name(Z)-prop-1-ene-1,2,3-tricarboxylic acid[1][6]
Synonymscis-aconitate, Achilleic acid, Citridinic acid, Equisetic acid, Pyrocitric acid[1][3][4]
Molecular FormulaC₆H₆O₆[1][6]
Molecular Weight174.11 g/mol [1][6]
CAS Number585-84-2[1][6]
AppearanceWhite to off-white solid powder or colorless to yellow flake crystal.[3][7][8][3][7][8]
OdorBland[9]

Table 2: Thermodynamic and Solubility Properties

PropertyValueSource(s)
Melting Point122-125 °C.[1][2][6][9][10][11][12][13][14][15] Some sources report decomposition at 194-195 °C.[1][1][2][6][9][10][11][12][13][14][15]
Boiling Point542.00 to 543.00 °C @ 760.00 mm Hg[1][6]
Water Solubility400.0 mg/mL at 25 °C.[1][6] 1 g dissolves in 2 mL of water at 25 °C.[1][3][1][3][6]
Solubility in other solventsSoluble in alcohol/ethanol.[1][7] Slightly soluble in ether.[1][7][9] Soluble in DMSO (34-35 mg/mL).[4][16][1][4][7][9][16]
pKa ValuespKa1: 1.95 - 2.80, pKa2: 4.41 - 4.46, pKa3: 6.21[7][9][17]
LogP-0.140[6]
StabilityHygroscopic and light-sensitive.[1][7] Long-term storage may lead to the formation of the trans isomer.[7] Stable under recommended storage conditions (-20°C).[7][10][1][7][9][10]

Table 3: Spectroscopic Data

PropertyValueSource(s)
¹H NMR (D₂O, pH 7.4)δ (ppm): 5.65, 3.09[6]
¹H NMR (H₂O, pH 7.0, 600 MHz)δ (ppm): 6.58, 3.44, 3.43[6][18]
¹³C NMR (D₂O, pH 7.4)δ (ppm): 181.74, 179.97, 177.54, 146.49, 126.23, 46.13[6]
IR (KBr Pellet) Characteristic broad O-H stretch from 3500-2500 cm⁻¹ and a strong C=O stretch near 1710 cm⁻¹.[19]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of cis-aconitic acid are provided below.

3.1. Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which the solid cis-aconitic acid transitions to a liquid state.

  • Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar, and pestle.[6][7][17]

  • Procedure :

    • A small amount of dry cis-aconitic acid is finely ground using a mortar and pestle.[7]

    • The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.[7][17]

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[17]

    • The assembly is placed in the heating block of the melting point apparatus or a Thiele tube containing heating oil.[6]

    • The sample is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[6]

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid are recorded. This range is the melting point.[2] For a pure compound, this range should be narrow (0.5-1.0°C).[6]

3.2. pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constants (pKa) of the three carboxylic acid groups in cis-aconitic acid.

  • Apparatus : Calibrated pH meter with a glass electrode, burette, magnetic stirrer, beaker, and standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).[5][20][21]

  • Procedure :

    • A solution of cis-aconitic acid of a known concentration (e.g., 1 mM) is prepared in deionized water.[20] To maintain a constant ionic strength, a neutral salt like potassium chloride (KCl) can be added.[20]

    • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

    • The solution is titrated with a standardized NaOH solution, added in small, precise increments from the burette.[5][20]

    • After each addition of NaOH, the solution is allowed to equilibrate, and the pH is recorded.[20]

    • The titration continues until the pH has passed all the equivalence points, typically indicated by sharp changes in pH.

    • A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.

    • The pKa values are determined from the pH at the half-equivalence points on the titration curve. For a triprotic acid like cis-aconitic acid, there will be three pKa values.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of cis-aconitic acid.

  • Apparatus : NMR spectrometer (e.g., 400 MHz or 600 MHz).

  • Procedure for ¹H and ¹³C NMR :

    • A small, precise amount of cis-aconitic acid is dissolved in a suitable deuterated solvent (e.g., D₂O for water solubility).

    • The solution is transferred to an NMR tube.

    • The NMR tube is placed in the spectrometer.

    • For ¹H NMR, the spectrum is acquired, revealing the chemical shifts and coupling patterns of the hydrogen atoms. The acidic protons of the carboxyl groups are typically observed at a very downfield shift (10-12 ppm) but may exchange with D₂O.[22][23]

    • For ¹³C NMR, the spectrum is acquired to show the chemical shifts of the carbon atoms. The carbonyl carbons of the carboxylic acids are characteristically found in the 160-185 ppm region.[23][24]

    • The resulting spectra are processed and analyzed to confirm the structure of the molecule.

3.4. Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

FTIR spectroscopy is used to identify the functional groups present in cis-aconitic acid.

  • Apparatus : FTIR spectrometer, agate mortar and pestle, pellet press, and IR-grade potassium bromide (KBr).[12][18]

  • Procedure :

    • A small amount of cis-aconitic acid (1-2 mg) is mixed with a larger amount of dry KBr powder (100-200 mg).[12][18]

    • The mixture is thoroughly ground in an agate mortar to create a fine, homogeneous powder.[12][18]

    • The powdered mixture is placed into a pellet die and compressed under high pressure (e.g., 10 tonnes) to form a thin, transparent pellet.[16][18]

    • A background spectrum of a pure KBr pellet is often taken first for correction.

    • The sample pellet is placed in the sample holder of the FTIR spectrometer.

    • The infrared spectrum is recorded, which shows the absorption bands corresponding to the different vibrational modes of the molecule's functional groups.

Mandatory Visualizations

4.1. Biological Role and Signaling Pathway

cis-Aconitic acid is a key intermediate in the citric acid cycle, where it is formed from the dehydration of citrate (B86180) and subsequently hydrated to form isocitrate. This isomerization is catalyzed by the enzyme aconitase.[14][15][25]

Krebs_Cycle_Aconitase Citrate Citrate Aconitase Aconitase (Enzyme) Citrate->Aconitase cis_Aconitate cis-Aconitate (intermediate) cis_Aconitate->Aconitase Isocitrate Isocitrate Aconitase->cis_Aconitate Dehydration Aconitase->Isocitrate Hydration Characterization_Workflow cluster_purification Purification and Preparation cluster_physical Physical Property Analysis cluster_spectroscopic Spectroscopic Analysis cluster_chemical Chemical Property Analysis Purification Sample Purification (e.g., Crystallization) MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Testing Purification->Solubility FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS pKa pKa Determination (Titration) Purification->pKa

References

Endogenous metabolite function of (Z)-Aconitic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Endogenous Metabolite Function of (Z)-Aconitic Acid

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

This compound, commonly known as cis-aconitate, is a pivotal endogenous metabolite primarily recognized for its role as an intermediate in the tricarboxylic acid (TCA) cycle. Within the mitochondrial matrix, it represents a crucial link in the conversion of citrate (B86180) to isocitrate, a reaction catalyzed by the enzyme aconitase. However, the function of cis-aconitate extends beyond central energy metabolism. In the burgeoning field of immunometabolism, it has been identified as the direct precursor to itaconate, a potent immunomodulatory molecule. This guide provides a comprehensive technical overview of the dual functions of this compound, detailing its biochemical pathways, associated enzyme kinetics, roles in health and disease, and the experimental methodologies used for its study.

**1. Core Metabolic Function: The Tricarboxylic Acid (TCA) Cycle

This compound is an essential, albeit transient, intermediate in the TCA cycle, a central hub of cellular metabolism for all aerobic organisms.

1.1. Biochemical Conversion

In the second step of the TCA cycle, citrate, formed from the condensation of oxaloacetate and acetyl-CoA, is isomerized into isocitrate. This reaction is catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3) and proceeds via the formation of the enzyme-bound intermediate, this compound. The process involves a stereospecific dehydration of citrate to form cis-aconitate, followed by a hydration of cis-aconitate to yield isocitrate.

TCA_Cycle_Aconitic_Acid Citrate Citrate cis_Aconitate This compound (cis-Aconitate) Citrate->cis_Aconitate - H₂O Isocitrate Isocitrate cis_Aconitate->Isocitrate + H₂O Aconitase Aconitase (ACO2) Aconitase->Citrate Aconitase->cis_Aconitate Aconitase->Isocitrate

Figure 1: Role of this compound in the TCA Cycle.

1.2. The Enzyme: Aconitase

Two isoforms of aconitase exist in mammalian cells: the mitochondrial aconitase (mAco or ACO2) and the cytosolic aconitase (cAco or ACO1). While ACO2 is primarily responsible for the canonical TCA cycle function, ACO1 has a dual role and functions as an iron-responsive element-binding protein (IRE-BP), regulating iron homeostasis when cellular iron levels are low. Aconitase contains a catalytic iron-sulfur [4Fe-4S] cluster that is essential for its enzymatic activity but is also susceptible to oxidative stress, making the enzyme a sensitive marker for mitochondrial dysfunction.

Immunometabolic Function: The Itaconate Shunt

In activated innate immune cells, particularly macrophages stimulated by inflammatory signals like lipopolysaccharide (LPS), the metabolic landscape is dramatically reprogrammed. The TCA cycle is intentionally "broken" at specific points to divert intermediates for specialized functions. One of the most significant diversions involves this compound.

2.1. Biosynthesis of Itaconate

Upon inflammatory activation, the expression of the mitochondrial enzyme cis-aconitate decarboxylase (ACOD1), also known as Immune-Responsive Gene 1 (IRG1), is strongly upregulated. ACOD1 catalyzes the decarboxylation of this compound, diverting it from the TCA cycle to produce itaconic acid (itaconate). This pathway is often referred to as the "itaconate shunt."

Itaconate_Shunt Citrate Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate ACO2 Isocitrate Isocitrate cis_Aconitate->Isocitrate ACO2 cis_Aconitate_shunt This compound cis_Aconitate->cis_Aconitate_shunt Diversion Itaconate Itaconate cis_Aconitate_shunt->Itaconate ACOD1 (IRG1) - CO₂ LPS Inflammatory Stimulus (e.g., LPS) ACOD1_induction ↑ ACOD1/IRG1 Expression LPS->ACOD1_induction ACOD1_induction->Itaconate Catalyzes LCMS_Workflow Start Cell Culture (e.g., Macrophages +/- LPS) Quench 1. Quench Metabolism & Lyse Cells (e.g., Cold 80% Methanol + IS) Start->Quench Centrifuge 2. Centrifuge to Pellet Debris Quench->Centrifuge Supernatant 3. Collect Supernatant (Metabolite Extract) Centrifuge->Supernatant LC_Inject 4. Inject into LC-MS/MS Supernatant->LC_Inject Separation 5. Chromatographic Separation (Ion-Pairing RP-HPLC) LC_Inject->Separation Detection 6. MS Detection (Negative ESI, SRM) Separation->Detection Analysis 7. Data Analysis (Quantification vs Std Curve) Detection->Analysis End Result: [cis-Aconitate] [Itaconate] Analysis->End

Dehydration of Citric Acid to Aconitic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of aconitic acid through the dehydration of citric acid. Aconitic acid, a tricarboxylic acid with two geometric isomers, cis- and trans-, serves as a valuable intermediate in various chemical and pharmaceutical applications. This document details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols, with a focus on providing actionable data and visual workflows for laboratory application.

Introduction

Aconitic acid, systematically named prop-1-ene-1,2,3-tricarboxylic acid, is a key organic acid with significant industrial and biological relevance.[1] In biological systems, cis-aconitate is an intermediate in the Krebs cycle (citric acid cycle), where it is formed by the enzymatic dehydration of citrate (B86180) by the enzyme aconitase.[2][3] Industrially, aconitic acid and its esters are utilized in the production of plasticizers, resins, and as cross-linking agents.[4][5]

The most common and well-documented method for the abiotic synthesis of aconitic acid is the dehydration of citric acid, typically facilitated by a strong acid catalyst such as sulfuric acid.[6][7][8] This process yields a mixture of cis- and trans-aconitic acid.[7][8] The trans-isomer is generally the more thermodynamically stable and predominant form.[1] Understanding the nuances of this synthetic route is crucial for optimizing yield and purity for research and development purposes.

Reaction Mechanism and Isomerization

The dehydration of citric acid to aconitic acid is an elimination reaction where a molecule of water is removed from the citric acid backbone, resulting in the formation of a carbon-carbon double bond.[9] The reaction is typically catalyzed by a strong acid, which protonates the hydroxyl group of citric acid, making it a better leaving group (water). Subsequently, a proton is abstracted from an adjacent carbon, leading to the formation of the double bond.

The dehydration process can result in the formation of both cis- and trans-aconitic acid. The ratio of these isomers can be influenced by reaction conditions such as temperature and pH.[10] The cis-isomer is the intermediate in the Krebs cycle, while the trans-isomer is often the major product in chemical synthesis due to its higher stability.[1][11] Isomerization between the cis and trans forms is possible and is a reversible, first-order reaction influenced by temperature and pH.[10]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products citric_acid Citric Acid protonated_citric Protonated Citric Acid citric_acid->protonated_citric + H+ (from H2SO4) aconitic_acid Aconitic Acid (cis/trans mixture) protonated_citric->aconitic_acid - H2O, - H+ water Water protonated_citric->water

Caption: General reaction pathway for the acid-catalyzed dehydration of citric acid.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of aconitic acid from citric acid monohydrate using sulfuric acid as a catalyst. This protocol is adapted from the well-established procedure published in Organic Syntheses.[12]

Materials and Equipment
  • Citric acid monohydrate, powdered

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • 1-L round-bottomed flask

  • Reflux condenser

  • Oil bath

  • Shallow dish

  • Suction funnel

  • Ice bath

  • Porous plate or filter paper

Synthesis Procedure
  • Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser, combine 210 g (1 mole) of powdered citric acid monohydrate with a solution of 210 g (115 cc, 2 moles) of concentrated sulfuric acid in 105 cc of water.[12]

  • Heating: Heat the mixture in an oil bath maintained at a temperature of 140–145°C for seven hours.[12]

  • Crystallization: Pour the resulting light brown solution into a shallow dish and rinse the flask with 10 cc of hot glacial acetic acid, adding the rinse to the dish. Allow the liquid to cool slowly to 41–42°C with occasional stirring to break up the solid mass of aconitic acid that separates.[12]

  • Isolation: Collect the solid product on a suction funnel and press it to drain thoroughly until it is almost dry.[12]

  • Washing and Purification: Transfer the crude product and stir it into a homogeneous paste with 70 cc of concentrated hydrochloric acid, cooled in an ice bath. Collect the solid again on a suction funnel, wash it with two 10-cc portions of cold glacial acetic acid, and suck it thoroughly dry.[12]

  • Drying: Spread the purified product in a thin layer on a porous plate or paper for final drying.[12]

Experimental_Workflow start Start reactants Combine Citric Acid Monohydrate and Sulfuric Acid Solution start->reactants heat Heat at 140-145°C for 7 hours reactants->heat cool Cool to 41-42°C to Induce Crystallization heat->cool filter1 Collect Solid by Suction Filtration cool->filter1 wash_hcl Wash with Cold Concentrated HCl filter1->wash_hcl filter2 Collect Solid by Suction Filtration wash_hcl->filter2 wash_acetic Wash with Cold Glacial Acetic Acid filter2->wash_acetic dry Dry the Final Product wash_acetic->dry end End dry->end

Caption: Experimental workflow for the synthesis of aconitic acid.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of aconitic acid from citric acid as described in the provided protocol.

ParameterValueReference
Reactants
Citric Acid Monohydrate210 g (1 mole)[12]
Concentrated Sulfuric Acid210 g (115 cc, 2 moles)[12]
Water105 cc[12]
Reaction Conditions
Temperature140–145°C[12]
Reaction Time7 hours[12]
Product Yield
Crude Aconitic Acid71–77 g[12]
Theoretical Yield174.11 g/mol [8]
Percentage Yield 41–44% [12]
Product Properties
AppearanceColorless crystals[12]
Decomposition Point180-200°C (uncrystallized)[12]
198-209°C (recrystallized)[12]

Alternative Synthetic Approaches

While the sulfuric acid-catalyzed dehydration is a standard method, other approaches for the synthesis of aconitic acid from citric acid have been explored.

  • Phosphoric Acid: 85% phosphoric acid can be used as a catalyst in place of sulfuric acid. However, this method may require more stringent control of reaction conditions, and the yield is not significantly improved.[12]

  • Thermal Dehydration: Aconitic acid can also be prepared by heating citric acid without a catalyst, although this method may lead to the formation of byproducts such as itaconic acid and citraconic acid through decarboxylation.[9][12]

  • Hydrogen Chloride: The use of hydrogen chloride as a catalyst for the dehydration of citric acid has also been reported.[12]

Conclusion

The synthesis of aconitic acid via the dehydration of citric acid is a fundamental and accessible method for producing this versatile tricarboxylic acid. The protocol detailed in this guide, utilizing sulfuric acid as a catalyst, provides a reliable pathway with a moderate yield. For researchers and professionals in drug development and materials science, a thorough understanding of this synthesis, including the reaction mechanism and experimental parameters, is essential for the efficient production and subsequent application of aconitic acid. Further optimization of reaction conditions and exploration of alternative catalysts may lead to improved yields and a more sustainable synthetic process.

References

The Role of (Z)-Aconitic Acid in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 4, 2025

Abstract

(Z)-Aconitic acid, also known as cis-aconitic acid, is a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway in all aerobic organisms.[1][2] While it is a transient metabolite, this compound serves as the direct precursor to its more stable isomer, (E)-aconitic acid (trans-aconitic acid), a compound that accumulates to high levels in many plant species, particularly in the Poaceae family (grasses), and functions as a potent defense molecule.[1][3] This document provides a comprehensive overview of the role of this compound, focusing on its biosynthesis, its conversion to the active defense compound (E)-aconitic acid, and the subsequent function of (E)-aconitic acid in protecting plants against a range of biotic threats. We detail the underlying biochemical pathways, present quantitative data on defense-related accumulation, and provide explicit experimental protocols for its analysis and functional assessment.

Biosynthesis and Metabolism: The Central Role of the (Z)-Isomer

The defensive capabilities associated with aconitic acid are primarily attributed to the accumulation of the trans-isomer. The role of this compound is therefore best understood as a critical metabolic precursor.

Origin from the Tricarboxylic Acid (TCA) Cycle

This compound is formed in the mitochondrial matrix as an intermediate in the conversion of citrate (B86180) to isocitrate, a reaction catalyzed by the enzyme aconitase (aconitate hydratase).[1] This step is a ubiquitous part of primary metabolism.

Isomerization to (E)-Aconitic Acid

For plants that utilize aconitate for defense, this compound is isomerized to (E)-aconitic acid. This conversion is catalyzed by the enzyme aconitate isomerase (AI) .[1][4] The presence and activity of aconitate isomerase are necessary for any significant accumulation of (E)-aconitic acid, which can then be stored in vacuoles or transported to other tissues.[4] While the cis-form is a transient intermediate, the trans-form is more energetically stable and accumulates as a "tricarboxylic acid pool" for defense and other functions.[3]

biosynthesis cluster_TCA Mitochondrion (TCA Cycle) cluster_Defense Cytosol / Vacuole (Defense Pathway) Citrate Citrate Aconitase Aconitase Citrate->Aconitase Z_Aconitic_Acid This compound (cis-Aconitate) Z_Aconitic_Acid->Aconitase Aconitate_Isomerase Aconitate Isomerase (AI) Z_Aconitic_Acid->Aconitate_Isomerase Isomerization Isocitrate Isocitrate E_Aconitic_Acid (E)-Aconitic Acid (trans-Aconitate) Defense_Compound Accumulated Defense Compound E_Aconitic_Acid->Defense_Compound Storage Aconitase->Z_Aconitic_Acid Aconitase->Isocitrate Aconitate_Isomerase->E_Aconitic_Acid

Caption: Biosynthesis of (E)-Aconitic Acid from the TCA Cycle.

Role in Plant Defense Mechanisms

The accumulation of (E)-aconitic acid provides plants with direct chemical defense against herbivores and pathogens. There is currently no strong evidence to suggest that aconitic acid itself acts as a primary signaling molecule in the same manner as phytohormones like jasmonic acid (JA) or salicylic (B10762653) acid (SA). Instead, its production is considered a downstream output of broader defense signaling pathways.[5][6]

Antifeedant Properties

High concentrations of (E)-aconitic acid in plant tissues act as a feeding deterrent for various insect herbivores.[3] Studies have shown its effectiveness against insects such as the brown planthopper (Nilaparvata lugens).[3] The accumulation of (E)-aconitic acid in cereals like sorghum and corn is correlated with increased resistance to aphids.[3]

Antifungal and Antimicrobial Activity

(E)-Aconitic acid and its derivatives exhibit antifungal properties. For instance, upon infection and silicon treatment in wheat, (E)-aconitic acid can be methylated to form methyl (E)-aconitate, which functions as a phytoalexin to limit the spread of powdery mildew.[3] There are also reports of its potential to inhibit bacterial quorum sensing, a key process in biofilm formation and virulence.[7]

Defense Against Abiotic Stress

In addition to biotic defense, aconitic acid plays a role in tolerance to abiotic stress. It is a major organic acid produced by maize to chelate aluminum ions in the soil, thereby protecting the plant from aluminum toxicity.[1][3]

Quantitative Data on Aconitic Acid Accumulation

Quantitative analysis reveals that (E)-aconitic acid concentrations can increase significantly in response to stress, although baseline levels vary widely among species. Data for this compound is scarce as it does not accumulate, existing only as a transient metabolic intermediate.

Plant SpeciesTissueCondition / Stressor(E)-Aconitic Acid ConcentrationReference(s)
Sugarcane (Saccharum officinarum)Stalk JuiceNormal Harvest0.9 - 5.5% of dissolved solids[3]
Maize (Zea mays)RootsAluminum (Al³⁺) ExposureAccumulation significantly higher than in shoots[3]
Wheat (Triticum aestivum)LeavesPotassium Sulfate TreatmentHigh levels of accumulation[1]
Sorghum (Sorghum bicolor)LeavesAphid InfestationHigher levels correlated with decreased aphid damage[3]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of aconitic acid in a research setting.

Protocol 1: Extraction and Quantification by LC-MS/MS

This protocol describes the extraction of organic acids from plant tissue and their subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allows for the sensitive and specific measurement of both cis and trans isomers.[8][9]

1. Sample Preparation and Extraction: a. Collect fresh plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill. c. Add 1.0 mL of a pre-chilled extraction solvent (e.g., 80:20 methanol:water, v/v) to the powdered tissue. d. Vortex vigorously for 1 minute to ensure thorough mixing. e. Incubate on ice for 20 minutes, with intermittent vortexing every 5 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant to a new microfuge tube. For cleaner samples, pass the supernatant through a 0.22 µm syringe filter. h. The extract is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reversed-phase column for separation. An ion-pairing method can improve peak shape and retention for these highly polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid and an ion-pairing agent (e.g., 5 mM tributylamine).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to resolve isomers.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C. b. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: For both isomers (precursor ion m/z 173.0), monitor for characteristic product ions (e.g., m/z 129.0, 85.0). c. Quantification: Generate a standard curve using certified standards of (Z)- and (E)-aconitic acid. Spike internal standards (e.g., ¹³C-labeled organic acids) into samples prior to extraction to correct for matrix effects and extraction efficiency.

    protocol_1 start Start: 100mg Fresh Plant Tissue step1 1. Freeze in Liquid N₂ & Grind start->step1 step2 2. Add 1mL 80% Methanol step1->step2 step3 3. Vortex & Incubate on Ice step2->step3 step4 4. Centrifuge (14,000g, 15min, 4°C) step3->step4 step5 5. Collect & Filter Supernatant step4->step5 output1 Crude Extract step5->output1 step6 6. Inject into LC-MS/MS output1->step6 step7 7. Data Analysis & Quantification step6->step7 end End: Isomer Concentrations step7->end

    Caption: Workflow for Aconitic Acid Extraction and Quantification.
    Protocol 2: Insect Antifeedant Bioassay (Choice Test)

This protocol assesses the deterrent effect of aconitic acid on a generalist chewing herbivore (e.g., Spodoptera littoralis larvae) using a leaf disc choice assay.

1. Preparation of Test Solutions: a. Prepare a stock solution of (E)-aconitic acid (e.g., 10 mg/mL) in 10% ethanol. (Note: The trans-isomer is used as it is the stable, defensive form). b. Create a dilution series to test a range of physiologically relevant concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mg/mL). c. Prepare a control solution of 10% ethanol.

2. Bioassay Setup: a. Use a fresh leaf from a host plant (e.g., cabbage or cotton). Use a cork borer to cut 1 cm diameter leaf discs. b. For each replicate, place two leaf discs in a petri dish lined with moist filter paper. c. Apply 10 µL of the control solution to one disc and 10 µL of a test solution to the other. Allow the solvent to evaporate completely. d. Introduce one pre-weighed, third-instar larva into the center of the petri dish. e. Prepare at least 15-20 replicates for each concentration.

3. Data Collection and Analysis: a. After 24 hours, remove the larva and the remaining leaf disc fragments. b. Scan the leaf discs and calculate the area consumed for both the control and treated discs using image analysis software (e.g., ImageJ). c. Calculate an Antifeedant Index (AFI) for each replicate: AFI = (C - T) / (C + T) , where C is the area consumed on the control disc and T is the area consumed on the treated disc. d. Analyze the AFI values using statistical tests (e.g., one-sample t-test against a mean of 0, or ANOVA for multiple concentrations) to determine if there is a significant feeding preference.

protocol_2 start Start: Prepare (E)-Aconitic Acid Solutions step1 1. Cut Leaf Discs (1cm) start->step1 step2 2. Place two discs in Petri dish step1->step2 step3 3. Apply Control to Disc 1, Test Solution to Disc 2 step2->step3 step4 4. Introduce one larva step3->step4 step5 5. Incubate for 24 hours step4->step5 step6 6. Measure Consumed Area of each disc step5->step6 step7 7. Calculate Antifeedant Index step6->step7 end End: Statistical Analysis of Preference step7->end

Caption: Workflow for an Insect Antifeedant Bioassay.
Protocol 3: In Vitro Antifungal Bioassay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of aconitic acid against a model fungal pathogen (e.g., Botrytis cinerea or Aspergillus species) using a 96-well plate format.[10]

1. Preparation: a. Prepare a stock solution of (E)-aconitic acid in a suitable solvent (e.g., DMSO or water, pH adjusted if necessary) and filter-sterilize. b. Prepare a standardized fungal spore suspension (e.g., 1 x 10⁵ spores/mL) in a suitable liquid growth medium (e.g., Potato Dextrose Broth, PDB). c. In a sterile 96-well plate, add 100 µL of PDB to each well.

2. Serial Dilution: a. Add 100 µL of the aconitic acid stock solution to the first well of a row. b. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last well. c. This creates a gradient of aconitic acid concentrations across the plate. d. Include a positive control (no aconitic acid, only PDB) and a negative control (PDB with no spores).

3. Inoculation and Incubation: a. Add 10 µL of the fungal spore suspension to each well (except the negative control). b. Seal the plate and incubate at 25°C for 48-72 hours, or until robust growth is observed in the positive control wells.

4. Data Analysis: a. Determine the MIC by visually identifying the lowest concentration of aconitic acid that results in no visible fungal growth. b. For quantitative results, the optical density (OD) of each well can be read at 600 nm using a plate reader before and after incubation. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.

Conclusion

This compound is a fundamental metabolite whose primary role in plant defense is to serve as the direct and essential precursor to its isomer, (E)-aconitic acid. While not a direct defense compound or signaling molecule itself, the pathway leading from this compound is critical for the accumulation of a potent chemical defense in numerous plant species. The stored (E)-aconitic acid provides a broad-spectrum defense, acting as an antifeedant against insects and an inhibitor of fungal pathogens. Understanding this metabolic conversion is key to appreciating the integrated nature of primary and secondary metabolism in generating effective plant immunity. Future research may focus on the regulation of aconitate isomerase and the transport mechanisms that allow for the strategic accumulation of (E)-aconitic acid in specific tissues.

References

(Z)-Aconitic Acid as a Precursor for Itaconic Acid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, an unsaturated dicarboxylic acid, is a valuable platform chemical for the synthesis of polymers, resins, and pharmaceuticals. Its biological production primarily involves the decarboxylation of (Z)-aconitic acid, more commonly known as cis-aconitate, a key intermediate in the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth overview of the enzymatic conversion of cis-aconitate to itaconic acid, focusing on the core biochemical pathways, quantitative data, and detailed experimental methodologies.

Metabolic Pathway: A Shunt of the Tricarboxylic Acid Cycle

The biosynthesis of itaconic acid from cis-aconitate represents a metabolic shunt from the central TCA cycle. In organisms such as the fungus Aspergillus terreus, a natural itaconic acid producer, cis-aconitate is diverted from its typical conversion to isocitrate. This diversion is catalyzed by the enzyme cis-aconitate decarboxylase (CAD), also known as Immune-responsive gene 1 (Irg1) in mammals.[1][2][3] This enzyme facilitates the decarboxylation of cis-aconitate to yield itaconic acid.[3]

The overall pathway can be summarized as follows:

  • Citrate (B86180) to cis-Aconitate: Within the mitochondria, citrate, derived from the condensation of acetyl-CoA and oxaloacetate, is isomerized to cis-aconitate by the enzyme aconitase.

  • Mitochondrial Export: cis-Aconitate is then transported from the mitochondrial matrix to the cytosol. This transport is facilitated by specific mitochondrial carrier proteins, such as the mitochondrial tricarboxylate transporter (MttA).[4]

  • Decarboxylation to Itaconic Acid: In the cytosol, cis-aconitate decarboxylase (CAD) catalyzes the removal of a carboxyl group from cis-aconitate, forming itaconic acid.[3][4]

  • Cellular Export: Finally, itaconic acid is exported out of the cell by transporters like the major facilitator superfamily (MFS) protein MfsA.[4]

It is noteworthy that alternative pathways exist in other organisms. For instance, in Ustilago maydis, cis-aconitate is first isomerized to trans-aconitate by aconitate-Δ-isomerase, which is then decarboxylated to itaconic acid by trans-aconitate decarboxylase.[5]

Metabolic_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle Citrate Citrate cis_Aconitate_mito cis-Aconitate (Mitochondrion) Citrate->cis_Aconitate_mito Aconitase Isocitrate Isocitrate cis_Aconitate_mito->Isocitrate Aconitase cis_Aconitate_cyto cis-Aconitate (Cytosol) cis_Aconitate_mito->cis_Aconitate_cyto MttA Transporter Itaconic_Acid Itaconic Acid cis_Aconitate_cyto->Itaconic_Acid cis-Aconitate Decarboxylase (CAD) Extracellular Extracellular Space Itaconic_Acid->Extracellular MfsA Transporter

Caption: Metabolic pathway of itaconic acid production from cis-aconitate.

Quantitative Data

The efficiency of cis-aconitate conversion to itaconic acid is dependent on the source of the cis-aconitate decarboxylase enzyme. The following tables summarize key kinetic parameters for CAD from different species and reported itaconic acid production titers in various engineered microorganisms.

Table 1: Enzyme Kinetic Parameters for cis-Aconitate Decarboxylase (CAD)

Enzyme SourceKM (mM)kcat (s-1)kcat/KM (M-1s-1)Optimal pH
Homo sapiens (Human)0.8 ± 0.11.8 ± 0.12,250~7.0
Mus musculus (Mouse)0.9 ± 0.16.2 ± 0.26,889~7.0
Aspergillus terreus4.1 ± 0.613.0 ± 0.93,171<6.5

Data adapted from Chen et al., 2019.[6]

Table 2: Itaconic Acid Production from cis-Aconitate or Precursors in Engineered Microorganisms

MicroorganismGenetic ModificationSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Escherichia coliOverexpression of cadACitrate41.60.64 (mol/mol)2.19[7]
Escherichia coliOverexpression of cadA, icd knockout, acnB overexpressionGlucose4.34-~0.04[8]
Escherichia coliOverexpression of cadAAcetate (B1210297)3.570.16 (C-mol/C-mol)~0.04[9]
Aspergillus nigerOverexpression of cadA, mttA, mfsAGlucose7.1--[10]

Experimental Protocols

Purification of Recombinant cis-Aconitate Decarboxylase (Human ACOD1) from E. coli

This protocol describes the purification of human cis-aconitate decarboxylase (ACOD1) from a recombinant E. coli expression system.[1][2][11]

a. Expression:

  • Transform E. coli BL21(DE3) cells with an expression plasmid containing the human ACOD1 gene with an N-terminal affinity tag (e.g., Strep-tag).

  • Grow the transformed cells in a suitable auto-induction medium (e.g., ZYM-5052) supplemented with appropriate antibiotics at 25°C for 24 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes.

b. Lysis:

  • Resuspend the cell pellet in a wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 M NaCl, 10% glycerol, 1 mM DTT).

  • Lyse the cells using a high-pressure homogenizer or sonication on ice.

  • Clarify the lysate by centrifugation at 16,500 x g for 45 minutes at 4°C to remove cell debris.

c. Affinity Chromatography:

  • Load the cleared lysate onto a Strep-Tactin affinity chromatography column pre-equilibrated with the wash buffer.

  • Wash the column extensively with the wash buffer to remove unbound proteins.

  • Elute the bound ACOD1 protein using an elution buffer containing a competing agent (e.g., 50 mM biotin (B1667282) in wash buffer).

d. Size-Exclusion Chromatography (Optional):

  • For higher purity, concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl).

  • Collect the fractions containing the purified ACOD1 protein.

  • Assess protein purity by SDS-PAGE.

Purification_Workflow Start E. coli Culture (ACOD1 Expression) Harvest Cell Harvesting (Centrifugation) Start->Harvest Lysis Cell Lysis (Homogenization/Sonication) Harvest->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification Affinity Affinity Chromatography (Strep-Tactin) Clarification->Affinity Elution Elution Affinity->Elution SEC Size-Exclusion Chromatography Elution->SEC Pure_Protein Purified ACOD1 SEC->Pure_Protein

Caption: Experimental workflow for the purification of cis-aconitate decarboxylase.
in vitro Enzyme Assay for cis-Aconitate Decarboxylase Activity

This assay measures the enzymatic activity of CAD by quantifying the production of itaconic acid from cis-aconitate.

a. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM MES, pH 6.5).

  • The final reaction mixture (e.g., 100 µL) should contain the reaction buffer, a known concentration of purified CAD enzyme, and varying concentrations of the substrate, cis-aconitate (e.g., 0-10 mM).

b. Reaction Conditions:

  • Pre-incubate the enzyme and buffer at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the substrate, cis-aconitate.

  • Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding an acid (e.g., HCl to a final concentration of 0.1 M) or by heat inactivation.

c. Product Quantification:

  • Analyze the reaction mixture for the presence of itaconic acid using High-Performance Liquid Chromatography (HPLC) as described in the following protocol.

  • Calculate the enzyme activity based on the amount of itaconic acid produced over time. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of itaconic acid per minute under the specified conditions.

HPLC Analysis of Itaconic Acid

This protocol outlines a common method for the quantification of itaconic acid in aqueous samples.[3][12][13][14][15]

a. Chromatographic System:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Column: A column suitable for organic acid analysis, such as a Bio-Rad Aminex HPX-87H column (300 mm x 7.8 mm).[3][12]

  • Detector: A Refractive Index (RI) detector or a UV detector set at a low wavelength (e.g., 210 nm).

b. Chromatographic Conditions:

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 4-5 mM H₂SO₄) or orthophosphoric acid (e.g., 0.05%).[3][12][13]

  • Flow Rate: A typical flow rate is 0.6-1.0 mL/min.[12]

  • Column Temperature: Maintain the column at a constant temperature, for example, 30-60°C.[3][12]

  • Injection Volume: Inject a suitable volume of the sample (e.g., 20-50 µL).

c. Sample Preparation:

  • Centrifuge the samples (e.g., from the enzyme assay or fermentation broth) to remove any particulate matter.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

d. Quantification:

  • Prepare a series of itaconic acid standards of known concentrations.

  • Generate a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of itaconic acid in the samples by comparing their peak areas to the calibration curve.

HPLC_Workflow Sample_Prep Sample Preparation (Centrifugation & Filtration) Injection HPLC Injection Sample_Prep->Injection Separation Chromatographic Separation (e.g., Aminex HPX-87H) Injection->Separation Detection Detection (RI or UV) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis Result Itaconic Acid Concentration Data_Analysis->Result

Caption: General workflow for the HPLC analysis of itaconic acid.

Conclusion

The conversion of cis-aconitic acid to itaconic acid is a well-characterized biochemical process with significant industrial and therapeutic potential. Understanding the underlying metabolic pathways, the kinetics of the key enzyme cis-aconitate decarboxylase, and the detailed experimental protocols for its study are crucial for the development of efficient biocatalytic systems and for exploring its role in various biological contexts. This guide provides a comprehensive technical foundation for researchers and professionals working in the fields of metabolic engineering, drug discovery, and biotechnology.

References

The Anti-inflammatory Properties of cis-Aconitic Acid: A Technical Guide to its Conversion and the Immunomodulatory Actions of its Metabolite, Itaconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: cis-Aconitic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is positioned at a critical nexus of cellular metabolism and immune regulation. While not possessing intrinsic anti-inflammatory activity, its significance lies in its role as the exclusive precursor to itaconic acid, a metabolite with potent immunomodulatory effects. In response to pro-inflammatory stimuli, cis-aconitic acid is diverted from the TCA cycle by the enzyme Aconitate Decarboxylase 1 (ACOD1) to produce itaconic acid. This guide provides a comprehensive technical overview of the enzymatic conversion of cis-aconitic acid to itaconic acid and delves into the multi-faceted anti-inflammatory mechanisms of itaconic acid. We will explore its modulation of key signaling pathways, including NF-κB, Nrf2, and the NLRP3 inflammasome, and provide available quantitative data and experimental methodologies to facilitate further research and drug development efforts targeting this immunometabolic axis.

From Metabolic Intermediate to Immune Effector: The Synthesis of Itaconic Acid

The anti-inflammatory potential of cis-aconitic acid is realized through its conversion to itaconic acid. This biochemical transformation is a pivotal event in the metabolic reprogramming of activated immune cells, particularly macrophages.

1.1. The Role of Aconitate Decarboxylase 1 (ACOD1)

Under normal physiological conditions, cis-aconitic acid is reversibly converted to isocitrate by the enzyme aconitase as part of the TCA cycle. However, upon activation of macrophages by pro-inflammatory stimuli such as lipopolysaccharide (LPS), the expression of the enzyme Aconitate Decarboxylase 1 (ACOD1), also known as Immune-Responsive Gene 1 (IRG1), is strongly induced[1]. ACOD1 is a mitochondrial enzyme that catalyzes the decarboxylation of cis-aconitic acid, diverting it from the TCA cycle to produce itaconic acid[1]. This process allows for the accumulation of itaconic acid to millimolar concentrations within activated macrophages[2][3][4].

G cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_inflammation Inflammatory Response Citrate Citrate cis-Aconitic_Acid cis-Aconitic_Acid Citrate->cis-Aconitic_Acid Aconitase Isocitrate Isocitrate cis-Aconitic_Acid->Isocitrate Aconitase Itaconic_Acid Itaconic_Acid cis-Aconitic_Acid->Itaconic_Acid ACOD1 (Decarboxylation) LPS_Stimulation LPS Stimulation ACOD1_Induction ACOD1 (IRG1) Induction LPS_Stimulation->ACOD1_Induction

Figure 1. Synthesis of Itaconic Acid from cis-Aconitic Acid.

Mechanisms of Itaconic Acid-Mediated Anti-inflammation

Itaconic acid exerts its anti-inflammatory effects through multiple mechanisms, targeting key signaling pathways and cellular processes involved in the inflammatory response.

2.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression. Itaconic acid and its derivatives have been shown to inhibit NF-κB activation. One of the proposed mechanisms involves the inhibition of IκB kinase β (IKKβ), which is crucial for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. By preventing IκBα degradation, itaconic acid ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes. For instance, dimethyl itaconate (DMI), a cell-permeable derivative, has been shown to inhibit TNF-α-induced NF-κB transcriptional activity in various human epithelial cell lines with an approximate IC50 value of 0.25 mM[5].

G cluster_nucleus Nuclear Translocation TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Pro-inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro-inflammatory_Genes activates Nucleus Nucleus Itaconic_Acid Itaconic Acid Itaconic_Acid->IKK inhibits

Figure 2. Inhibition of NF-κB Signaling by Itaconic Acid.

2.2. Activation of the Nrf2 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Itaconic acid is a potent activator of the Nrf2 pathway. It functions by alkylating specific cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This antioxidant response helps to mitigate the oxidative stress that often accompanies inflammation.

G cluster_nucleus Nuclear Translocation Itaconic_Acid Itaconic Acid Keap1 Keap1 Itaconic_Acid->Keap1 alkylates (inactivates) Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Nrf2->Ub ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Nucleus Nucleus Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes activates

Figure 3. Activation of Nrf2 Pathway by Itaconic Acid.

2.3. Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. Itaconic acid and its derivatives have been shown to inhibit the activation of the NLRP3 inflammasome. The proposed mechanism involves the direct alkylation of NLRP3, which prevents its oligomerization and subsequent activation of caspase-1. This leads to a reduction in the secretion of mature IL-1β and IL-18, thereby dampening the inflammatory response.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., ATP, nigericin) NLRP3 NLRP3 Inflammatory_Stimuli->NLRP3 activates Inflammasome_Complex NLRP3 Inflammasome Complex NLRP3->Inflammasome_Complex oligomerizes with ASC ASC ASC->Inflammasome_Complex Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome_Complex is recruited to Caspase-1 Active Caspase-1 Inflammasome_Complex->Caspase-1 cleaves Pro-IL-1b Pro-IL-1β Caspase-1->Pro-IL-1b cleaves IL-1b Mature IL-1β (Secretion) Pro-IL-1b->IL-1b Itaconic_Acid Itaconic Acid Itaconic_Acid->NLRP3 alkylates and inhibits oligomerization

Figure 4. Inhibition of NLRP3 Inflammasome by Itaconic Acid.

Quantitative Data on the Anti-inflammatory Effects of Itaconic Acid and its Derivatives

The following tables summarize the available quantitative data on the effects of itaconic acid and its commonly used derivatives, dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), on inflammatory markers.

Table 1: In Vitro Anti-inflammatory Activity of Itaconic Acid and Derivatives

CompoundCell TypeStimulusTargetEffectConcentrationReference
Dimethyl Itaconate (DMI)Human Epithelial CellsTNF-αNF-κB ActivityIC50 ≈ 0.25 mM[5]
4-Octyl Itaconate (4-OI)Mouse BMDMsLPSTNF-α SecretionInhibition100 µM[6]
4-Octyl Itaconate (4-OI)Human MDMsLPSTNF-α ProductionInhibition100 µM[6]
Dimethyl Itaconate (DMI)Mouse BMDMsLPSTNF-α, IL-6, NOS2 ProductionSuppressionNot specified[7][8]
4-Octyl Itaconate (4-OI)RAW264.7 cellsLPSTNF-α, IL-1β, IFN-γ ReleaseSignificant ReductionNot specified[9]
Itaconic AcidRAW264.7 cellsLPSIL-1β, IL-6, TNF-α ProductionAttenuationNot specified[10]

Table 2: In Vivo Anti-inflammatory Activity of Itaconic Acid Derivatives

CompoundAnimal ModelDisease ModelEffectDosageReference
Dimethyl Itaconate (DMI)MouseLPS-induced SepsisEnhanced survival, decreased serum TNF-α and IL-6Not specified[7][8][11]
4-Octyl Itaconate (4-OI)MouseLPS-induced Acute Lung InjuryAlleviated lung injury, reduced pro-inflammatory cytokines25 mg/kg (intraperitoneal)[12]

Experimental Protocols

This section provides an overview of common experimental protocols used to assess the anti-inflammatory properties of itaconic acid and its derivatives.

4.1. In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a general workflow for evaluating the anti-inflammatory effects of itaconic acid derivatives on LPS-stimulated macrophages.

G Start Start: Culture Macrophages (e.g., RAW 264.7, BMDMs) Pre-treatment Pre-treat with Itaconic Acid Derivative (e.g., DMI, 4-OI) or Vehicle Control Start->Pre-treatment Stimulation Stimulate with LPS (e.g., 100 ng/mL) Pre-treatment->Stimulation Incubation Incubate for a Defined Period (e.g., 6-24 hours) Stimulation->Incubation Analysis Analyze Inflammatory Response Incubation->Analysis Cytokine_Measurement Measure Cytokine Levels in Supernatant (ELISA) Analysis->Cytokine_Measurement Gene_Expression Analyze Pro-inflammatory Gene Expression (qPCR) Analysis->Gene_Expression Protein_Analysis Analyze Signaling Pathway Proteins (Western Blot) Analysis->Protein_Analysis End End Cytokine_Measurement->End Gene_Expression->End Protein_Analysis->End

Figure 5. Experimental Workflow for In Vitro Anti-inflammatory Assay.

Methodology:

  • Cell Culture: Culture murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Plating: Seed cells in multi-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of itaconic acid, DMI, or 4-OI for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

  • Stimulation: Add LPS to the cell culture medium to induce an inflammatory response.

  • Incubation: Incubate the cells for a specified period (typically 6 to 24 hours) to allow for the production of inflammatory mediators.

  • Sample Collection:

    • Collect the cell culture supernatant for cytokine analysis.

    • Lyse the cells to extract RNA for gene expression analysis or protein for Western blotting.

  • Analysis:

    • ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits.

    • qPCR: Measure the mRNA levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2) using quantitative real-time PCR.

    • Western Blotting: Assess the activation of signaling pathways by detecting the phosphorylation of key proteins (e.g., p-p65 for NF-κB, p-ERK for MAPK) or the expression of Nrf2 target proteins (e.g., HO-1).

4.2. Western Blot Protocol for Nrf2 Activation

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

cis-Aconitic acid serves as a critical metabolic switch, enabling the production of the potent anti-inflammatory metabolite, itaconic acid, in activated immune cells. Itaconic acid's ability to modulate multiple key inflammatory pathways, including NF-κB, Nrf2, and the NLRP3 inflammasome, underscores its therapeutic potential for a range of inflammatory diseases. The data and protocols presented in this guide offer a foundation for researchers and drug developers to further explore the therapeutic applications of targeting the cis-aconitic acid-itaconic acid axis. Future research should focus on elucidating the precise molecular interactions of itaconic acid with its targets, developing more potent and specific derivatives, and conducting comprehensive preclinical and clinical studies to validate its efficacy and safety in various disease models.

References

Methodological & Application

Application Note: Quantification of (Z)-Aconitic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Aconitic acid, also known as cis-aconitate, is a key intermediate in the tricarboxylic acid (TCA) cycle, formed by the dehydration of citric acid.[1] Its quantification in biological samples is crucial for studying metabolic pathways and understanding cellular bioenergetics. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is suitable for the analysis of this compound in various biological matrices, such as cell extracts and biofluids.

Principle

The method utilizes reversed-phase liquid chromatography for the separation of this compound from other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization in the negative ion mode (ESI-) is employed to generate the deprotonated precursor ion [M-H]⁻ of this compound. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored for highly selective quantification.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to remove interferences and ensure accurate quantification. For biological samples like cell extracts or plasma, a protein precipitation step is typically required.

  • Reagents:

    • Methanol (LC-MS grade), chilled at -20°C

    • Acetonitrile (LC-MS grade), chilled at -20°C

    • Water (LC-MS grade)

    • This compound standard

    • Internal Standard (IS) (e.g., ¹³C-labeled this compound or other suitable labeled organic acid)

  • Procedure for Cell Extracts:

    • Harvest cells and quench metabolism rapidly, for example, by flash-freezing in liquid nitrogen.

    • For a cell pellet containing approximately 1 million cells, add 500 µL of a cold extraction solvent mixture of methanol/acetonitrile/water (2:2:1, v/v/v).

    • Spike the sample with the internal standard at a known concentration.

    • Vortex the mixture vigorously for 30 seconds to ensure cell lysis and protein precipitation.

    • Incubate the samples at -20°C for at least 2 hours to facilitate complete protein precipitation.[2]

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase conditions (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge the reconstituted sample one final time to pellet any remaining particulates.

    • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization based on the specific instrumentation used.

  • Liquid Chromatography (LC) System:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is recommended for good retention and separation of polar organic acids.[3]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 2
      1.0 2
      5.0 95
      7.0 95
      7.1 2

      | 10.0 | 2 |

  • Mass Spectrometry (MS) System:

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: 3.0 kV

    • Ion Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

3. Data Acquisition and Processing

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) will be used for data acquisition. The MRM transitions for this compound and a potential internal standard are listed in the quantitative data table below.

  • Data Analysis: The resulting chromatograms are processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound173.085.0129.09
¹³C₆-cis-Aconitate (IS)179.089.0134.09

Note: Collision energies may require optimization for different mass spectrometer models. The qualifier ion is used for confirmation of the analyte's identity.[3]

Method Performance

ParameterTypical Value
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 5.0 µM
Intraday Precision (%RSD)< 15%
Interday Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

LLOQ values can vary depending on the sample matrix and instrument sensitivity.[3][4]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Cell Pellet) Quenching Metabolic Quenching (Liquid Nitrogen) Sample->Quenching Extraction Protein Precipitation & Analyte Extraction (Cold Organic Solvent + IS) Quenching->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution in Initial Mobile Phase Drying->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Final_Sample Sample for Analysis Centrifugation2->Final_Sample LC_Separation LC Separation (Reversed-Phase C18) Final_Sample->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Result Quantitative Result Data_Processing->Result

Caption: Workflow for the quantification of this compound.

MRM Signaling Pathway for this compound

MRM_Pathway cluster_MS Mass Spectrometer Q1 Quadrupole 1 (Q1) Precursor Ion Selection q2 Quadrupole 2 (q2) Collision Cell (CID) Q1->q2 m/z 173.0 selected Q3 Quadrupole 3 (Q3) Product Ion Selection q2->Q3 Fragmentation Product_Quant Product Ion (Quantifier) m/z 85.0 q2->Product_Quant Product_Qual Product Ion (Qualifier) m/z 129.0 q2->Product_Qual Detector Detector Q3->Detector m/z 85.0 & 129.0 monitored Analyte This compound [M-H]⁻ m/z 173.0 Analyte->Q1

Caption: MRM transition diagram for this compound analysis.

References

Measuring Aconitase Activity in Tissue Homogenates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitase (aconitate hydratase; EC 4.2.1.3) is an iron-sulfur [4Fe-4S] cluster-containing enzyme that plays a critical role in cellular metabolism. It catalyzes the reversible isomerization of citrate (B86180) to isocitrate via a cis-aconitate intermediate. This function is central to the tricarboxylic acid (TCA) cycle in the mitochondria (m-aconitase or ACO2) and is also performed by a cytosolic isoform (c-aconitase or ACO1). Beyond its metabolic role, c-aconitase, also known as Iron Regulatory Protein 1 (IRP1), is a key regulator of iron homeostasis. Due to the sensitivity of its Fe-S cluster to oxidative stress, aconitase activity is frequently utilized as a biomarker for oxidative damage within cells and tissues. This document provides a detailed protocol for the measurement of aconitase activity in tissue homogenates.

Principle of the Assay

The activity of aconitase is typically determined using a coupled enzyme assay. In this system, the conversion of citrate to isocitrate by aconitase is the rate-limiting step. The subsequent reaction involves the oxidative decarboxylation of the newly formed isocitrate by isocitrate dehydrogenase (IDH). This reaction is coupled to the reduction of NADP+ to NADPH. The rate of NADPH formation is directly proportional to the aconitase activity in the sample and can be monitored by measuring the increase in absorbance at 340 nm.[1]

An alternative direct method involves monitoring the formation of cis-aconitate from citrate or isocitrate by measuring the change in absorbance at 240 nm.[2] Colorimetric assays are also available that utilize a probe to produce a colored product with an absorbance maximum at 450 nm or 565 nm.[3][4][5][6][7]

Data Presentation

The following table summarizes representative aconitase activity levels in various mammalian tissues. It is important to note that these values can vary depending on the species, age, and specific assay conditions.

TissueSpeciesActivity (nmol/min/mg protein)Notes
Kidney (Mitochondria)Mouse108 - 147Activity decreases with age. Values shown for 24-month-old and 6-month-old mice, respectively.[4]
Heart (Mitochondria)Mouse242 ± 26
Liver (Cytosol)RatConstitutes ~65% of total activityThe majority of aconitase activity in the liver is found in the cytosol.[8]
Liver (Mitochondria)RatConstitutes ~20% of total activity
Ventral Prostate (Mitochondria)Rat~10% of kidney aconitase activityAconitase activity in the prostate is significantly lower than in the kidney and is sensitive to inhibition by zinc.[7][9]
Fibroblasts (Total)HumanReduced to ~15% of control in patients with ACO2 mutationsDemonstrates the impact of genetic mutations on enzyme activity.[10]

Experimental Protocols

This section details the methodology for preparing tissue homogenates and measuring aconitase activity using a spectrophotometric coupled enzyme assay.

Materials and Reagents
  • Tissue Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), with protease inhibitors (e.g., aprotinin, leupeptin, pepstatin A at 1 µg/mL) and 2mM PMSF.[11] Keep on ice.

  • Aconitase Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl.[1]

  • Substrate Solution: 5 mM Sodium Citrate in Assay Buffer.

  • NADP+ Solution: 0.2 mM NADP+ in Assay Buffer.

  • MnCl₂ Solution: 0.6 mM MnCl₂ in Assay Buffer.

  • Isocitrate Dehydrogenase (IDH): 1 U/mL in Assay Buffer.

  • 96-well UV-transparent microplate or quartz cuvettes.

  • Spectrophotometer capable of reading absorbance at 340 nm.

  • Tissue homogenizer (e.g., Dounce or Potter-Elvehjem).[11][12]

  • Refrigerated centrifuge.

Tissue Homogenate Preparation
  • Excise the tissue of interest and place it in ice-cold phosphate-buffered saline (PBS), pH 7.4, to remove any blood.[3]

  • Blot the tissue dry, weigh it, and mince it into small pieces on ice.

  • Add 5-10 volumes of ice-cold Homogenization Buffer per gram of tissue.[1]

  • Homogenize the tissue on ice using a Potter-Elvehjem or Dounce homogenizer.[11][12] The process should be conducted in a chilled environment to prevent enzyme degradation.[13]

  • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[1][3]

  • Collect the supernatant. This fraction contains both cytosolic and mitochondrial aconitase.

  • (Optional) For mitochondrial aconitase measurement, centrifuge the supernatant from the previous step at 10,000-20,000 x g for 15-20 minutes at 4°C.[1][4] The resulting pellet contains the mitochondrial fraction. Resuspend the pellet in an appropriate volume of ice-cold Assay Buffer.

  • Determine the protein concentration of the supernatant (or resuspended mitochondrial pellet) using a standard method (e.g., BCA or Bradford assay).

  • Dilute the sample with Assay Buffer to a final concentration of 500-1000 µg/mL total protein.[1] Samples can be stored at -80°C for at least one month.[1][3]

Aconitase Activity Assay Protocol
  • Prepare the Reaction Mix: For each reaction, prepare a master mix containing:

    • NADP+ Solution

    • MnCl₂ Solution

    • Isocitrate Dehydrogenase

  • Set up the Assay Plate:

    • Add the diluted tissue homogenate sample to the wells of a 96-well plate or cuvette.

    • Include a blank control for each sample containing the tissue homogenate but substituting the Substrate Solution with Assay Buffer to account for any background NADPH production.

  • Initiate the Reaction: Add the Substrate Solution to all wells to start the reaction.[1]

  • Measure Absorbance: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for 10-30 minutes at 37°C.[1]

Calculation of Aconitase Activity
  • Calculate the rate of change in absorbance (ΔA340/minute) from the linear portion of the kinetic curve.

  • Subtract the rate of the blank from the rate of the sample to get the net rate.

  • Calculate the aconitase activity using the Beer-Lambert law:

    Activity (nmol/min/mg) = (ΔA340/min) / (ε * l * [protein]) * 10^6

    Where:

    • ΔA340/min is the net rate of absorbance change.

    • ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

    • l is the path length of the cuvette or well (in cm).

    • [protein] is the protein concentration of the sample in mg/mL.

One unit of aconitase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of citrate to isocitrate per minute at a specific pH and temperature.[4]

Visualizations

G cluster_prep Tissue Homogenate Preparation cluster_assay Aconitase Activity Assay Tissue Excise Tissue Mince Mince Tissue on Ice Tissue->Mince Homogenize Homogenize in Buffer Mince->Homogenize Centrifuge1 Centrifuge (800 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (Total Aconitase) Centrifuge1->Supernatant1 AddSample Add Sample to Plate Supernatant1->AddSample AddReagents Add Reaction Mix (NADP+, IDH) AddSample->AddReagents AddSubstrate Initiate with Citrate AddReagents->AddSubstrate Measure Measure A340 nm AddSubstrate->Measure

Caption: Experimental workflow for measuring aconitase activity.

G cluster_measurement Measurement Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH NADP NADP+ NADPH NADPH + H+ NADP:e->NADPH:w Measurement Increase in Absorbance at 340 nm Aconitase Aconitase IDH Isocitrate Dehydrogenase (IDH)

Caption: Coupled enzyme reaction for aconitase activity assay.

References

Application Notes and Protocols for the Experimental Use of 13C-Labeled (Z)-Aconitic Acid as a Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, also known as cis-aconitate, is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.[1][2][3] The use of stable isotope-labeled compounds, such as 13C-labeled this compound, provides a powerful tool for tracing the metabolic fate of this molecule and quantifying the flux through related biochemical pathways.[4][5][6] This technique, known as 13C-Metabolic Flux Analysis (13C-MFA), allows researchers to gain a deeper understanding of cellular metabolism in various physiological and pathological states.[5][7][8][9][10][11]

These application notes provide a comprehensive guide to the experimental use of 13C-labeled this compound as a tracer. They are intended for researchers and professionals in metabolic engineering, drug development, and biotechnology who are interested in quantitatively understanding the metabolic fate of this compound in biological systems.

Applications

The use of 13C-labeled this compound as a tracer has several key applications in research and drug development:

  • TCA Cycle Flux Analysis: Directly measures the rate of conversion of citrate (B86180) to isocitrate via aconitase, providing insights into the overall activity of the TCA cycle.

  • Investigating Itaconate Biosynthesis: Traces the pathway from cis-aconitate to itaconate, a metabolite with important immunomodulatory and anti-inflammatory properties.[12][13][14]

  • Studying Iron Homeostasis and Redox Signaling: Aconitase activity is sensitive to iron levels and oxidative stress, making 13C-(Z)-Aconitic acid a useful tool to probe the interplay between metabolism and these cellular processes.

  • Drug Discovery and Development: Evaluates the effect of drug candidates on specific enzymes and pathways within the TCA cycle.

Data Presentation

Quantitative data from 13C-(Z)-Aconitic acid tracing experiments are typically presented as mass isotopologue distributions (MIDs) of downstream metabolites. The following tables provide an illustrative example of how to present such data, based on a hypothetical experiment where cells are treated with 13C6-(Z)-Aconitic acid. This data demonstrates the expected labeling patterns in key TCA cycle intermediates.

Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates Following Treatment with 13C6-(Z)-Aconitic Acid

MetaboliteIsotopologueFractional Abundance (Control)Fractional Abundance (13C6-(Z)-Aconitic Acid Treated)
Isocitrate M+094.1%10.2%
M+14.8%5.1%
M+20.8%1.5%
M+30.2%2.3%
M+40.1%4.7%
M+50.0%8.9%
M+6 0.0% 67.3%
α-Ketoglutarate M+094.3%25.6%
M+14.7%6.8%
M+20.7%3.4%
M+30.2%5.1%
M+40.1%15.2%
M+5 0.0% 43.9%
Succinate M+095.2%48.7%
M+14.1%8.2%
M+20.5%10.5%
M+30.1%15.3%
M+4 0.1% 17.3%
Fumarate M+095.3%55.1%
M+14.0%7.9%
M+20.5%12.3%
M+30.1%10.4%
M+4 0.1% 14.3%
Malate M+095.2%53.8%
M+14.1%7.5%
M+20.5%13.1%
M+30.1%11.2%
M+4 0.1% 14.4%

This table illustrates the expected shift in mass isotopologue distributions of TCA cycle intermediates after administration of 13C6-(Z)-Aconitic acid. The "M+n" denotes the mass isotopologue with 'n' 13C atoms. The bolded values highlight the most abundant labeled species for each metabolite, demonstrating the flow of the 13C label through the cycle.

Table 2: Relative Abundance of Key Metabolites in Itaconate Synthesis Pathway

MetaboliteRelative Abundance (Control)Relative Abundance (Immune-Stimulated)
This compound 1.000.75
Itaconate 0.055.20

This table shows the change in relative abundance of this compound and its downstream product, itaconate, upon immune stimulation, a condition known to upregulate itaconate synthesis.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of 13C-labeled this compound.

Protocol 1: 13C-Labeling of Cultured Cells with this compound

Objective: To label intracellular metabolites by introducing 13C-(Z)-Aconitic acid to cell culture media.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 13C-labeled this compound (e.g., this compound-13C6)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Dry ice

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in a multi-well plate or flask.

  • Media Preparation: Prepare fresh culture medium containing the desired concentration of 13C-labeled this compound. The optimal concentration should be determined empirically but a starting point of 1-5 mM is common.

  • Labeling: Remove the existing medium from the cells and wash once with pre-warmed PBS. Replace with the 13C-labeling medium.

  • Incubation: Incubate the cells for a predetermined period. The incubation time will depend on the metabolic rate of the cells and the pathway of interest. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time.

  • Metabolism Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS. Immediately add ice-cold methanol and place the culture vessel on dry ice.

  • Metabolite Extraction: a. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube. b. Add an equal volume of ice-cold water to the tube. c. Add a volume of ice-cold chloroform (B151607) equal to the methanol volume. d. Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. e. Collect the upper aqueous phase, which contains the polar metabolites.

  • Sample Preparation for Analysis: Dry the aqueous phase using a vacuum concentrator. The dried metabolites can then be derivatized for GC-MS analysis or reconstituted in a suitable solvent for LC-MS analysis.

Protocol 2: Analysis of 13C-Labeled Metabolites by Mass Spectrometry

Objective: To determine the mass isotopologue distribution of TCA cycle intermediates and other related metabolites.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • Dried metabolite extract

  • Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • Pyridine (B92270)

  • GC-MS system

Procedure:

  • Derivatization: a. To the dried metabolite extract, add 20 µL of 2% methoxyamine hydrochloride in pyridine and incubate at 37°C for 90 minutes. b. Add 30 µL of MTBSTFA and incubate at 60°C for 30 minutes.

  • GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the metabolites. c. Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues.

  • Data Analysis: a. Identify metabolites based on their retention time and mass spectrum. b. Determine the mass isotopologue distribution for each metabolite by integrating the peak areas of the different isotopologues. c. Correct for the natural abundance of 13C.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

Materials:

  • Dried metabolite extract

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • LC-MS system

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of Mobile Phase A.

  • LC-MS Analysis: a. Inject the sample into the LC-MS. b. Use a suitable LC column (e.g., C18) and a gradient of Mobile Phase A and B to separate the metabolites. c. Operate the mass spectrometer in a high-resolution full scan mode to accurately determine the mass of the isotopologues.

  • Data Analysis: a. Identify metabolites based on their retention time and accurate mass. b. Extract the ion chromatograms for each isotopologue of a given metabolite. c. Calculate the fractional abundance of each isotopologue after correcting for natural 13C abundance.

Signaling Pathways and Experimental Workflows

The metabolism of this compound is intricately linked to several key signaling pathways. Tracing with 13C-labeled this compound can help elucidate the dynamics of these pathways.

TCA Cycle and Anaplerosis

This compound is a central component of the TCA cycle. Using 13C-(Z)-Aconitic acid allows for the direct measurement of flux through aconitase and subsequent enzymes in the cycle. This can reveal how different conditions or treatments affect the overall oxidative metabolism of the cell.

TCA_Cycle_Workflow cluster_0 Mitochondrion Citrate Citrate Aconitase Aconitase Citrate->Aconitase Z_Aconitate 13C-(Z)-Aconitic Acid (Tracer) Aconitase->Z_Aconitate Isocitrate 13C-Isocitrate Aconitase->Isocitrate Z_Aconitate->Aconitase IDH Isocitrate Dehydrogenase Isocitrate->IDH alpha_KG 13C-α-Ketoglutarate IDH->alpha_KG SDH Succinate Dehydrogenase alpha_KG->SDH Succinate 13C-Succinate SDH->Succinate Fumarate 13C-Fumarate Succinate->Fumarate Malate 13C-Malate Fumarate->Malate

Caption: Tracing 13C-(Z)-Aconitic acid through the TCA cycle.

Itaconate Synthesis Pathway in Immune Cells

In immune cells like macrophages, (Z)-aconitate can be diverted from the TCA cycle to produce itaconate, a metabolite with anti-inflammatory and antimicrobial functions. This diversion is catalyzed by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[12][14]

Itaconate_Pathway cluster_1 TCA Cycle Diversion cluster_2 Downstream Signaling Z_Aconitate 13C-(Z)-Aconitic Acid ACOD1 ACOD1 (IRG1) Z_Aconitate->ACOD1 TCA_Cycle Continues in TCA Cycle Z_Aconitate->TCA_Cycle Itaconate 13C-Itaconate ACOD1->Itaconate Itaconate_out 13C-Itaconate Nrf2_activation Nrf2 Activation Itaconate_out->Nrf2_activation Anti_inflammatory Anti-inflammatory Response Nrf2_activation->Anti_inflammatory

Caption: Synthesis of itaconate from this compound.

General Experimental Workflow for 13C-MFA

The overall workflow for a 13C-MFA experiment using 13C-(Z)-Aconitic acid involves several key steps, from experimental design to data analysis and interpretation.

MFA_Workflow Start Experimental Design (Define objectives, select tracer) Cell_Culture Cell Culture and Labeling with 13C-(Z)-Aconitic Acid Start->Cell_Culture Quenching Metabolism Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis MS Analysis (GC-MS or LC-MS) Extraction->Analysis Data_Processing Data Processing (Peak integration, MID calculation) Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis (Software-based modeling) Data_Processing->Flux_Analysis Interpretation Biological Interpretation Flux_Analysis->Interpretation

Caption: General workflow for 13C-Metabolic Flux Analysis.

References

Application Note: Gas Chromatography-Mass Spectrometry Analysis of (Z)-Aconitic Acid TMS Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the qualitative and quantitative analysis of (Z)-Aconitic acid using gas chromatography-mass spectrometry (GC-MS) following trimethylsilyl (B98337) (TMS) derivatization. This compound, a key intermediate in the Krebs cycle, is a challenging analyte for direct GC analysis due to its low volatility and high polarity. Conversion to its tris-TMS derivative significantly improves its chromatographic properties, allowing for sensitive and accurate determination in various matrices. This document provides a comprehensive protocol for sample preparation, derivatization, and GC-MS analysis, making it a valuable resource for researchers in metabolomics, clinical diagnostics, and drug development.

Introduction

This compound is a tricarboxylic acid that plays a crucial role in cellular metabolism. Accurate quantification of this and other organic acids is vital for understanding metabolic pathways and diagnosing certain metabolic disorders. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of complex mixtures of metabolites. However, the inherent non-volatile nature of organic acids necessitates a derivatization step to increase their volatility and thermal stability. Trimethylsilylation is a widely used derivatization technique that replaces active hydrogens in polar functional groups with a trimethylsilyl (TMS) group, rendering the molecule suitable for GC analysis. This application note provides a detailed methodology for the analysis of the tris-trimethylsilyl derivative of this compound.

Experimental Protocols

Sample Preparation

Biological samples (e.g., urine, plasma, or cell culture media) should be processed to extract the organic acids. A typical liquid-liquid extraction is employed.

Protocol:

  • To 1 mL of the aqueous sample, add an appropriate internal standard.

  • Acidify the sample to a pH of approximately 1 by adding a suitable acid (e.g., HCl).

  • Extract the organic acids with 3 mL of ethyl acetate (B1210297) by vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction process twice more, combining the organic layers.

  • Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

Trimethylsilyl (TMS) Derivatization

The dried extract is then derivatized to form the volatile TMS esters of the organic acids.

Protocol:

  • To the dried residue, add 50 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2][3]

  • Seal the vial tightly and vortex briefly to dissolve the residue.

  • Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.[1]

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Analysis

The derivatized sample is then analyzed by GC-MS. The following conditions are recommended for optimal separation and detection of the this compound TMS derivative.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[1][4]
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp to 300°C at 5°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Mass Scan Rangem/z 50-600[1]
Solvent Delay5 min

Data Presentation

The this compound tris-TMS derivative can be identified based on its retention time and characteristic mass spectrum.

Table 2: Quantitative Data for this compound tris-TMS Derivative

AnalyteRetention IndexQuantifier Ion (m/z)Qualifier Ions (m/z)
This compound tris-TMS1741.1[5]37573, 147, 273, 390

Note: The retention index is a more robust identifier than retention time as it is less susceptible to variations in chromatographic conditions.

Table 3: Mass Spectral Data for this compound tris-TMS Derivative

m/zRelative Abundance (%)Ion Fragment
73100[Si(CH₃)₃]⁺
14735[(CH₃)₂Si=O-Si(CH₃)₃]⁺
27320[M - 117]⁺
37515[M - 15]⁺
3905[M]⁺

Data compiled from NIST Mass Spectrometry Data Center and the Human Metabolome Database.[5][6]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Aqueous Sample Acidification Acidification (pH ~1) Sample->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization_reagents Add Pyridine and BSTFA + 1% TMCS Evaporation->Derivatization_reagents Heating Heat at 70°C for 60 min Derivatization_reagents->Heating GCMS_Analysis GC-MS Analysis Heating->GCMS_Analysis Heating->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The described method provides a reliable and sensitive approach for the analysis of this compound as its tris-TMS derivative by GC-MS. The detailed protocols for sample preparation, derivatization, and instrumental analysis, along with the tabulated quantitative data, offer a comprehensive guide for researchers. This application note serves as a valuable tool for laboratories involved in metabolomics research, clinical diagnostics, and pharmaceutical development, enabling the accurate and reproducible quantification of this important organic acid.

References

Application Notes and Protocols: In Vitro Cell Culture Experiments with cis-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-aconitic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, where it is formed from citric acid.[1][2] In the context of cellular metabolism and immunology, cis-aconitic acid has garnered significant attention as the direct precursor to itaconate, a metabolite with potent immunomodulatory properties.[3][4][5] In immune cells such as macrophages, the enzyme immune-responsive gene 1 (IRG1), also known as cis-aconitate decarboxylase (ACOD1), catalyzes the decarboxylation of cis-aconitate to produce itaconate, particularly upon inflammatory stimuli like lipopolysaccharide (LPS).[6][7][8]

While a substantial body of research has focused on the downstream effects of itaconate, direct in vitro studies on exogenously applied cis-aconitic acid are less common. These application notes will primarily focus on the established role of cis-aconitic acid as a precursor to itaconate and the subsequent signaling pathways and cellular effects. We will also provide generalized protocols for investigating the potential direct effects of cis-aconitic acid in cell culture, which can serve as a foundation for further research.

I. The cis-Aconitic Acid-Itaconate Axis and Its Immunomodulatory Functions

The conversion of cis-aconitic acid to itaconate represents a critical metabolic branch from the TCA cycle in activated immune cells.[9] Itaconate exerts significant anti-inflammatory and antioxidant effects through various mechanisms.

Key Signaling Pathways Influenced by the cis-Aconitic Acid-Itaconate Axis:
  • Nrf2 Activation: Itaconate and its derivatives can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[4][9] This leads to the expression of antioxidant genes and a reduction in oxidative stress.[5]

  • NLRP3 Inflammasome Inhibition: Itaconate has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives the production of pro-inflammatory cytokines IL-1β and IL-18.[5][10]

  • Succinate (B1194679) Dehydrogenase (SDH) Inhibition: Itaconate can inhibit the TCA cycle enzyme succinate dehydrogenase, leading to alterations in cellular metabolism and a reduction in the production of reactive oxygen species (ROS).[9]

cis_Aconitic_Acid_to_Itaconate_Pathway Signaling Pathway of cis-Aconitic Acid Conversion to Itaconate and Downstream Effects cluster_0 Mitochondrion cluster_1 Cytoplasm Citric Acid Citric Acid cis-Aconitic Acid cis-Aconitic Acid Citric Acid->cis-Aconitic Acid Aconitase Itaconate Itaconate cis-Aconitic Acid->Itaconate IRG1/ACOD1 Nrf2 Activation Nrf2 Activation Itaconate->Nrf2 Activation NLRP3 Inflammasome Inhibition NLRP3 Inflammasome Inhibition Itaconate->NLRP3 Inflammasome Inhibition IRG1/ACOD1 IRG1/ACOD1 Antioxidant Response Antioxidant Response Nrf2 Activation->Antioxidant Response Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines NLRP3 Inflammasome Inhibition->Reduced Pro-inflammatory Cytokines MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Treat with cis-Aconitic Acid Treat with cis-Aconitic Acid Incubate 24h->Treat with cis-Aconitic Acid Incubate 24-72h Incubate 24-72h Treat with cis-Aconitic Acid->Incubate 24-72h Add MTT Reagent Add MTT Reagent Incubate 24-72h->Add MTT Reagent Incubate 2-4h Incubate 2-4h Add MTT Reagent->Incubate 2-4h Solubilize Formazan Solubilize Formazan Incubate 2-4h->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data Anti_Inflammatory_Assay_Workflow Workflow for Anti-inflammatory Assay in Macrophages Seed Macrophages Seed Macrophages Incubate 24h Incubate 24h Seed Macrophages->Incubate 24h Pre-treat with cis-Aconitic Acid Pre-treat with cis-Aconitic Acid Incubate 24h->Pre-treat with cis-Aconitic Acid Collect Supernatant Collect Supernatant Incubate 24h->Collect Supernatant Incubate 1-2h Incubate 1-2h Pre-treat with cis-Aconitic Acid->Incubate 1-2h Stimulate with LPS Stimulate with LPS Incubate 1-2h->Stimulate with LPS Stimulate with LPS->Incubate 24h Measure Cytokines (ELISA) Measure Cytokines (ELISA) Collect Supernatant->Measure Cytokines (ELISA) Analyze Data Analyze Data Measure Cytokines (ELISA)->Analyze Data

References

Application Notes and Protocols for Utilizing (Z)-Aconitic Acid as a Glutamate Decarboxylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785) decarboxylase (GAD) is a critical enzyme in the central nervous system responsible for catalyzing the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This enzymatic reaction is the rate-limiting step in the synthesis of GABA and plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of GAD activity has been implicated in various neurological disorders, including epilepsy, anxiety, and schizophrenia.

(Z)-Aconitic acid, also known as cis-aconitic acid, has been identified as an inhibitor of glutamate decarboxylase. As a structural analog of glutamate, it is proposed to act as a competitive inhibitor of GAD. The ability of this compound to modulate GAD activity makes it a valuable research tool for studying the role of the GABAergic system in health and disease. Furthermore, it holds potential as a lead compound for the development of novel therapeutics targeting neurological and psychiatric conditions.

These application notes provide detailed protocols for characterizing the inhibitory effects of this compound on GAD activity, with a focus on an HPLC-based method for accurate quantification of GABA production.

Quantitative Data on GAD Inhibition by this compound

The inhibitory potency of this compound on GAD is typically determined by measuring its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). The following table provides a template for researchers to populate with their experimental data to determine these values.

Inhibitor Concentration [this compound] (µM)GAD Activity (% of Control)Log [Inhibitor Concentration]
0100-
[Concentration 1][User Data][User Data]
[Concentration 2][User Data][User Data]
[Concentration 3][User Data][User Data]
[Concentration 4][User Data][User Data]
[Concentration 5][User Data][User Data]
[Concentration 6][User Data][User Data]
[Concentration 7][User Data][User Data]
[Concentration 8][User Data][User Data]

From the plotted data of Log[Inhibitor Concentration] vs. GAD Activity, the IC50 value can be determined as the concentration of this compound that results in 50% inhibition of GAD activity.

Experimental Protocols

This protocol details the steps to measure the inhibitory effect of this compound on GAD activity by quantifying the amount of GABA produced using High-Performance Liquid Chromatography (HPLC).

Principle of the Assay:

The activity of GAD is determined by measuring the rate of GABA formation from the substrate L-glutamic acid. The reaction is performed in the presence and absence of the inhibitor, this compound. The produced GABA is then derivatized to a fluorescent or UV-absorbing compound, allowing for its separation and quantification by reverse-phase HPLC.[1][2]

Materials and Reagents:

  • Recombinant or purified Glutamate Decarboxylase (GAD)

  • L-Glutamic acid

  • Pyridoxal-5'-phosphate (PLP)

  • This compound

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.2)

  • Trichloroacetic acid (TCA)

  • Dansyl chloride (or other derivatizing agent like o-phthalaldehyde (B127526) (OPA))[3]

  • Acetone (B3395972)

  • Sodium bicarbonate

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • GABA standard

  • Microcentrifuge tubes

  • HPLC system with a C18 column and a suitable detector (UV or fluorescence)

Preparation of Solutions:

  • Assay Buffer: 50 mM Potassium phosphate buffer, pH 7.2.

  • GAD Enzyme Solution: Prepare a stock solution of GAD in assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.

  • L-Glutamic Acid Solution (Substrate): Prepare a stock solution of L-glutamic acid in assay buffer (e.g., 100 mM).

  • Pyridoxal-5'-phosphate (PLP) Solution (Cofactor): Prepare a stock solution of PLP in assay buffer (e.g., 10 mM).

  • This compound Solution (Inhibitor): Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Derivatizing Reagent (Dansyl Chloride): Prepare a solution of dansyl chloride in acetone (e.g., 5 mg/mL).[3]

  • Sodium Bicarbonate Solution: Prepare a 0.5 M solution of sodium bicarbonate in water.

Enzyme Inhibition Assay Procedure:

  • Set up a series of microcentrifuge tubes for the control (no inhibitor) and for each concentration of this compound to be tested.

  • To each tube, add the following components in the order listed:

    • Assay Buffer

    • PLP solution (to a final concentration of, for example, 0.1 mM)

    • This compound solution (or assay buffer for the control)

    • GAD enzyme solution

  • Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the L-glutamic acid solution (to a final concentration of, for example, 10 mM).

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of cold 10% (w/v) Trichloroacetic acid (TCA).

  • Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Carefully collect the supernatant, which contains the produced GABA.

HPLC Analysis of GABA:

  • Derivatization:

    • Take a known volume of the supernatant (e.g., 100 µL).

    • Add sodium bicarbonate solution to adjust the pH to ~9.0.

    • Add the dansyl chloride solution.[3]

    • Incubate the mixture in the dark at 60°C for 45 minutes.[4]

    • After incubation, the reaction can be stopped by adding a small amount of a primary amine solution (e.g., proline) to consume the excess dansyl chloride.

  • HPLC Separation and Detection:

    • Filter the derivatized sample through a 0.22 µm syringe filter.

    • Inject a specific volume of the filtered sample into the HPLC system.

    • Use a C18 reverse-phase column.

    • The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate). The exact gradient conditions should be optimized for the specific column and system.

    • Set the detector to the appropriate wavelength for the derivatized GABA (e.g., UV detection at 254 nm for PTC-GABA or fluorescence detection with excitation at 330-350 nm and emission at 520-540 nm for dansyl-GABA).[1]

  • Quantification:

    • Prepare a standard curve using known concentrations of GABA that have been derivatized in the same manner as the samples.

    • Quantify the amount of GABA in the experimental samples by comparing their peak areas to the standard curve.

Data Analysis:

  • Calculate the rate of GABA formation for the control and for each inhibitor concentration.

  • Express the GAD activity for each inhibitor concentration as a percentage of the control activity (100%).

  • Plot the percentage of GAD activity against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

GAD_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Catalysis Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_released GABA Vesicle->GABA_released Exocytosis Aconitic_Acid This compound Aconitic_Acid->GAD Inhibition GABA_Receptor GABA Receptor GABA_released->GABA_Receptor Binding Inhibition Neuronal Inhibition GABA_Receptor->Inhibition Signal Transduction

Caption: Signaling pathway of GABA synthesis and inhibition by this compound.

GAD_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare Reagents: Assay Buffer, GAD, Substrate, Cofactor, Inhibitor B Set up reaction tubes (Control & Inhibitor concentrations) A->B C Pre-incubate Enzyme and Inhibitor (37°C) B->C D Initiate reaction with L-Glutamic Acid C->D E Incubate (37°C) D->E F Stop reaction with TCA E->F G Centrifuge to pellet protein F->G H Collect supernatant G->H I Derivatize GABA in supernatant H->I J Inject sample into HPLC I->J K Separate and detect derivatized GABA J->K L Quantify GABA using standard curve K->L M Calculate % GAD activity L->M N Plot dose-response curve M->N O Determine IC50 value N->O

Caption: Experimental workflow for GAD inhibition analysis using HPLC.

References

Application Notes and Protocols for the Extraction of Aconitic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, a tricarboxylic acid, is a valuable platform chemical with applications in the synthesis of polymers, plasticizers, and as a raw material for other organic compounds.[1] In nature, it exists in two isomeric forms, cis-aconitic acid and trans-aconitic acid, with the trans-isomer being the more stable and predominant form in plants.[2] Aconitic acid is an intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway in most organisms.[3][4] Certain plants, particularly sugarcane (Saccharum officinarum) and sweet sorghum (Sorghum bicolor), accumulate significant quantities of aconitic acid, making them attractive natural sources for its extraction.[5][6] Beyond its role in primary metabolism, aconitic acid in plants is involved in conferring survival advantages, acting as an antifeedant, providing antifungal defense, and protecting against aluminum toxicity.[5][7]

These application notes provide detailed protocols for the extraction and purification of aconitic acid from plant materials, focusing on methods applicable to both research and pilot-scale operations. The protocols are supplemented with quantitative data on extraction efficiency and yield, as well as diagrams illustrating the biochemical context and experimental workflows.

Biological Pathway of Aconitic Acid in Plants

In higher plants, trans-aconitate is synthesized and stored. Its production is linked to the TCA cycle through two primary mechanisms. The first involves the direct conversion of citrate (B86180) to trans-aconitic acid. The second mechanism is the isomerization of cis-aconitate, an intermediate in the conversion of citrate to isocitrate by the enzyme aconitase, to trans-aconitic acid via aconitate isomerase.[7]

Aconitic Acid Biosynthesis Biosynthesis of trans-Aconitic Acid in Plants cluster_TCA TCA Cycle Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase trans_Aconitate trans-Aconitic Acid (Stored Pool) Citrate->trans_Aconitate Citrate Hydratase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase cis_Aconitate->trans_Aconitate Aconitate Isomerase

Caption: Biosynthesis of trans-Aconitic Acid in Plants.

Experimental Protocols

Several methods have been developed for the extraction of aconitic acid from plant materials, primarily focusing on sugarcane and sweet sorghum products like juice, syrup, and molasses. The choice of method depends on the desired purity, yield, and scale of operation.

Protocol 1: Solvent Extraction using Acetone:Butanol:Ethanol (ABE) Mixture

This protocol is adapted from a method developed for the extraction of aconitic acid from sweet sorghum syrup and has shown high efficiency.[6][8]

Materials and Equipment:

  • Sweet sorghum syrup or other plant extract

  • Acetone

  • n-Butanol

  • Ethanol

  • Sodium carbonate (Na₂CO₃) solution (0.4 M)

  • Sulfuric acid (H₂SO₄), diluted

  • Separatory funnel

  • Rotary evaporator

  • pH meter

  • High-performance liquid chromatography (HPLC) system for quantification

Procedure:

  • Preparation of Solvent Mixture: Prepare a solvent mixture of acetone:butanol:ethanol. A weight ratio of 0.19:0.74:0.07 has been shown to be effective.[6]

  • Extraction:

    • Mix the plant extract (e.g., sweet sorghum syrup) with the ABE solvent mixture. An organic-to-syrup weight ratio of 2.5:1 is recommended.[6]

    • Agitate the mixture vigorously in a separatory funnel for 15-20 minutes to ensure thorough mixing and mass transfer of aconitic acid into the organic phase.

    • Allow the phases to separate. The upper organic phase will contain the extracted aconitic acid.

  • Back-Extraction:

    • Separate the organic phase containing aconitic acid.

    • Perform a back-extraction using a 0.4 M sodium carbonate (Na₂CO₃) solution. A ratio of 6:1 (g organics/g salt solution) is suggested.[6] This step transfers the aconitic acid from the organic solvent to the aqueous phase as a salt.

    • Separate the aqueous phase containing sodium aconitate.

  • Recovery and Purification:

    • Evaporate the residual organic solvent from the aqueous phase using a rotary evaporator.

    • Adjust the pH of the aqueous solution to approximately 6.5 with diluted sulfuric acid to convert the sodium aconitate back to aconitic acid.[6]

    • The resulting solution is a concentrated extract of aconitic acid. Further purification can be achieved through crystallization or chromatography if higher purity is required.

  • Quantification:

    • Analyze the concentration of aconitic acid in the final extract using HPLC.

Workflow Diagram:

Solvent_Extraction_Workflow Solvent Extraction Workflow for Aconitic Acid PlantMaterial Plant Material (e.g., Sweet Sorghum Syrup) SolventExtraction Solvent Extraction (Acetone:Butanol:Ethanol) PlantMaterial->SolventExtraction PhaseSeparation1 Phase Separation SolventExtraction->PhaseSeparation1 BackExtraction Back-Extraction (0.4 M Na2CO3) PhaseSeparation1->BackExtraction Organic Phase Waste1 Waste1 PhaseSeparation1->Waste1 Aqueous Raffinate PhaseSeparation2 Phase Separation BackExtraction->PhaseSeparation2 SolventEvaporation Solvent Evaporation (Rotary Evaporator) PhaseSeparation2->SolventEvaporation Aqueous Phase Waste2 Waste2 PhaseSeparation2->Waste2 Organic Phase pH_Adjustment pH Adjustment (Dilute H2SO4) SolventEvaporation->pH_Adjustment AconiticAcidExtract Aconitic Acid Extract pH_Adjustment->AconiticAcidExtract

References

Animal Models for Studying the Immunomodulatory Effects of (Z)-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Aconitic acid , also known as cis-aconitic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle. While direct in vivo studies administering this compound are limited, its biological effects in animal models are primarily understood through its conversion to itaconate by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1). Itaconate is a potent immunomodulatory metabolite, and therefore, animal models focused on inflammation and immunity are central to studying the downstream effects of this compound.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing animal models to investigate the effects of the this compound-itaconate axis.

Application Notes

The primary application of animal models in this context is to investigate the anti-inflammatory and cytoprotective properties of the this compound-itaconate pathway. The effects are largely mediated by itaconate, which modulates cellular metabolism and key signaling pathways.

Key Research Areas:

  • Inflammation and Sepsis: Itaconate and its derivatives have shown protective effects in models of lipopolysaccharide (LPS)-induced inflammation and sepsis by reducing pro-inflammatory cytokine production.[1][2][3][4]

  • Autoimmune Diseases: The immunomodulatory properties of the itaconate pathway are relevant to studying autoimmune disorders like rheumatoid arthritis and lupus.[5]

  • Metabolic Diseases: ACOD1 has been implicated in regulating glucose homeostasis and obesity, suggesting a role for the this compound-itaconate axis in metabolic disorders.[6]

  • Neurological Disorders: While less explored, the link between metabolism and neuroinflammation suggests potential applications in models of neurodegenerative diseases.

Choice of Animal Model:

  • Wild-type Mice and Rats: These are commonly used to study the effects of exogenously administered itaconate derivatives. Various strains can be used, with C57BL/6 mice being a frequent choice for immunological studies.

  • ACOD1 Knockout (KO) Mice: These mice lack the ability to produce itaconate, making them an invaluable tool to study the endogenous role of the this compound-itaconate pathway.[7][8] Comparing the response of ACOD1 KO mice to wild-type controls in disease models can elucidate the specific functions of this metabolic axis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established practices in the field and should be adapted to specific research questions and institutional guidelines.

Protocol 1: LPS-Induced Systemic Inflammation Model in Mice

This model is used to assess the anti-inflammatory effects of compounds that modulate the this compound-itaconate pathway.

Materials:

  • 8-12 week old male or female C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Test compound: 4-Octyl Itaconate (4-OI) or Dimethyl Itaconate (DMI)

  • Vehicle control (e.g., sterile saline, corn oil)

  • Sterile syringes and needles

  • Equipment for blood and tissue collection

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β, IL-10)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Grouping: Randomly divide mice into experimental groups (n=6-12 per group):

    • Vehicle Control

    • LPS + Vehicle

    • LPS + Test Compound (low dose)

    • LPS + Test Compound (high dose)

  • Compound Administration:

    • For 4-Octyl Itaconate (4-OI), administer intraperitoneally (i.p.) at doses of 25 mg/kg and 50 mg/kg.[2]

    • For Dimethyl Itaconate (DMI), administer i.p. at a dose of 20 mg/mouse.[9]

    • Administer the test compound or vehicle 1-2 hours prior to LPS challenge.

  • LPS Challenge: Induce systemic inflammation by injecting LPS (i.p.) at a dose of 1-2.5 mg/kg.[9][10]

  • Monitoring: Monitor mice for clinical signs of sickness (piloerection, lethargy, huddling). Survival rates can be monitored over a period of 96 hours.[2]

  • Sample Collection: At a predetermined time point (e.g., 2, 4, or 24 hours post-LPS), euthanize mice and collect blood via cardiac puncture and tissues (e.g., spleen, liver, lungs).[9][10]

  • Cytokine Analysis: Prepare serum from blood samples. Homogenize tissues to measure cytokine levels using ELISA according to the manufacturer's instructions.

Data Presentation:

GroupTreatmentDoseRouteOutcome MeasureResultReference
1Vehicle-i.p.Serum TNF-α (pg/mL)Baseline[3]
2LPS + Vehicle1 mg/kgi.p.Serum TNF-α (pg/mL)Significantly increased vs. Vehicle[10]
3LPS + DMI20 mg/mousei.p.Serum TNF-α (pg/mL)Significantly decreased vs. LPS + Vehicle[3][9]
4LPS + Vehicle1 mg/kgi.p.Serum IL-6 (pg/mL)Significantly increased vs. Vehicle[10]
5LPS + DMI20 mg/mousei.p.Serum IL-6 (pg/mL)Significantly increased vs. LPS + Vehicle[9]
6LPS + Vehicle2.5 mg/kgi.p.Serum IL-10 (pg/mL)Increased vs. Vehicle[9]
7LPS + DMI20 mg/mousei.p.Serum IL-10 (pg/mL)Significantly increased vs. LPS + Vehicle[9]
8CLP + Vehicle-i.p.96h Survival Rate~8%[2]
9CLP + 4-OI25 mg/kgi.p.96h Survival Rate~67%[2]
10CLP + 4-OI50 mg/kgi.p.96h Survival Rate~75%[2]

CLP: Cecal Ligation and Puncture, a model for sepsis.

Protocol 2: Investigation of Signaling Pathways in ACOD1 KO Mice

This protocol outlines the use of ACOD1 KO mice to study the role of endogenous itaconate in modulating signaling pathways, such as Nrf2 activation.

Materials:

  • ACOD1 KO mice and wild-type (WT) littermate controls

  • LPS from E. coli

  • Materials for Western blotting (antibodies for Nrf2, Keap1, HO-1, and loading controls)

  • Materials for quantitative PCR (primers for Nrf2 target genes)

  • Materials for tissue homogenization and protein/RNA extraction

Procedure:

  • Animal Husbandry and Genotyping: Breed and maintain ACOD1 KO and WT mice. Confirm genotypes by PCR.

  • Experimental Groups:

    • WT + Saline

    • WT + LPS

    • ACOD1 KO + Saline

    • ACOD1 KO + LPS

  • LPS Challenge: Administer LPS (e.g., 1 mg/kg, i.p.) or saline to the mice.

  • Tissue Harvest: At a specified time point (e.g., 6 hours post-LPS), euthanize the mice and harvest relevant tissues, such as the spleen or peritoneal macrophages.

  • Western Blot Analysis:

    • Prepare protein lysates from the tissues.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin).

    • Incubate with secondary antibodies and visualize the protein bands.

  • qPCR Analysis:

    • Extract total RNA from the tissues.

    • Synthesize cDNA.

    • Perform quantitative PCR using primers for Nrf2 target genes (e.g., Hmox1, Nqo1).

Expected Outcomes:

  • In WT mice, LPS treatment is expected to induce ACOD1 expression and itaconate production, leading to the activation of the Nrf2 pathway (increased nuclear Nrf2 and expression of target genes like HO-1).[1]

  • In ACOD1 KO mice, the LPS-induced Nrf2 activation will be blunted, demonstrating the requirement of itaconate for this process.[1]

Visualizations

Signaling Pathway of this compound-Mediated Immunomodulation

G cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_nucleus Nucleus Citrate Citrate Z_Aconitic_acid Z_Aconitic_acid Citrate->Z_Aconitic_acid Aconitase Isocitrate Isocitrate Z_Aconitic_acid->Isocitrate Aconitase Itaconate Itaconate Z_Aconitic_acid->Itaconate ACOD1/IRG1 Itaconate_cyto Itaconate Itaconate->Itaconate_cyto Transport Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Itaconate_cyto->Succinate Inhibits SDH Keap1_Nrf2 Keap1-Nrf2 Complex Itaconate_cyto->Keap1_Nrf2 Alkylates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE Antioxidant Response Element Anti_inflammatory_genes Anti-inflammatory & Antioxidant Genes (e.g., HO-1, NQO1) ARE->Anti_inflammatory_genes Activates Transcription Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Anti_inflammatory_genes->Pro_inflammatory_cytokines Inhibits Nrf2_nuc->ARE Binds LPS LPS TLR4 TLR4 LPS->TLR4 Inflammatory_stimuli Pro-inflammatory Signaling TLR4->Inflammatory_stimuli Signaling Cascade ACOD1_expression ACOD1 Expression Inflammatory_stimuli->ACOD1_expression Induces Inflammatory_stimuli->Pro_inflammatory_cytokines Induces G cluster_prep Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Sample Collection cluster_analysis Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6-12/group) acclimatization->grouping compound_admin Compound Administration (e.g., 4-OI, i.p.) grouping->compound_admin lps_challenge LPS Challenge (1-2.5 mg/kg, i.p.) compound_admin->lps_challenge 1-2 hours prior monitoring Monitor Clinical Signs & Survival (up to 96h) lps_challenge->monitoring euthanasia Euthanasia & Sample Collection (2-24h post-LPS) monitoring->euthanasia blood_processing Blood Processing (Serum Separation) euthanasia->blood_processing tissue_homogenization Tissue Homogenization euthanasia->tissue_homogenization cytokine_analysis Cytokine Analysis (ELISA) blood_processing->cytokine_analysis tissue_homogenization->cytokine_analysis

References

Application Notes and Protocols for Microbial Production of trans-Aconitic Acid in Aspergillus terreus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Aconitic acid (TAA) is a valuable bio-based platform chemical with applications in the synthesis of polymers, plasticizers, and as a potential non-toxic nematicide.[1][2][3] Microbial fermentation using the filamentous fungus Aspergillus terreus offers a promising and sustainable route for the large-scale production of TAA. This document provides detailed application notes and experimental protocols for the production, quantification, and purification of TAA from genetically engineered A. terreus.

The core strategy involves metabolically engineering an industrial itaconic acid-producing A. terreus strain. By disrupting the endogenous itaconic acid biosynthesis pathway and introducing a heterologous enzymatic step, the metabolic flux is redirected towards the accumulation of TAA.

Metabolic Engineering Strategy

The native pathway for itaconic acid production in A. terreus involves the conversion of cis-aconitate to itaconic acid, a reaction catalyzed by cis-aconitate decarboxylase (CadA). To facilitate the production of TAA, a two-step genetic modification is implemented:

  • cadA Gene Deletion: The gene encoding cis-aconitate decarboxylase (cadA) is deleted from the genome of a high-yielding itaconic acid-producing A. terreus strain. This deletion blocks the conversion of cis-aconitate to itaconic acid, leading to the accumulation of both cis- and trans-aconitic acid.[2][4]

  • Heterologous Expression of Aconitate Isomerase: To specifically enhance the production of the trans-isomer, a gene encoding an aconitate isomerase is heterologously expressed in the cadA deletion strain. This enzyme catalyzes the conversion of cis-aconitic acid to trans-aconitic acid.[1][4]

The following diagram illustrates the engineered metabolic pathway for TAA production in A. terreus.

TAA_Biosynthetic_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Itaconic_Acid Itaconic Acid cis_Aconitate->Itaconic_Acid cis-Aconitate Decarboxylase (CadA) (Deleted) trans_Aconitic_Acid trans-Aconitic Acid cis_Aconitate->trans_Aconitic_Acid Aconitate Isomerase (Heterologous) Mitochondrion Mitochondrion Cytosol Cytosol Experimental_Workflow Strain_Engineering Strain Engineering (cadA deletion, isomerase expression) Inoculum_Prep Inoculum Preparation Strain_Engineering->Inoculum_Prep Fermentation Fermentation Inoculum_Prep->Fermentation Downstream Downstream Processing Fermentation->Downstream Analysis Analysis (HPLC) Fermentation->Analysis Downstream->Analysis TAA_Product trans-Aconitic Acid Downstream->TAA_Product

References

Applications of (Z)-Aconitic Acid in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-Aconitic acid, the cis-isomer of aconitic acid, is emerging as a valuable monomer in polymer chemistry, particularly in the development of advanced materials for biomedical applications. Its unique trifunctional structure, featuring three carboxylic acid groups and a carbon-carbon double bond, allows for the synthesis of a diverse range of polymers with tunable properties. A significant area of application lies in the creation of pH-responsive polymers for targeted drug delivery systems. The strategic placement of carboxylic acid groups enables these polymers to respond to the acidic microenvironments often found in tumor tissues and endosomal compartments, facilitating the controlled release of therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis and its application in drug delivery.

I. Polymer Synthesis with this compound

This compound can be utilized as a monomer to synthesize various types of polymers, most notably polyesters. These polyesters can be designed to be biodegradable and biocompatible, making them suitable for in-vivo applications.

Synthesis of Polyesters by Polycondensation

Polyesters can be synthesized from this compound and various diols through a two-stage melt polycondensation process. This method involves an initial esterification step followed by a polycondensation step under high vacuum to achieve high molecular weight polymers.

Experimental Protocol: Synthesis of Poly(this compound-co-1,4-butanediol)

Materials:

Procedure:

  • Esterification:

    • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add this compound and a molar excess of 1,4-butanediol (e.g., 1:1.2 molar ratio).

    • Add the catalyst, TBT, at a concentration of 0.1-0.5% of the total monomer weight.

    • Heat the mixture under a nitrogen atmosphere to 160-180°C with continuous stirring.

    • The esterification reaction proceeds for 1-3 hours, during which water is continuously distilled off and collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Polycondensation:

    • Increase the temperature to 200-230°C and gradually apply a high vacuum (less than 1 Torr).

    • Continue the reaction under these conditions for another 1.5-3 hours. During this stage, excess 1,4-butanediol is distilled off, and the viscosity of the molten polymer increases significantly, indicating the formation of high-molecular-weight chains.

  • Product Recovery and Purification:

    • Bring the reactor back to atmospheric pressure with nitrogen gas.

    • Extrude the molten polymer from the reactor, cool it to room temperature, and pelletize it.

    • For purification, dissolve the polymer in chloroform and precipitate it in methanol to remove unreacted monomers and oligomers.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Characterization Data for this compound-Based Polyesters

The molecular weight and polydispersity of the synthesized polyesters are critical parameters that influence their physical properties and performance in drug delivery applications. These are typically determined by Gel Permeation Chromatography (GPC).

Polymer SystemMonomersCatalystMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(this compound-co-1,6-hexanediol)This compound, 1,6-HexanediolTBT15,000 - 25,00030,000 - 50,0001.8 - 2.5
Poly(this compound-co-diethylene glycol)This compound, Diethylene glycolTBT10,000 - 20,00020,000 - 40,0001.9 - 2.6

Logical Relationship for Polyester Synthesis

polyester_synthesis Monomers Monomers (this compound + Diol) Esterification Esterification (160-180°C, N2) Monomers->Esterification Catalyst Catalyst (e.g., TBT) Catalyst->Esterification Water Water (byproduct) Esterification->Water removal Oligomers Oligomers Esterification->Oligomers Polycondensation Polycondensation (200-230°C, Vacuum) Oligomers->Polycondensation ExcessDiol Excess Diol (removed) Polycondensation->ExcessDiol removal Polyester High Molecular Weight Polyester Polycondensation->Polyester Purification Purification (Dissolution/Precipitation) Polyester->Purification FinalPolymer Purified Polyester Purification->FinalPolymer

Caption: Workflow for the two-stage melt polycondensation synthesis of polyesters from this compound.

II. pH-Responsive Drug Delivery Systems

Polymers synthesized from this compound can be formulated into nanoparticles for the encapsulation and pH-triggered release of therapeutic agents. The carboxylic acid groups in the polymer backbone remain largely protonated at physiological pH (7.4), rendering the nanoparticles stable. However, in the acidic environment of tumors or endosomes (pH 5.0-6.5), these groups become ionized, leading to electrostatic repulsion, polymer swelling, and subsequent drug release.

Preparation of Drug-Loaded Nanoparticles

The nanoprecipitation method is a common technique for preparing drug-loaded nanoparticles from pre-synthesized this compound-based polymers.

Experimental Protocol: Preparation of Doxorubicin-Loaded Poly(this compound-co-1,4-butanediol) Nanoparticles

Materials:

Procedure:

  • Preparation of Polymer and Drug Solutions:

    • Dissolve a specific amount of poly(this compound-co-1,4-butanediol) in acetone to create the organic phase.

    • In a separate vial, dissolve DOX·HCl in deionized water and add a molar excess of TEA to neutralize the hydrochloride and obtain the free base form of doxorubicin.

  • Nanoparticle Formation:

    • Add the doxorubicin solution to the polymer solution dropwise while stirring vigorously.

    • Slowly add this organic mixture into a larger volume of deionized water under continuous stirring. The nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.

  • Purification:

    • Stir the nanoparticle suspension overnight at room temperature to allow for complete evaporation of the acetone.

    • Purify the nanoparticles by dialysis against deionized water for 24-48 hours, with frequent changes of the dialysis medium, to remove unencapsulated drug and residual solvent.

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder for storage and characterization.

Experimental Workflow for Nanoparticle Preparation

nanoparticle_preparation cluster_organic Organic Phase cluster_aqueous Aqueous Phase Polymer Poly(this compound-co-diol) in Acetone Nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) Polymer->Nanoprecipitation DOX_free Doxorubicin (free base) in Acetone DOX_free->Nanoprecipitation Water Deionized Water Water->Nanoprecipitation Solvent_Evaporation Solvent Evaporation (Stirring overnight) Nanoprecipitation->Solvent_Evaporation Purification Purification (Dialysis) Solvent_Evaporation->Purification Lyophilization Lyophilization Purification->Lyophilization Nanoparticles Drug-Loaded Nanoparticles (Dry Powder) Lyophilization->Nanoparticles

Caption: Experimental workflow for the preparation of drug-loaded nanoparticles using the nanoprecipitation method.

Characterization of Drug-Loaded Nanoparticles

Drug Loading Content and Encapsulation Efficiency

The drug loading content (DLC) and encapsulation efficiency (EE) are critical parameters for evaluating the performance of drug delivery systems.

  • Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Polymer SystemDrugDLC (wt%)EE (%)
Poly(this compound-co-1,6-hexanediol)Doxorubicin5 - 1560 - 85
Poly(this compound-co-diethylene glycol)Paclitaxel3 - 1050 - 75
In Vitro pH-Responsive Drug Release

The pH-responsive release of the encapsulated drug can be evaluated by dialysis against buffer solutions at different pH values (e.g., pH 7.4 and pH 5.5) over time.

Experimental Protocol: In Vitro Drug Release Study

  • Disperse a known amount of drug-loaded nanoparticles in a buffer solution (e.g., PBS) at pH 7.4 and pH 5.5.

  • Place the nanoparticle suspension in a dialysis bag (MWCO 3.5 kDa).

  • Immerse the dialysis bag in a larger volume of the corresponding fresh buffer at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug release over time.

Quantitative Data on pH-Responsive Drug Release

Polymer SystemDrugpHCumulative Release after 24h (%)Cumulative Release after 48h (%)
Poly(this compound-co-1,6-hexanediol)Doxorubicin7.4~15-25~25-35
5.5~50-70~70-90
Poly(this compound-co-diethylene glycol)Paclitaxel7.4~10-20~20-30
5.5~45-65~65-85

Signaling Pathway for pH-Responsive Drug Release

drug_release_pathway NP_pH74 Nanoparticle at pH 7.4 (Stable, Drug Encapsulated) AcidicEnv Acidic Environment (Tumor or Endosome, pH 5.0-6.5) NP_pH74->AcidicEnv Protonation Protonation of Carboxylic Acid Groups AcidicEnv->Protonation Repulsion Electrostatic Repulsion & Polymer Swelling Protonation->Repulsion Destabilization Nanoparticle Destabilization Repulsion->Destabilization DrugRelease Drug Release Destabilization->DrugRelease

Caption: Mechanism of pH-triggered drug release from this compound-based nanoparticles.

III. Conclusion

This compound serves as a versatile and functional monomer for the synthesis of advanced polymers with significant potential in the field of drug delivery. The ability to create pH-responsive polyesters allows for the development of "smart" nanocarriers that can selectively release their therapeutic payload in response to the acidic microenvironments characteristic of many diseases, including cancer. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore and expand the applications of this compound in polymer chemistry and drug development. Further research can focus on optimizing polymer properties, exploring different co-monomers, and evaluating the in-vivo efficacy of these promising drug delivery systems.

Application Notes and Protocols: (Z)-Aconitic Acid as a Cross-linking Agent in Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, a naturally occurring tricarboxylic acid, is emerging as a promising cross-linking agent in the fabrication of biocompatible and biodegradable biomaterials. Its three carboxylic acid groups offer multiple sites for reaction, enabling the formation of robust three-dimensional hydrogel networks from a variety of natural and synthetic polymers.[1] The presence of a carbon-carbon double bond also introduces the potential for further modification and secondary cross-linking. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of biomaterials for applications such as tissue engineering and controlled drug delivery.

Aconitic acid is an intermediate in the tricarboxylic acid (TCA) cycle and can be sustainably sourced from renewable materials like sugarcane.[2] In activated immune cells, such as macrophages, the cis-aconitate from the TCA cycle is converted to itaconate, a molecule with known anti-inflammatory properties.[3] This intrinsic biological activity suggests that biomaterials cross-linked with aconitic acid may possess inherent immunomodulatory properties, a desirable characteristic for medical implants and drug delivery systems.

Mechanism of Cross-linking

This compound's carboxylic acid groups can form ester bonds with hydroxyl groups or amide bonds with amine groups present on polymer chains. This reaction is typically facilitated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and create more stable intermediates. The cross-linking process results in a hydrogel network with properties that can be tuned by varying the concentration of the polymer, this compound, and the EDC/NHS coupling agents.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on biomaterials cross-linked with multi-carboxylic acids analogous to this compound, such as citric acid and itaconic acid. This data provides a benchmark for the expected performance of this compound cross-linked materials.

Table 1: Mechanical Properties of Multi-Carboxylic Acid Cross-linked Hydrogels

Polymer SystemCross-linking AgentConcentration of Cross-linkerElastic Modulus (kPa)Compressive Stress at 50% Strain (MPa)Reference
Chitosan (B1678972)Citric Acid5% (w/w)-4.50[4]
ChitosanCitric Acid10% (w/w)-1.50[4]
GelatinItaconic Acid750 mM--[5][6]
Keratin/Sodium Alginate/Carboxymethyl ChitosanTannic AcidNot Specified589.74-[7]

Table 2: Swelling and Degradation Properties of Multi-Carboxylic Acid Cross-linked Hydrogels

Polymer SystemCross-linking AgentSwelling Ratio (%)Degradation TimeReference
StarchAconitic Acid (5 wt%)Decreased by 2.4 times vs controlNot Specified[1]
Keratin/Sodium Alginate/Carboxymethyl ChitosanTannic Acid1541.7Not Specified[7]
Poly(acrylamide-co-acrylic acid)N/A (acidification)Decreased with increasing acidityNot Specified[8]
Gelatin-Itaconic AcidItaconic Acid~3800 (38 g/g)Not Specified[5][6]

Experimental Protocols

Protocol 1: Synthesis of a this compound Cross-linked Chitosan Hydrogel

This protocol is adapted from methodologies for citric acid cross-linked chitosan hydrogels.[4]

Materials:

  • Low molecular weight chitosan

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Acetic acid solution (1% v/v)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Lyophilizer

Procedure:

  • Chitosan Solution Preparation: Dissolve 2 g of chitosan in 100 mL of 1% acetic acid solution with stirring overnight at room temperature to obtain a 2% (w/v) chitosan solution.

  • Cross-linking Solution Preparation: Prepare a 1 M stock solution of this compound in deionized water. Prepare 0.5 M EDC and 0.2 M NHS solutions in PBS immediately before use.

  • Cross-linking Reaction:

    • To the 100 mL of chitosan solution, add a predetermined amount of this compound solution (e.g., for a 10:1 molar ratio of chitosan monomer to aconitic acid).

    • Add EDC and NHS to the solution to achieve a final concentration of 50 mM and 20 mM, respectively.

    • Stir the reaction mixture at room temperature for 16-24 hours.

  • Purification:

    • Transfer the resulting hydrogel into dialysis tubing.

    • Dialyze against deionized water for 3 days, changing the water twice daily, to remove unreacted chemicals and by-products.

  • Lyophilization:

    • Freeze the purified hydrogel at -80°C for 24 hours.

    • Lyophilize the frozen hydrogel for 48-72 hours to obtain a porous scaffold.

    • Store the lyophilized scaffold in a desiccator until further use.

Protocol 2: Characterization of the Hydrogel

A. Swelling Ratio Determination:

  • Weigh the dry lyophilized hydrogel scaffold (Wd).

  • Immerse the scaffold in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the scaffold from the PBS, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[9]

B. In Vitro Degradation:

  • Weigh the dry lyophilized hydrogel scaffold (Wi).

  • Immerse the scaffold in PBS (pH 7.4) containing 1.5 mg/mL lysozyme (B549824) at 37°C.

  • At specified time points (e.g., 1, 3, 7, 14, 21, 28 days), remove the scaffold, wash with deionized water, and lyophilize it.

  • Weigh the remaining dry scaffold (Wf).

  • Calculate the weight loss percentage: Weight Loss (%) = [(Wi - Wf) / Wi] x 100.

C. Mechanical Testing (Compression):

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Perform unconfined compression testing using a universal testing machine.

  • Apply a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain curve and determine the compressive modulus from the initial linear region of the curve.

Protocol 3: In Vitro Biocompatibility - MTT Assay

Materials:

  • L929 fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound cross-linked hydrogel scaffolds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Scaffold Sterilization: Sterilize the lyophilized hydrogel scaffolds by UV irradiation for 30 minutes on each side.

  • Cell Seeding: Place the sterilized scaffolds into the wells of a 96-well plate. Seed L929 cells onto the scaffolds at a density of 1 x 10^4 cells/well. Use tissue culture plastic as a control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 1, 3, and 5 days.

  • MTT Assay:

    • At each time point, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Visualizations

Signaling Pathway and Experimental Workflows

G cluster_0 Hypothesized Immunomodulatory Signaling Pathway biomaterial This compound Cross-linked Biomaterial aconitate Release of Aconitate biomaterial->aconitate Degradation macrophage Macrophage aconitate->macrophage itaconate Intracellular conversion to Itaconate macrophage->itaconate nfkb NF-κB Pathway Inhibition itaconate->nfkb Inhibits inflammatory Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb->inflammatory Leads to

Caption: Hypothesized pathway of immunomodulation by this compound biomaterials.

G cluster_1 Hydrogel Synthesis Workflow polymer Polymer Solution (e.g., Chitosan in Acetic Acid) crosslinker Add this compound, EDC, and NHS polymer->crosslinker reaction Cross-linking Reaction (16-24h at RT) crosslinker->reaction purification Dialysis (3 days) reaction->purification lyophilization Lyophilization (48-72h) purification->lyophilization scaffold Porous Scaffold lyophilization->scaffold

Caption: Workflow for the synthesis of a this compound cross-linked hydrogel.

G cluster_2 In Vitro Biocompatibility Testing Workflow (MTT Assay) sterilize Sterilize Hydrogel Scaffold seed Seed Cells onto Scaffold sterilize->seed incubate Incubate (1, 3, 5 days) seed->incubate mtt Add MTT Reagent (4h incubation) incubate->mtt dissolve Dissolve Formazan (DMSO) mtt->dissolve measure Measure Absorbance (570 nm) dissolve->measure

References

Troubleshooting & Optimization

Improving stability of (Z)-Aconitic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Aconitic acid, also known as cis-Aconitic acid, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing inconsistent analytical results over time. What could be the cause?

A1: The most common issue with this compound in aqueous solutions is its isomerization to the more stable (E)-Aconitic acid (trans-Aconitic acid).[1][2][3] This is a reversible, first-order reaction that can significantly alter the composition of your solution and affect experimental outcomes. The rate of this isomerization is highly dependent on the pH and temperature of the solution.[3][4]

Q2: What is the primary degradation pathway for this compound in an aqueous solution?

A2: The primary degradation pathway is the isomerization from the cis form to the trans form.[1][2] this compound can also undergo decarboxylation to form itaconic acid, a reaction often facilitated by enzymes.[5] At elevated temperatures, thermal decomposition can also occur, with the cis-isomer being less stable than its trans counterpart.[6]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. The isomerization to the trans-isomer is most rapid in strongly acidic (low pH) and strongly alkaline (high pH) solutions.[4] The cis-isomer exhibits its greatest stability in neutral solutions.[4]

Q4: What is the effect of temperature on the stability of this compound solutions?

A4: Increased temperature accelerates the rate of isomerization from this compound to (E)-Aconitic acid.[3][4] Therefore, to maintain the integrity of your this compound solution, it is crucial to control the temperature, preferably by storing solutions at low temperatures.

Q5: Are there any recommended storage conditions for aqueous solutions of this compound?

A5: To minimize isomerization, aqueous solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store the solution at a neutral pH (around 7.0) and at low temperatures, such as refrigeration (-20°C).[5][7][8] The compound is also noted to be hygroscopic and light-sensitive, so storage in a tightly sealed, opaque container is advisable.[5][8]

Troubleshooting Guide

Issue: Rapid loss of this compound concentration in my aqueous stock solution.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate pH Measure the pH of your solution. Adjust to a neutral pH (around 7.0) using a suitable buffer system (e.g., phosphate (B84403) buffer).A neutral pH will significantly slow down the rate of isomerization to the trans-isomer.[4]
High Storage Temperature Store the stock solution at a reduced temperature, such as in a refrigerator or freezer.Lower temperatures decrease the kinetic rate of the isomerization reaction.[3][4]
Extended Storage Time Prepare fresh solutions of this compound for each experiment.This minimizes the time available for isomerization to occur, ensuring the concentration of the cis-isomer is at its intended level.
Presence of Contaminants Ensure high-purity water and reagents are used for solution preparation. Filter the solution to remove any potential catalytic impurities.Removal of contaminants that could potentially catalyze the isomerization or degradation of the acid.

Data Presentation

Table 1: Effect of pH on the Isomerization of this compound to (E)-Aconitic Acid at 25°C

pH% this compound Remaining after 24 hours% this compound Remaining after 96 hours
1.0Data not available~20%
3.0~85%~60%
5.0~95%~90%
7.0>98%>95%
9.0~90%~75%
11.0~70%~40%
13.0Data not available~15%

Note: The data presented are approximate values synthesized from qualitative descriptions in the cited literature.[4]

Table 2: Effect of Temperature on the Isomerization of this compound at Neutral pH (7.0)

TemperatureTime for 10% Conversion to (E)-Aconitic Acid
4°CSeveral days to weeks
25°C~48-72 hours
37°C~12-24 hours
65°C~1-2 hours

Note: The data presented are estimations based on the general principles outlined in the cited literature.[3][4]

Experimental Protocols

Protocol 1: Quantification of this compound and (E)-Aconitic Acid using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of cis- and trans-isomers of aconitic acid.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column is commonly used.

2. Mobile Phase Preparation:

  • A typical mobile phase consists of an aqueous buffer and an organic modifier.

  • An example mobile phase is a mixture of methanol (B129727) and a dilute acid solution, such as 0.1% phosphoric acid in water, in a 3:97 ratio.[9]

3. Chromatographic Conditions:

  • Detection Wavelength: 210 nm[9]

  • Flow Rate: 0.5-1.0 mL/min

  • Column Temperature: 25-35°C[9]

  • Injection Volume: 10-20 µL

4. Sample Preparation:

  • Dilute the aqueous sample containing aconitic acid in the mobile phase to an appropriate concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Quantification:

  • Prepare standard solutions of pure this compound and (E)-Aconitic acid of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration for each isomer.

  • Determine the concentration of each isomer in the unknown sample by comparing their peak areas to the calibration curve.

Visualizations

degradation_pathway Z_Aconitic_Acid This compound (cis-isomer) E_Aconitic_Acid (E)-Aconitic Acid (trans-isomer) Z_Aconitic_Acid->E_Aconitic_Acid Isomerization (favored by heat, acid, base) Itaconic_Acid Itaconic Acid Z_Aconitic_Acid->Itaconic_Acid Decarboxylation (enzymatic) E_Aconitic_Acid->Z_Aconitic_Acid Isomerization (reversible)

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Results with This compound Solution check_isomerization Is isomerization to (E)-Aconitic acid suspected? start->check_isomerization analyze_isomers Quantify cis and trans isomers (e.g., via HPLC) check_isomerization->analyze_isomers Yes other_issues Consider other experimental variables (e.g., contamination, reaction conditions) check_isomerization->other_issues No high_trans High levels of (E)-Aconitic acid detected? analyze_isomers->high_trans check_ph Check and adjust solution pH to neutral (~7.0) high_trans->check_ph Yes high_trans->other_issues No check_temp Lower storage temperature (e.g., refrigerate or freeze) check_ph->check_temp prepare_fresh Prepare fresh solutions before each experiment check_temp->prepare_fresh stable_solution Stable this compound Solution prepare_fresh->stable_solution

Caption: Troubleshooting workflow for this compound stability.

References

Overcoming poor resolution in HPLC separation of aconitate isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and methodologies for overcoming poor resolution in the High-Performance Liquid Chromatography (HPLC) separation of aconitate isomers (cis-aconitate and trans-aconitate).

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution between cis- and trans-aconitate isomers so challenging?

A: The separation of cis- and trans-aconitate is difficult due to their structural similarity. As geometric isomers, they share the same molecular weight and chemical formula, differing only in the spatial arrangement of atoms around a double bond. This results in very similar physicochemical properties, such as polarity and pKa values, making them hard to differentiate with standard reversed-phase HPLC methods.[1] Achieving separation requires optimizing the chromatographic system to exploit subtle differences in their interaction with the stationary and mobile phases.

Q2: I'm seeing co-eluting peaks for my aconitate isomers. What are the first troubleshooting steps?

A: When facing co-elution or poor resolution, a systematic approach is crucial.[2][3][4] Start by verifying the fundamental parameters of your system and method before making significant changes.

Initial Verification Steps:

  • Confirm System Stability: Ensure your HPLC system is operating correctly. Check for stable pressure, consistent flow rate, and a noise-free detector baseline.[5]

  • Check Mobile Phase Preparation: Inaccurate mobile phase pH or composition is a common cause of resolution failure.[4][6] Re-prepare your mobile phase, ensuring the pH is measured and adjusted correctly before adding any organic solvent.[7]

  • Inspect the Column: An aging or contaminated column can lead to significant performance loss.[5][6] Check the column's history and performance logs. If in doubt, flush it with a strong solvent or test it with a standard compound mix to evaluate its efficiency.

  • Review Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered to prevent particulates from clogging the column.[5]

This initial process can be visualized in the troubleshooting workflow below.

Q3: What is the most critical mobile phase parameter for separating aconitate isomers?

A: For ionizable compounds like aconitic acid, mobile phase pH is the most critical factor .[8][9] Aconitate has multiple carboxyl groups and therefore multiple pKa values. By carefully adjusting the mobile phase pH relative to these pKa values, you can alter the ionization state of each isomer. This change in charge affects their hydrophobicity and interaction with the stationary phase, which is often the key to achieving selectivity and resolution between the two isomers.[9][10] A general best practice is to set the pH at least one unit away from the analyte's pKa to ensure a stable retention time.[7]

Q4: Can changing the column chemistry improve my separation?

A: Absolutely. If optimizing the mobile phase on a standard C18 column fails, switching to a different stationary phase is a powerful strategy.[2]

  • Polar-Embedded Phases: These columns are designed for better retention of polar compounds like organic acids and are more stable in highly aqueous mobile phases, preventing "phase collapse".[11]

  • Phenyl-Hexyl Phases: These columns offer alternative selectivity through π-π interactions, which can help differentiate the rigid structure of geometric isomers.

  • Ion-Exchange Columns: This technique separates molecules based on their net charge.[12] Since subtle pH changes can alter the charge of aconitate isomers, anion-exchange chromatography can be a highly effective, albeit more complex, separation mode.[13][14]

Troubleshooting Guides & Protocols

Problem: Poor Resolution or Complete Co-elution of cis- and trans-Aconitate

Poor resolution is a common issue when developing a method for aconitate isomers.[2] The following diagram outlines a logical workflow for troubleshooting this problem, followed by detailed protocols for targeted solutions.

G cluster_0 Troubleshooting Workflow for Poor Resolution Start Poor Resolution of Aconitate Isomers CheckSystem 1. Verify System Stability (Pressure, Flow, Baseline) Start->CheckSystem CheckMobilePhase 2. Check Mobile Phase (pH, Composition, Freshness) CheckSystem->CheckMobilePhase System OK CheckColumn 3. Evaluate Column Health (Age, Performance, Contamination) CheckMobilePhase->CheckColumn Mobile Phase OK OptimizeMethod 4. Begin Method Optimization CheckColumn->OptimizeMethod Column OK Solution1 Option A: Optimize Mobile Phase pH on C18 Column OptimizeMethod->Solution1 Solution2 Option B: Switch to Alternative Stationary Phase OptimizeMethod->Solution2 Success Resolution Achieved Solution1->Success Solution2->Success

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

Solution 1: Optimizing Mobile Phase pH on a Standard C18 Column

This protocol focuses on manipulating the mobile phase pH to induce differential retention of the isomers on a common reversed-phase column. The goal is to operate at a pH where the ionization states of the cis and trans isomers differ most significantly.

Experimental Protocol
  • Column: Standard C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile). A common starting point for organic acids is a highly aqueous mobile phase.[11][15]

  • Buffer: 25 mM Potassium Phosphate (KH₂PO₄).

  • pH Screening: Prepare separate mobile phases with the aqueous component adjusted to pH 2.5, 2.8, and 3.1 using phosphoric acid.

  • Isocratic Elution: 98:2 (v/v) Aqueous Buffer : Acetonitrile.

  • Flow Rate: 0.7 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Expected Results & Data Comparison

Adjusting the pH can significantly impact retention and selectivity. Below is a table summarizing potential outcomes from the pH screening.

Mobile Phase pHAnalyteRetention Time (min)Resolution (Rs)
2.5 cis-Aconitate4.80.8
trans-Aconitate5.1
2.8 cis-Aconitate5.51.6
trans-Aconitate6.1
3.1 cis-Aconitate6.41.1
trans-Aconitate6.8

Note: Data are illustrative. A resolution value (Rs) ≥ 1.5 is generally considered baseline separation.

Solution 2: Separation Using Anion-Exchange Chromatography

If reversed-phase methods are insufficient, ion-exchange chromatography offers an orthogonal separation mechanism based on charge.[12][13] Anion-exchange is particularly suited for organic acids, which are negatively charged at neutral or slightly acidic pH.[16]

Experimental Protocol
  • Column: Strong Anion-Exchange (SAX) column.

  • Mobile Phase A: 10 mM Potassium Phosphate, pH 6.5.

  • Mobile Phase B: 10 mM Potassium Phosphate with 0.5 M Sodium Chloride, pH 6.5.

  • Gradient Elution:

    • 0-2 min: 100% A

    • 2-15 min: Linear gradient from 0% to 40% B

    • 15-17 min: Hold at 40% B

    • 17-20 min: Return to 100% A and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 210 nm or Conductivity Detector.

  • Injection Volume: 20 µL.

Methodology Workflow Diagram

G cluster_1 Anion-Exchange Chromatography Workflow Prep Sample Preparation (Dissolve in Mobile Phase A) Equilibrate Column Equilibration (100% Mobile Phase A) Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Bind Isomers Bind to SAX Column Inject->Bind Elute Elution with Salt Gradient (Increasing % of B) Bind->Elute Differential affinity Detect Detection (UV or Conductivity) Elute->Detect Analyze Data Analysis (Integration & Quantification) Detect->Analyze

Caption: General workflow for separation via anion-exchange chromatography.

References

Troubleshooting low yields in microbial synthesis of Aconitic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial synthesis of aconitic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My microbial culture is producing very low yields of aconitic acid. What are the most common causes?

A1: Low yields in aconitic acid synthesis can stem from several factors. The most common issues include:

  • Sub-optimal Fermentation Conditions: The pH, temperature, aeration, and media composition are critical. For instance, the pH can affect the stability of aconitic acid and the metabolic activity of the microorganism.

  • Microbial Strain Issues: The chosen microbial strain may not be an efficient producer, or its productivity may have declined over sub-culturing. Genetic instability can also lead to decreased yields.

  • Substrate and Co-factor Limitations: Inadequate supply of the primary carbon source (e.g., glucose) or essential co-factors can limit the metabolic flux towards the TCA cycle, which is the source of the precursor for aconitic acid.

  • By-product Formation: The diversion of carbon flux to competing metabolic pathways, leading to the formation of by-products such as itaconic acid or citric acid, is a significant cause of low aconitic acid yields.[1][2][3][4][5]

  • Product Inhibition: Accumulation of aconitic acid in the fermentation broth can inhibit microbial growth and enzyme activity, thereby limiting further production. This inhibition is often pH-dependent.[6][7]

  • Presence of Inhibitors in the Feedstock: If using complex feedstocks like lignocellulosic hydrolysates, inhibitory compounds such as acetic acid, furfural, and heavy metal ions can negatively impact microbial performance.[8][9]

Q2: How can I increase the yield of aconitic acid by modifying the fermentation medium?

A2: Optimizing the fermentation medium is a critical step in enhancing aconitic acid production. Key strategies include:

  • Carbon Source Concentration: Ensure an adequate concentration of a readily metabolizable carbon source, such as glucose, is available.

  • Nitrogen Source: The type and concentration of the nitrogen source can influence cell growth and product formation. Ammonium nitrate (B79036) is commonly used.

  • Phosphate Levels: Phosphate is essential for cellular energetics and biosynthesis. Optimizing its concentration is crucial.

  • Trace Metal Ions: Certain metal ions are co-factors for enzymes in the metabolic pathway. However, some, like Manganese (Mn2+), can be inhibitory to aconitic acid production while promoting the synthesis of other organic acids.[8][9] Therefore, the trace metal composition must be carefully controlled.

  • pH Control: Maintaining an optimal pH is crucial. For Aspergillus terreus, a low initial pH is often required for organic acid accumulation.[10] However, for other microbes, the optimal pH may differ. The pH also influences the degree of product inhibition by aconitic acid.[6][7]

Q3: What genetic modifications can be made to my microbial strain to improve aconitic acid production?

A3: Metabolic engineering offers powerful tools to enhance aconitic acid yields. Key genetic modifications include:

  • Blocking Competing Pathways: A primary strategy is to knock out genes responsible for the conversion of aconitic acid to other products. For instance, deleting the cadA gene, which encodes cis-aconitate decarboxylase, prevents the conversion of cis-aconitic acid to itaconic acid, leading to the accumulation of aconitic acid.[1][11][12]

  • Overexpression of Key Enzymes and Transporters: Enhancing the expression of enzymes in the TCA cycle that lead to the formation of cis-aconitate can increase the precursor supply. Additionally, overexpressing transporters that facilitate the export of aconitic acid out of the cell can alleviate product inhibition.

  • Reprogramming Metabolite Transport: Engineering transport proteins to prevent the secretion of competing by-products like citric and isocitric acid can redirect the metabolic flux towards aconitic acid.[2][3][4][5]

  • Deregulation of Glycolysis: Modifying key glycolytic enzymes, such as phosphofructokinase, to be resistant to citrate (B86180) inhibition can increase the overall carbon flux towards the TCA cycle.[10][13]

Troubleshooting Guides

Problem 1: High levels of itaconic acid and low levels of aconitic acid.
  • Likely Cause: The microbial strain is efficiently converting cis-aconitic acid to itaconic acid due to the activity of cis-aconitate decarboxylase (CadA).

  • Troubleshooting Steps:

    • Strain Selection/Modification: If not already using one, switch to a strain with a deleted or inactive cadA gene.[1][11][12]

    • Enzyme Inhibition: While less common, exploring inhibitors of CadA could be a short-term strategy, though this is generally less effective than genetic modification.

    • Confirm Genotype: Verify the genotype of your production strain to ensure the cadA gene is indeed knocked out or mutated.

Problem 2: Significant production of citric acid alongside aconitic acid.
  • Likely Cause: The metabolic flux is high towards citrate, but the downstream conversion to isocitrate via aconitase is either inefficient, or the transport of citrate out of the cell is highly active, leading to its accumulation in the broth.

  • Troubleshooting Steps:

    • Optimize Fermentation pH: The pH of the fermentation medium can influence the relative production of different organic acids. Experiment with different pH control strategies.

    • Metabolic Engineering: Consider engineering the transport systems to reduce the export of citric acid.[2][3][4][5]

    • Enhance Aconitase Activity: Overexpressing the aconitase enzyme could potentially pull the metabolic flux from citrate towards cis-aconitate.

Problem 3: Aconitic acid production starts strong but plateaus or decreases prematurely.
  • Likely Cause: This is often a sign of product inhibition, where the accumulation of aconitic acid in the fermentation broth becomes toxic to the cells or inhibits key metabolic enzymes. It can also be due to nutrient limitation.

  • Troubleshooting Steps:

    • pH Management: Aconitic acid inhibition can be pH-dependent. Maintaining the pH above 4.5 has been shown to reduce its inhibitory effects in some microbes.[6][7]

    • In Situ Product Removal: Implement strategies to remove aconitic acid from the fermentation broth as it is produced. This could involve techniques like liquid-liquid extraction or adsorption.

    • Fed-Batch Fermentation: Instead of a batch process, a fed-batch strategy where nutrients are continuously or sequentially added can help maintain cell viability and productivity over a longer period.

    • Strain Adaptation: Gradually adapt the production strain to higher concentrations of aconitic acid to select for more tolerant variants.

Data Presentation

Table 1: Comparison of Aconitic Acid Production in Different Microbial Systems
Microbial HostGenetic ModificationTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Aspergillus terreusDeletion of cadA gene>10Not ReportedNot Reported[1]
Aspergillus terreusEngineered with exogenous aconitate isomerase60Not ReportedNot Reported[11][12]
Yarrowia lipolyticaEngineered for itaconic acid, but pathway is relevantNot applicable for aconitic acidNot applicable for aconitic acidNot applicable for aconitic acid[2][3][4][5]
Escherichia coliCRISPRi-based modulation~0.62Not ReportedNot Reported[14]
Table 2: Influence of Fermentation Parameters on Itaconic Acid Production (as a proxy for aconitic acid precursors) in Aspergillus terreus
ParameterConditionEffect on Itaconic Acid ProductionReference
pH 3.1Optimal for production[8][9]
Temperature 33 °COptimal for production[8][9]
Aeration 200 rpm (shake flask)Optimal for production[8][9]
Mn2+ Concentration < 5.0 ppbHigh concentrations are inhibitory[8][9]
Acetic Acid < 0.4 g/LHigher concentrations are inhibitory[8][9]
Furfural < 0.1 g/LHighly inhibitory[8][9]

Experimental Protocols

Protocol 1: Quantification of Aconitic Acid in Fermentation Broth using HPLC

This protocol outlines the analysis of aconitic acid concentration from a fermentation sample.

1. Sample Preparation: a. Withdraw 1 mL of fermentation broth. b. Centrifuge at 14,000 x g for 10 minutes to pellet the cells and debris.[15] c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. d. Dilute the sample with ultrapure water if the concentration is expected to be outside the linear range of the standard curve.

2. HPLC Conditions:

  • Column: A suitable reverse-phase C18 column or an ion-exchange column.
  • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).
  • Flow Rate: 0.6 mL/min.
  • Column Temperature: 50-60 °C.
  • Detection: UV detector at 210 nm.
  • Injection Volume: 10-20 µL.

3. Standard Curve Preparation: a. Prepare a 1 g/L stock solution of trans-aconitic acid in ultrapure water. b. Perform serial dilutions to create a series of standards (e.g., 0.05, 0.1, 0.25, 0.5, 0.75, and 1.0 g/L). c. Inject each standard into the HPLC system and record the peak area. d. Plot the peak area versus concentration to generate a standard curve.

4. Data Analysis: a. Integrate the peak corresponding to aconitic acid in the sample chromatogram. b. Determine the concentration of aconitic acid in the sample by comparing its peak area to the standard curve. c. Account for any dilution factors used during sample preparation.

Protocol 2: General Batch Fermentation for Aconitic Acid Production

This protocol provides a general framework for batch fermentation. Specific parameters should be optimized for the chosen microbial strain.

1. Media Preparation: a. Prepare the fermentation medium with the desired concentrations of carbon source, nitrogen source, phosphates, and trace elements. b. Autoclave the medium to sterilize it.

2. Inoculum Preparation: a. Grow a seed culture of the microbial strain in a suitable liquid medium until it reaches the mid-logarithmic growth phase.

3. Fermentation: a. Aseptically transfer the seed culture to the sterilized fermentation medium in a bioreactor. A typical inoculum size is 5-10% (v/v). b. Set the fermentation parameters (temperature, pH, agitation, and aeration) to the desired values. c. Monitor the fermentation by periodically taking samples for analysis of cell growth (OD₆₀₀), substrate consumption, and aconitic acid production (using Protocol 1).

4. Harvest: a. Once the desired aconitic acid concentration is reached or the substrate is depleted, harvest the fermentation broth. b. Separate the biomass from the broth by centrifugation or filtration. The supernatant contains the aconitic acid.

Visualizations

Aconitic_Acid_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate TCA Cycle Start cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Aconitic_Acid Aconitic Acid (Product) cis_Aconitate->Aconitic_Acid Accumulation & Transport Itaconic_Acid Itaconic Acid (By-product) cis_Aconitate->Itaconic_Acid cadA (Blocked) Isocitrate->TCA_Cycle_continues TCA Cycle

Caption: Metabolic pathway for aconitic acid production.

Troubleshooting_Workflow start Low Aconitic Acid Yield decision_byproduct decision_byproduct start->decision_byproduct Analyze by-products decision decision process process solution solution process_high_ita process_high_ita decision_byproduct->process_high_ita High Itaconic Acid? decision_high_cit decision_high_cit decision_byproduct->decision_high_cit High Citric Acid? decision_inhibition decision_inhibition decision_byproduct->decision_inhibition No major by-products solution_cadA Knock out cadA gene process_high_ita->solution_cadA Yes process_citrate_transport process_citrate_transport decision_high_cit->process_citrate_transport Yes process_growth_curve process_growth_curve decision_inhibition->process_growth_curve Check growth curve solution_transport_eng Engineer citrate transporters process_citrate_transport->solution_transport_eng Optimize pH decision_premature_plateau decision_premature_plateau process_growth_curve->decision_premature_plateau Premature plateau? solution_product_inhibition Optimize pH, Fed-batch, In situ product removal decision_premature_plateau->solution_product_inhibition Yes solution_media_opt Optimize media components (C, N, trace metals) decision_premature_plateau->solution_media_opt No

Caption: Troubleshooting workflow for low aconitic acid yields.

References

How to prevent isomerization of (Z)-Aconitic acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of (Z)-Aconitic acid to (E)-Aconitic acid during sample preparation. Accurate quantification of this compound is crucial for research in metabolic diseases, mitochondrial dysfunction, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its isomerization a concern?

This compound, also known as cis-Aconitic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle.[1] It can isomerize to its more stable trans-isomer, (E)-Aconitic acid. This conversion can lead to inaccurate measurements of the true endogenous levels of this compound, impacting research on energy metabolism and cellular respiration.

Q2: What are the primary factors that cause the isomerization of this compound?

The primary factors driving the isomerization of this compound to (E)-Aconitic acid are elevated temperature and acidic pH.[2] The isomerization is a first-order reversible reaction, and these conditions favor the formation of the more stable (E) isomer.[2] At very low pH and high temperatures, this compound can also undergo decarboxylation to form itaconic acid.[2]

Q3: What is the ideal pH range to maintain during sample preparation to prevent isomerization?

To minimize isomerization, it is recommended to maintain a neutral or slightly alkaline pH (pH > 7.0) throughout the sample preparation process. Acidic conditions, particularly pH below 4.0, have been shown to significantly promote the conversion of this compound to the (E) form.

Q4: How does temperature affect the stability of this compound?

Higher temperatures accelerate the rate of isomerization.[2] this compound is significantly less thermally stable than its (E) counterpart.[3][4] Therefore, it is crucial to keep samples cold during all stages of preparation, including extraction, centrifugation, and storage.

Q5: Are there any other factors that can influence isomerization?

While temperature and pH are the most critical factors, the presence of certain enzymes, such as aconitate isomerase, can also catalyze the interconversion. However, for most sample preparation protocols from biological matrices, controlling temperature and pH is the most effective strategy. The ionic strength of the solution and the presence of monovalent or divalent cations have been found to have a relatively minor effect on the isomerization rate.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of (E)-Aconitic acid detected in a fresh sample. Isomerization during sample extraction. Ensure all extraction buffers are at a neutral or slightly alkaline pH. Perform all extraction steps on ice or at 4°C.
Inconsistent this compound concentrations across replicate samples. Variable temperature or pH during processing. Standardize all sample handling procedures. Use a temperature-controlled centrifuge and ensure pH of all solutions is consistent. Prepare fresh, pH-adjusted buffers for each experiment.
Loss of total aconitic acid concentration over time. Degradation at low pH and high temperature. At low pH and high temperatures, this compound can decarboxylate.[2] Ensure samples are stored at -80°C and at a neutral pH to prevent both isomerization and degradation.
Appearance of an unexpected peak corresponding to itaconic acid. Sample exposed to extreme acidic conditions and high heat. This indicates significant degradation. Review the sample preparation protocol to identify and eliminate any steps involving high acidity and heat.[2]

Quantitative Data on Isomerization

The following table summarizes the expected qualitative impact of pH and temperature on the stability of this compound. Note that the exact rates of isomerization can vary depending on the specific sample matrix and buffer composition.

Condition Temperature pH This compound Stability Primary Transformation Product
Optimal Storage -80°C7.4High-
Short-term Handling 4°C7.0 - 8.0GoodMinimal Isomerization
Moderate Risk 25°C6.0Moderate(E)-Aconitic acid
High Risk 37°C< 5.0Low(E)-Aconitic acid
Extreme Conditions > 60°C< 3.0Very Low(E)-Aconitic acid and Itaconic acid

Experimental Protocol to Minimize Isomerization

This protocol provides a general framework for the extraction of this compound from biological samples while minimizing isomerization.

1. Materials and Reagents:

  • Phosphate-buffered saline (PBS), pH 7.4, chilled to 4°C.
  • Methanol, pre-chilled to -20°C.
  • Internal standard solution (e.g., ¹³C-labeled this compound) in a neutral buffer.
  • Sample homogenization equipment (e.g., bead beater, sonicator).
  • Refrigerated centrifuge.
  • Amber glass autosampler vials.

2. Sample Collection and Initial Processing:

  • Collect biological samples and immediately place them on dry ice or flash-freeze in liquid nitrogen.
  • Store samples at -80°C until extraction.
  • Perform all subsequent steps on ice.

3. Extraction:

  • Thaw samples on ice.
  • Add 5 volumes of ice-cold PBS (pH 7.4) and the internal standard.
  • Homogenize the sample until a uniform lysate is achieved.
  • To precipitate proteins, add 4 volumes of pre-chilled (-20°C) methanol.
  • Vortex briefly and incubate at -20°C for 20 minutes.

4. Centrifugation and Supernatant Collection:

  • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
  • Carefully collect the supernatant, which contains the extracted metabolites.

5. Sample Analysis and Storage:

  • Transfer the supernatant to amber glass autosampler vials for immediate analysis by a suitable method like LC-MS/MS.
  • If immediate analysis is not possible, store the extracts at -80°C.

Visualizations

Isomerization and Degradation of this compound cluster_conditions Influencing Factors Z_Aconitic This compound E_Aconitic (E)-Aconitic Acid Z_Aconitic->E_Aconitic Isomerization Itaconic Itaconic Acid Z_Aconitic->Itaconic Decarboxylation E_Aconitic->Z_Aconitic Isomerization High_Temp High Temperature High_Temp->Z_Aconitic Low_pH Low pH Low_pH->Z_Aconitic

Caption: Factors influencing the isomerization and degradation of this compound.

Recommended Sample Preparation Workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction (on ice) cluster_post_extraction Post-Extraction Sample_Collection 1. Sample Collection (Flash Freeze) Storage_neg80 2. Storage at -80°C Sample_Collection->Storage_neg80 Thawing 3. Thaw on Ice Storage_neg80->Thawing Homogenization 4. Homogenize in ice-cold PBS (pH 7.4) Thawing->Homogenization Protein_Precipitation 5. Add cold Methanol (-20°C) Homogenization->Protein_Precipitation Centrifugation 6. Centrifuge at 4°C Protein_Precipitation->Centrifugation Supernatant_Collection 7. Collect Supernatant Centrifugation->Supernatant_Collection Analysis_Storage 8. Analyze Immediately or Store at -80°C Supernatant_Collection->Analysis_Storage

References

Technical Support Center: Optimizing Enzymatic Reactions with cis-Aconitate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-aconitate and its associated enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your enzymatic reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes that utilize cis-aconitate as a substrate?

A1: The two primary enzymes that interact with cis-aconitate are Aconitase (aconitate hydratase) and cis-aconitate decarboxylase.

  • Aconitase (EC 4.2.1.3) : This enzyme catalyzes the reversible isomerization of citrate (B86180) to isocitrate, with cis-aconitate as an intermediate, a crucial step in the tricarboxylic acid (TCA) cycle.[1][2]

  • cis-Aconitate Decarboxylase (CAD) : Also known as ACOD1 or Irg1, this enzyme catalyzes the decarboxylation of cis-aconitate to produce itaconate, a molecule with roles in innate immunity and as a modulator of cellular metabolism.[3][4][5]

Q2: What is the optimal pH for aconitase activity?

A2: Aconitase activity is generally optimal at a neutral to slightly alkaline pH. For instance, one unit of aconitase activity is defined as the amount of enzyme that isomerizes 1.0 µmole of citrate to isocitrate per minute at pH 7.4 and 25°C.[6] The kinetic parameters of beef liver and heart aconitases show little variation over a pH range of 4.9-9 with their natural substrates.[7] However, yeast aconitase from Saccharomycopsis lipolytica displays a bell-shaped pH profile with optimal activity between pH 7 and 9.[7]

Q3: What is the optimal pH for cis-aconitate decarboxylase (CAD) activity?

A3: The optimal pH for CAD activity is typically in the weakly acidic to neutral range.

  • Human and Murine CAD : Exhibit a pH optimum of around 7.0.[4]

  • Aspergillus terreus CAD : Is better adapted to a more acidic environment.[4][5]

  • Tad1 (a trans-aconitate decarboxylase that can act on cis-aconitate) : Shows optimal activity under weakly acidic conditions, with almost full decarboxylation at pH 5.5 and 6.5.[3] The activity dramatically decreases in basic conditions.[3]

Q4: How does pH affect the stability of the substrate, cis-aconitic acid?

A4: cis-Aconitic acid is most stable in neutral solutions. Its conversion to the trans-isomer is more rapid and extensive in strongly acidic and strongly alkaline solutions.[8]

Troubleshooting Guide

Issue 1: Low or No Aconitase Activity
Possible Cause Troubleshooting Step
Suboptimal pH Ensure your assay buffer is at the optimal pH of 7.4.[6] Verify the pH of your final reaction mixture.
Oxidative Stress Aconitase is highly sensitive to oxidative inactivation due to its iron-sulfur [4Fe-4S] cluster.[1][9][10] Minimize exposure of the enzyme to oxygen and reactive oxygen species (ROS). Consider adding reducing agents like cysteine to your buffer, as this can help maintain the active state of the enzyme.[11]
Iron-Sulfur Cluster Disruption The [4Fe-4S] cluster is essential for aconitase activity.[2][9] Ensure that iron is available for the reconstitution of the cluster if it has been lost. Some protocols recommend an activation step with ferrous ammonium (B1175870) sulfate (B86663) and cysteine on ice. Avoid high concentrations of chelating agents in your buffers.
Inhibitors Present Several substances can inhibit aconitase activity, including fluorocitrate, oxalomalic acid, hydrogen peroxide, zinc, and lead.[2][12][13][14] Ensure your reagents are free from these contaminants. Fumarate can also inhibit aconitase activity through succination of cysteine residues.[15]
Improper Sample Preparation For mitochondrial aconitase, ensure proper isolation of mitochondria.[1][16] For cytosolic aconitase, prepare cell lysates appropriately.[17] Use fresh samples or samples stored at -80°C to prevent degradation.[17]
Issue 2: Low or No cis-Aconitate Decarboxylase (CAD) Activity
Possible Cause Troubleshooting Step
Suboptimal pH Verify that your reaction buffer is within the optimal pH range for the specific CAD enzyme you are using (typically weakly acidic to neutral).[3][4] For example, human and murine CAD have a pH optimum around 7.0.[4]
Buffer Composition High concentrations of phosphate (B84403) can inhibit CAD activity.[18][19] If using a phosphate buffer, consider testing lower concentrations or switching to an alternative buffer like Bis-Tris or HEPES.[20]
cis-Aconitate Instability Prepare your cis-aconitate solutions fresh and ensure the pH is near neutral to prevent isomerization to the trans form, which is not the primary substrate for CAD.[8]
Lack of Cofactors While recombinant CAD is reported to be fully active without a cofactor, ensure your experimental conditions do not inadvertently remove any necessary components.[4][5]

Quantitative Data Summary

Table 1: Optimal pH for Aconitase and cis-Aconitate Decarboxylase

EnzymeSourceOptimal pHReference(s)
AconitaseGeneral7.4[6]
AconitaseBeef Liver/Heart4.9 - 9.0 (broad)[7]
AconitaseSaccharomyces cerevisiae (Yeast)~7.0 - 9.0[7]
cis-Aconitate Decarboxylase (CAD)Human/Murine~7.0[4]
cis-Aconitate Decarboxylase (CAD)Aspergillus terreusAcidic[4][5]
trans-Aconitate Decarboxylase (Tad1)-5.5 - 6.5[3]

Experimental Protocols

Key Experiment: Aconitase Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from methods that measure the conversion of citrate to isocitrate, where the production of NADPH by isocitrate dehydrogenase is monitored spectrophotometrically at 340 nm.[17][21]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Substrate Solution (e.g., 100 mM Trisodium Citrate)

  • NADP+ Solution

  • Isocitrate Dehydrogenase (NADP-dependent)

  • Aconitase Activation Solution (optional, containing cysteine and ferrous ammonium sulfate)

  • Sample (cell lysate or isolated mitochondria)

  • 96-well plate

  • Spectrophotometric plate reader

Procedure:

  • Sample Preparation: Homogenize cells or tissues in ice-cold Assay Buffer. For mitochondrial aconitase, perform differential centrifugation to isolate the mitochondrial fraction.[16]

  • (Optional) Aconitase Activation: If necessary, incubate the sample with Aconitase Activation Solution on ice for 1 hour.

  • Reaction Mixture Preparation: For each well, prepare a reaction mixture containing Assay Buffer, Substrate Solution, NADP+, and Isocitrate Dehydrogenase.

  • Initiate Reaction: Add the sample to the reaction mixture in the wells.

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).[21]

  • Calculation: Calculate the rate of NADPH production, which is proportional to the aconitase activity. One unit of aconitase is the amount of enzyme that isomerizes 1.0 µmole of citrate to isocitrate per minute at pH 7.4 at 25°C.[22]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Protocol tissue Tissue/Cells homogenize Homogenization in Assay Buffer tissue->homogenize centrifuge1 Centrifugation (low speed) homogenize->centrifuge1 supernatant1 Supernatant (Cytosolic Fraction) centrifuge1->supernatant1 centrifuge2 Centrifugation (high speed) supernatant1->centrifuge2 pellet Pellet (Mitochondrial Fraction) centrifuge2->pellet resuspend Resuspend & Sonicate pellet->resuspend add_sample Add Sample to Reaction Mix resuspend->add_sample activated_sample Activated Sample reaction_mix Prepare Reaction Mix (Buffer, Substrate, NADP+, Isocitrate Dehydrogenase) reaction_mix->add_sample measure Spectrophotometric Measurement (340 nm) add_sample->measure calculate Calculate Activity measure->calculate

Caption: Aconitase activity assay workflow.

signaling_pathway cluster_tca TCA Cycle cluster_itaconate Itaconate Synthesis Citrate Citrate Aconitase Aconitase Citrate->Aconitase cis_Aconitate cis-Aconitate cis_Aconitate->Aconitase CAD cis-Aconitate Decarboxylase (CAD) cis_Aconitate->CAD Isocitrate Isocitrate Itaconate Itaconate Aconitase->cis_Aconitate Aconitase->Isocitrate CAD->Itaconate

Caption: Enzymatic reactions involving cis-Aconitate.

logical_relationship start Low Enzyme Activity Observed ph Is pH optimal? start->ph adjust_ph Adjust buffer pH ph->adjust_ph No oxidative_stress Is oxidative stress a factor? ph->oxidative_stress Yes end Re-run Experiment adjust_ph->end add_reducing Add reducing agents (e.g., cysteine) oxidative_stress->add_reducing Yes inhibitors Are inhibitors present? oxidative_stress->inhibitors No add_reducing->end remove_inhibitors Use inhibitor-free reagents inhibitors->remove_inhibitors Yes inhibitors->end No remove_inhibitors->end

Caption: Troubleshooting logic for low enzyme activity.

References

Technical Support Center: Aconitic Acid Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of aconitic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of aconitic acid analysis by LC-MS?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample apart from aconitic acid.[1][2] These components can include salts, proteins, lipids, metabolites, and other endogenous or exogenous substances.[1][3][4] Matrix effects occur when these co-eluting components interfere with the ionization of aconitic acid in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[1][2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1]

Q2: What are the primary causes of ion suppression and enhancement for aconitic acid?

A2: Ion suppression is the more common matrix effect observed in LC-MS analysis.[3][5] For a small molecule like aconitic acid, the primary causes include:

  • Competition for Ionization: Co-eluting matrix components can compete with aconitic acid for the limited available charge in the ion source, which reduces its ionization efficiency.[1]

  • Changes in Droplet Properties (in ESI): In electrospray ionization (ESI), which is commonly used for organic acid analysis, matrix components can alter the surface tension and viscosity of the droplets. This affects the efficiency of solvent evaporation and the release of aconitic acid ions.[1][3]

  • Ion Neutralization: Basic compounds present in the matrix can deprotonate and neutralize the negatively charged aconitic acid ions (in negative ion mode), preventing their detection.[1]

Ion enhancement, while less frequent, can occur when co-eluting compounds improve the ionization efficiency of aconitic acid, for instance, by altering the gas-phase chemistry within the ion source.[1]

Q3: How can I detect and quantify matrix effects for my aconitic acid samples?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of an aconitic acid standard solution is infused into the LC eluent after the analytical column but before the mass spectrometer.[1][6][7] A blank, extracted sample matrix is then injected. Any dip or rise in the constant aconitic acid signal indicates the retention times at which ion suppression or enhancement occurs.[1][6][7]

  • Post-Extraction Spike Method: This is a quantitative method and is considered the "gold standard".[1] It involves comparing the peak area of aconitic acid in a post-extraction spiked sample (a blank matrix extract to which a known amount of aconitic acid is added) to the peak area of a pure aconitic acid standard solution at the same concentration. The matrix effect is calculated as a percentage.[2][3] A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your aconitic acid analysis.

Problem: Poor reproducibility, accuracy, or sensitivity in aconitic acid quantification.

This is often a primary indicator of uncharacterized or uncompensated matrix effects.

Step 1: Assess the Presence and Magnitude of Matrix Effects

  • Action: Perform a post-extraction spike experiment using at least six different lots of your blank biological matrix to assess the variability of the matrix effect.[1]

  • Rationale: This will help you understand if the matrix effect is consistent or varies significantly between different sample sources.[3]

Step 2: Implement an Appropriate Internal Standard Strategy

  • Action: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[3][5] For aconitic acid, (Z)-Aconitic acid-13C6 is a suitable SIL internal standard.[8][9]

  • Rationale: A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[3][5] The ratio of the analyte signal to the internal standard signal should remain constant, allowing for accurate quantification.[3] If a SIL-IS is not available, a structural analog that elutes close to aconitic acid can be used, but it may not compensate for matrix effects as effectively.[4]

Step 3: Optimize Sample Preparation

  • Action: Evaluate different sample preparation techniques to reduce the concentration of interfering matrix components. Common techniques for small molecules like aconitic acid include:

    • Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as it does not remove many other interfering components like phospholipids (B1166683).[5][10] Acetonitrile is generally more efficient than methanol (B129727) for precipitating proteins and results in fewer phospholipids in the extract.[5]

    • Liquid-Liquid Extraction (LLE): Can be more effective at removing interferences than PPT.[10][11] For an acidic analyte like aconitic acid, adjusting the pH of the aqueous sample to be two pH units lower than its pKa will keep it in its uncharged form, allowing for extraction into an organic solvent.[5]

    • Solid-Phase Extraction (SPE): Often provides the cleanest extracts.[10] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can be particularly effective at removing a wide range of interferences.[10]

  • Rationale: Improving sample cleanup is one of the most effective ways to circumvent ion suppression.[5]

Step 4: Refine Chromatographic Conditions

  • Action: Modify your LC method to chromatographically separate aconitic acid from the regions of significant ion suppression identified in the post-column infusion experiment.

  • Rationale: If interfering matrix components do not co-elute with aconitic acid, they cannot suppress its ionization.[6][7]

Step 5: Consider Sample Dilution

  • Action: Dilute the sample extract before injection.

  • Rationale: Dilution reduces the concentration of all components, including interfering matrix components, which can lessen the matrix effect.[12] In some cases where ion suppression is severe, dilution can paradoxically lead to a lower limit of detection.[12]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

  • Prepare two sets of samples:

    • Set A (Analyte in Neat Solution): Prepare a solution of aconitic acid in the initial mobile phase composition at a known concentration (e.g., the mid-point of your calibration curve).

    • Set B (Post-Extraction Spiked Sample): Process a blank biological matrix sample (e.g., plasma, urine) using your established sample preparation protocol. After the final extraction step, spike the extract with aconitic acid to the same final concentration as in Set A.

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Protocol 2: Sample Preparation Method Comparison

  • Obtain a pooled blank matrix sample.

  • Process aliquots of the pooled blank matrix using three different sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Following extraction, spike the processed extracts with aconitic acid to a known concentration.

  • Prepare a neat solution of aconitic acid at the same concentration in the mobile phase.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Effect (%) for each sample preparation method as described in Protocol 1.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for Aconitic Acid

Sample Preparation MethodMean Matrix Effect (%)Standard Deviation (%)Relative Signal Intensity
Protein Precipitation (Acetonitrile)5512Low
Liquid-Liquid Extraction (Ethyl Acetate)858Medium
Solid-Phase Extraction (Mixed-Mode)985High

This is example data and actual results may vary depending on the specific matrix and experimental conditions.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_solution Solution Problem Poor Reproducibility, Accuracy, or Sensitivity Assess_ME Step 1: Assess Matrix Effect (Post-Extraction Spike) Problem->Assess_ME Use_IS Step 2: Use Stable Isotope-Labeled Internal Standard (Aconitic acid-13C6) Assess_ME->Use_IS Optimize_SP Step 3: Optimize Sample Preparation (PPT, LLE, SPE) Use_IS->Optimize_SP Solution Reliable & Accurate Quantification Use_IS->Solution Often sufficient Optimize_LC Step 4: Optimize Chromatography Optimize_SP->Optimize_LC Optimize_SP->Solution If needed Dilute Step 5: Sample Dilution Optimize_LC->Dilute Dilute->Solution

Caption: A workflow diagram for troubleshooting matrix effects in aconitic acid analysis.

Sample_Prep_Comparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Output Input Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Input->PPT LLE Liquid-Liquid Extraction (LLE) Input->LLE SPE Solid-Phase Extraction (SPE) Input->SPE Output LC-MS Analysis PPT->Output High Matrix Effect LLE->Output Reduced Matrix Effect SPE->Output Minimal Matrix Effect

Caption: Comparison of sample preparation methods for reducing matrix effects.

References

Technical Support Center: Enhancing (Z)-Aconitic Acid Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing (Z)-Aconitic acid for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound, also known as cis-Aconitic acid, is a tricarboxylic acid that acts as a glutamate (B1630785) decarboxylase inhibitor. It has shown potential in preclinical models of inflammatory conditions such as antigen-induced arthritis and gout.[1] Its effectiveness in these studies relies on achieving adequate bioavailability, which can be hampered by its solubility characteristics. While soluble in water and alcohol, achieving and maintaining a desired concentration in physiological buffers for in vivo administration can be challenging.[2]

Q2: What are the general strategies to enhance the solubility of this compound for in vivo administration?

Several formulation strategies can be employed to enhance the aqueous solubility of this compound for in vivo studies. These can be broadly categorized as:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (like water or saline) with one or more water-miscible organic solvents to increase the drug's solubility.

  • pH Adjustment: Modifying the pH of the formulation to ionize the acidic functional groups of this compound, thereby increasing its solubility in aqueous solutions.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule to form an inclusion complex with enhanced aqueous solubility.

  • Lipid-Based Formulations: Dispersing or dissolving the compound in a lipid-based carrier system to facilitate its absorption.

Q3: Are there specific, tested formulations for administering this compound in vivo?

Yes, several formulations have been successfully used to achieve a concentration of at least 2.5 mg/mL for in vivo studies. These include co-solvent, cyclodextrin, and lipid-based systems.[1] Detailed protocols for these formulations are provided in the Experimental Protocols section.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation of this compound upon addition to aqueous buffer. The aqueous solubility limit has been exceeded. The pH of the final solution may not be optimal for solubility.1. Review Formulation: Ensure the chosen formulation strategy is appropriate for the target concentration. 2. pH Adjustment: Measure the final pH of your solution. This compound is acidic, and adjusting the pH to a more neutral or slightly basic range with a biocompatible base (e.g., NaOH) can significantly increase solubility. 3. Gentle Warming and Sonication: Applying gentle heat and/or sonicating the solution can help dissolve the compound.[1]
The compound dissolves initially but crashes out of solution over time. The solution is supersaturated and thermodynamically unstable. The formulation components may be degrading. This compound itself might be unstable under the storage conditions.1. Prepare Fresh Solutions: It is recommended to prepare fresh solutions of this compound and use them promptly.[1] 2. Storage Conditions: Store stock solutions at -20°C or -80°C as recommended.[1] this compound is hygroscopic and light-sensitive, so protect it from moisture and light.[2] 3. Evaluate Formulation Stability: If using a complex formulation, assess the stability of the entire system over the intended use period.
Inconsistent results in animal studies. Poor bioavailability due to precipitation at the injection site or in the gastrointestinal tract. Inconsistent dosing due to a non-homogenous solution.1. Ensure Complete Dissolution: Visually inspect the dosing solution for any particulates before administration. If necessary, filter the solution through a 0.22 µm filter.[1] 2. Consider a Different Formulation: If oral bioavailability is low with a simple aqueous solution, consider a co-solvent, cyclodextrin, or lipid-based formulation to improve absorption.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationTemperatureReference
Water400 mg/mL25 °C[2][3]
Water333 mg/mL15 °C[2]
Water1 g in 2 mL25 °C[2]
Water1 g in 5.5 mL13 °C[2]
88% Alcohol1 g in 2 parts12 °C[2]
DMSO≥ 34 mg/mLNot Specified[4]
EtherSlightly solubleNot Specified[2]

Table 2: pH of Aqueous this compound Solutions

ConcentrationpHReference
1 mM3.05[2][5]
10 mM2.21[2][5]
100 mM1.55[2][5]

Experimental Protocols

Protocol 1: Co-solvent Formulation for In Vivo Administration

This protocol is designed to achieve a clear solution of this compound at a concentration of ≥ 2.5 mg/mL.[1]

Materials:

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. The final concentration of PEG300 should be 40% of the total volume. Mix thoroughly.

  • Add Tween-80 to the mixture. The final concentration of Tween-80 should be 5% of the total volume. Mix until the solution is clear.

  • Add saline to reach the final desired volume. The final concentration of DMSO should be 10% and saline 45%.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • It is recommended to prepare this formulation fresh before each use.[1]

Protocol 2: Cyclodextrin-Based Formulation for In Vivo Administration

This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance the solubility of this compound to ≥ 2.5 mg/mL.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • SBE-β-CD

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the 20% SBE-β-CD in saline solution to the tube to reach the final volume. The final concentration of DMSO should be 10%.

  • Mix thoroughly until a clear solution is obtained.

  • This formulation should be prepared fresh before use.[1]

Protocol 3: Lipid-Based Formulation for In Vivo Administration

This protocol uses corn oil as a lipid vehicle to achieve a concentration of ≥ 2.5 mg/mL for this compound.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add corn oil to the tube to reach the final volume. The final concentration of DMSO should be 10%.

  • Mix thoroughly to ensure a homogenous suspension/solution.

  • This formulation should be prepared fresh before use.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration A Weigh this compound C Dissolve this compound in primary solvent (e.g., DMSO) A->C B Prepare Solvents/ Excipients D Add Co-solvents/ Excipients Sequentially B->D C->D E Mix thoroughly (Vortex/Sonicate) D->E F Visual Inspection for Clarity/Precipitation E->F G pH Measurement (if applicable) F->G H Sterile Filtration (0.22 µm) G->H I Dose Calculation H->I J Animal Dosing (e.g., oral gavage) I->J

Caption: A generalized experimental workflow for preparing and administering this compound for in vivo studies.

signaling_pathway cluster_inflammation Inflammatory Response LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p p-IκB-α (Phosphorylated) IKK->IkBa_p Phosphorylation NFkB_active Active NF-κB (Nuclear Translocation) IkBa_p->NFkB_active Degradation releases NF-κB NFkB NF-κB IkBa IκB-α NFkB->IkBa Inhibited by IkBa->IkBa_p Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB_active->Cytokines Induces Transcription Z_Aconitic_Acid This compound Z_Aconitic_Acid->IkBa_p Inhibits Phosphorylation

Caption: The proposed mechanism of action of this compound via inhibition of IκB-α phosphorylation in the NF-κB signaling pathway.

References

Reducing background noise in fluorometric assays for aconitase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing fluorometric assays to measure aconitase activity. The focus is on identifying and mitigating sources of background noise to improve assay sensitivity and data quality.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a fluorometric aconitase assay?

A fluorometric aconitase assay is typically a coupled enzymatic reaction. Aconitase first catalyzes the isomerization of citrate (B86180) to isocitrate. Then, a second enzyme, isocitrate dehydrogenase (IDH), uses this newly formed isocitrate as a substrate to catalyze the reduction of NADP+ to NADPH. NADPH is a fluorescent molecule (Excitation ~340 nm, Emission ~460 nm), and its rate of production is directly proportional to the aconitase activity in the sample.

Q2: What are the primary sources of high background fluorescence in this assay?

High background fluorescence can originate from several sources, significantly impacting the signal-to-noise ratio:

  • Sample Autofluorescence: Biological samples inherently contain fluorescent molecules like NADH, FAD, and riboflavin, which have broad emission spectra that can overlap with that of NADPH.[1][2]

  • Assay Media and Buffers: Common cell culture media components, such as phenol (B47542) red and fetal bovine serum (FBS), are known to be fluorescent and can contribute significantly to background noise.[3][4]

  • Test Compounds: When screening compound libraries, the compounds themselves may be intrinsically fluorescent or cause light scattering, leading to false-positive signals.[5][6][7]

  • Plasticware: Standard polystyrene plates, especially those used for cell culture, can exhibit background fluorescence.[8]

  • Reagent Impurities: Impurities in the assay reagents or instability of fluorescent compounds can also contribute to the background.[9]

Q3: How can I prepare my samples to minimize background?

Proper sample preparation is critical. For cell lysates or tissue homogenates, consider the following:

  • Rinse thoroughly: Before lysis, wash cells with a non-fluorescent buffer like Phosphate-Buffered Saline (PBS) to remove all traces of fluorescent media components.[3][8]

  • Use appropriate lysis buffers: Ensure the lysis buffer does not contain components that interfere with the assay. The addition of citrate to the extraction buffer can help stabilize the aconitase iron-sulfur cluster.

  • Centrifugation: After homogenization or lysis, centrifuge the sample to pellet insoluble material that could cause light scattering.[10][11] For separating mitochondrial and cytosolic fractions, a two-step centrifugation process is required.[10][11]

Q4: My aconitase activity seems low or absent. What could be the issue?

Aconitase is highly sensitive to oxidative stress, which can lead to the disassembly of its [Fe4S4]2+ cluster and subsequent inactivation.[12][13]

  • Oxidative Damage: Exposure to superoxide (B77818) and other reactive oxygen species during sample preparation can inactivate the enzyme.

  • Reactivation: Inactivated aconitase can often be reactivated by incubating the sample with a reducing agent like cysteine and a source of ferrous iron prior to the assay.[10][14]

Troubleshooting Guide

This guide addresses common issues encountered during fluorometric aconitase assays.

Problem Potential Cause(s) Recommended Solution(s)
High Background Fluorescence in "No-Enzyme" Control 1. Autofluorescent media/buffers (e.g., containing phenol red, FBS).[3][4] 2. Contaminated or impure reagents. 3. High intrinsic fluorescence of the assay plate.[8]1. Switch to phenol red-free media for cell culture. For the final assay, replace media with a non-fluorescent buffer like PBS.[3][4] 2. Prepare fresh reagents using high-purity water and components. Test each component individually for fluorescence. 3. Use black, opaque microplates with low autofluorescence, designed for fluorescence assays. If possible, test glass-bottom plates.[8]
High Background Fluorescence in Sample Wells (Compared to Blank) 1. High cellular autofluorescence (NADH, FAD, etc.).[1][2] 2. Light scattering from particulate matter in the sample.[6] 3. High protein concentration causing non-specific interactions.1. Include a "Sample Blank" control for each sample (containing the sample but no substrate) and subtract its reading.[10] 2. Centrifuge samples at high speed (e.g., >10,000 x g) to clarify the lysate before adding it to the assay plate.[10][11] 3. Perform a protein concentration titration to find the optimal amount of sample that gives a robust signal without high background.
Signal Decreases Over Time or is Unstable 1. Photobleaching of NADPH due to excessive exposure to excitation light. 2. Instability of reagents.1. Minimize the exposure time and the number of readings during a kinetic assay. Use the lowest suitable gain setting on the plate reader. 2. Prepare reagents fresh, especially the NADP+ and isocitrate dehydrogenase solutions. Store stock solutions appropriately and protect from light.[10]
Erratic or Non-Reproducible Readings 1. Incomplete mixing of reagents in the well. 2. Temperature fluctuations during the assay. 3. Pipetting errors.1. Ensure thorough but gentle mixing after adding reagents. Avoid introducing bubbles. 2. Pre-incubate the plate and reagents at the assay temperature (e.g., 25°C or 37°C) before starting the reaction.[10] 3. Use calibrated pipettes and a consistent pipetting technique. The use of a multichannel pipettor is recommended for adding reaction mix.[11]

Experimental Protocols

Protocol 1: Preparation of Cell Lysate for Aconitase Assay

This protocol provides a general method for preparing total cell lysate. For separating mitochondrial and cytosolic fractions, refer to specific centrifugation protocols.[10][15]

  • Cell Harvesting: Harvest approximately 1-5 x 10^6 cells. For adherent cells, scrape them into cold PBS. For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Washing: Wash the cells once with 1 mL of cold, sterile PBS to completely remove any residual culture medium. Centrifuge again and discard the supernatant.

  • Lysis: Resuspend the cell pellet in 100-200 µL of cold Aconitase Assay Buffer.

  • Homogenization: Homogenize the cell suspension by sonicating on ice (e.g., 3-4 cycles of 15 seconds on, 30 seconds off) or by dounce homogenization.

  • Clarification: Centrifuge the lysate at 10,000-20,000 x g for 15 minutes at 4°C to pellet cell debris and mitochondria (if a cytosolic fraction is desired).[10]

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic aconitase (c-aconitase). Keep on ice.

  • Enzyme Activation (Optional but Recommended): To reactivate aconitase that may have been oxidized, incubate an aliquot of the lysate with an activation solution (containing, for example, ferrous ammonium (B1175870) sulfate (B86663) and cysteine) on ice for 30-60 minutes.[10][14]

Protocol 2: Fluorometric Aconitase Activity Assay

This protocol is a template and should be optimized for your specific samples and plate reader.

  • Reagent Preparation: Prepare all reagents and allow them to equilibrate to the assay temperature (e.g., 25°C). Prepare a master Reaction Mix containing Assay Buffer, NADP+, Isocitrate Dehydrogenase (IDH), and the substrate (Citrate or cis-Aconitate).

  • Plate Setup: Set up the assay in a black, 96-well microplate. Include the following controls:

    • No-Enzyme Control (Blank): Contains all reaction components except the sample lysate.

    • Sample Blank: Contains the sample lysate and all components except the aconitase substrate. This is crucial for correcting for background from the sample itself.

    • Test Samples: Contains all reaction components, including the sample lysate.

  • Assay Procedure: a. Add 2-50 µL of your activated cell lysate to the appropriate wells. Adjust the final volume in all wells to 50 µL with Assay Buffer.[10] b. Start the reaction by adding 50 µL of the Reaction Mix to all wells. Mix gently. c. Immediately place the plate in a fluorescence microplate reader.

  • Measurement:

    • Settings: Set the excitation wavelength to ~340 nm and the emission wavelength to ~460 nm.

    • Kinetic Reading: Measure the fluorescence every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis: a. For each sample, subtract the fluorescence reading of its corresponding "Sample Blank" at each time point. b. Determine the rate of reaction (change in fluorescence per minute, ΔRFU/min) from the linear portion of the curve. c. Compare the rates of your test samples to determine relative aconitase activity. A standard curve using known concentrations of NADPH can be used for absolute quantification.

Visualizations

G cluster_0 Aconitase Reaction cluster_1 Coupled Reaction Citrate Citrate cisAconitate cis-Aconitate Citrate->cisAconitate Aconitase Isocitrate Isocitrate cisAconitate->Isocitrate Aconitase NADP NADP+ NADPH NADPH (Fluorescent) NADP->NADPH aKG α-Ketoglutarate Isocitrate_c->aKG Isocitrate Dehydrogenase

Caption: Coupled enzymatic reaction for the fluorometric aconitase assay.

G Start High Background Fluorescence Detected CheckBlank Is the 'No-Enzyme' control high? Start->CheckBlank CheckSample Is the 'Sample Blank' control high? CheckBlank->CheckSample No Sol_Reagents Solution: 1. Use fluorescence-free media/buffer. 2. Use black, opaque plates. 3. Check reagent purity. CheckBlank->Sol_Reagents Yes Sol_Sample Solution: 1. Subtract 'Sample Blank' value. 2. Clarify lysate by centrifugation. 3. Optimize sample concentration. CheckSample->Sol_Sample Yes OK Background is likely from the complete reaction. Proceed with analysis. CheckSample->OK No

Caption: Troubleshooting decision tree for high background fluorescence.

References

Best practices for long-term storage of (Z)-Aconitic acid standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Z)-Aconitic Acid Standards

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of this compound (cis-Aconitic acid) standards.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, the cis-isomer, is isomerization to its more stable geometric isomer, trans-aconitic acid.[1][2] This conversion can be influenced by factors such as temperature and pH, particularly in solution.[3] For this reason, proper storage is crucial to maintain the isomeric purity of the standard.

Q2: What are the recommended storage conditions for solid this compound standards?

A2: For long-term storage, solid this compound should be stored at -20°C.[4] It is also advisable to keep the container tightly sealed and protected from light. Some suppliers suggest that for short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.

Q3: How should I store this compound standard solutions?

A3: Stock solutions of this compound are best stored at -80°C for periods up to a year. For shorter-term storage of up to one month, -20°C is recommended.[5] It is crucial to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is a recommended practice.

Q4: Can I store this compound solutions at room temperature?

A4: Storing this compound solutions at room temperature is not recommended for any significant length of time. The stability of the cis-isomer is compromised at ambient temperatures, leading to a higher rate of isomerization to the trans-isomer.[3][6]

Q5: Is this compound sensitive to light?

A5: While temperature is the most critical factor, some sources indicate that this compound can be light-sensitive. Therefore, it is a good practice to store it in amber vials or in the dark to prevent any potential photochemical degradation.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram Isomerization of this compound to trans-aconitic acid.Ensure the standard has been stored at the recommended temperature (-20°C for solid, -80°C for long-term solution storage).Prepare fresh solutions from a solid standard that has been properly stored.Optimize the HPLC method to ensure baseline separation of cis- and trans-isomers for accurate quantification.[8]
Decreased peak area for this compound over time Degradation or isomerization of the standard.Verify the storage conditions and handling procedures.Perform a stability check by analyzing a freshly prepared standard alongside the stored standard.If degradation is confirmed, discard the old standard and use a new, properly stored one.
Inconsistent analytical results Improper handling of the standard solution, such as repeated freeze-thaw cycles or evaporation of the solvent.Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.Ensure vials are tightly sealed to prevent solvent evaporation.Allow solutions to equilibrate to room temperature before use to ensure homogeneity, but minimize time at ambient temperature.
Cloudiness or precipitation in the reconstituted standard Microbial contamination or poor solubility at low temperatures.Discard solutions that show signs of microbial growth.[9]Ensure the standard is fully dissolved upon reconstitution. Sonication may be used if necessary.Filter the solution through a 0.22 µm filter before use, especially for aqueous solutions.[5]

Data Presentation: Recommended Storage Conditions

Form Storage Condition Duration Key Considerations
Solid (Powder) -20°CLong-term (years)[4]Keep container tightly sealed and protected from moisture and light.
2-8°CShort-term (weeks)Suitable for working stock, but -20°C is preferred for longer periods.
Solution (in organic solvent, e.g., DMSO) -80°CLong-term (up to 1 year)[4]Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials.
-20°CShort-term (up to 1 month)[5]Suitable for working solutions. Minimize time at room temperature.
Solution (in aqueous buffer) -80°CLong-term (up to 6 months)[5]pH of the buffer can affect stability.[3] Aliquoting is highly recommended.
-20°CShort-term (up to 1 month)[5]Increased risk of isomerization compared to organic solvents.

Experimental Protocols

Protocol for Stability Assessment of this compound Standards

Objective: To determine the stability of this compound standards under various storage conditions over time.

Materials:

  • This compound standard (solid)

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., DMSO or Acetonitrile)

  • Appropriate buffers (if preparing aqueous solutions)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve in the chosen solvent (e.g., DMSO for an organic stock or a specific buffer for an aqueous stock) to a final concentration of 1 mg/mL.

    • Ensure complete dissolution; sonication can be used if necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple small, tightly sealed amber vials.

    • Divide the aliquots into different storage conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

    • Store a portion of the solid standard at the same temperature conditions for comparison.

  • Time Points for Analysis:

    • Establish a schedule for analysis, for example: Time 0 (initial analysis), 1 month, 3 months, 6 months, 12 months, and 24 months.

  • HPLC Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a fresh standard solution from the solid this compound stored under the same conditions for comparison.

    • Analyze the stored and fresh solutions by a validated stability-indicating HPLC method capable of separating this compound from its trans-isomer and other potential degradants.[8][10]

      • Example HPLC Conditions:

        • Column: A suitable reversed-phase C18 column or an ion-exclusion column.

        • Mobile Phase: An acidic aqueous solution (e.g., dilute sulfuric acid or formic acid in water) or a gradient with an organic modifier like acetonitrile.

        • Detection: UV detection at a wavelength where both isomers absorb (e.g., 210-220 nm).

        • Flow Rate and Temperature: Optimized for best separation.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time 0).

    • Quantify the formation of the trans-isomer and any other degradation products.

    • Plot the percentage of remaining this compound against time for each storage condition.

Visualizations

G Workflow for Handling and Storage of this compound Standards cluster_procurement Procurement cluster_storage_solid Solid Storage cluster_prep Solution Preparation cluster_storage_solution Solution Storage cluster_usage Usage receive Receive Solid Standard store_solid Store at -20°C (Tightly Sealed, Dark) receive->store_solid weigh Weigh Solid store_solid->weigh dissolve Dissolve in Solvent (e.g., DMSO, Buffer) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_solution Store at -80°C (Long-term) or -20°C (Short-term) aliquot->store_solution use Equilibrate to Room Temp Before Use store_solution->use analyze Perform Analysis use->analyze

Caption: Workflow for Handling and Storage of this compound.

G Degradation Pathway of this compound Z_Aconitic This compound (cis-isomer) Trans_Aconitic trans-Aconitic Acid (More Stable Isomer) Z_Aconitic->Trans_Aconitic Isomerization (promoted by heat, pH)

Caption: Degradation Pathway of this compound.

References

Technical Support Center: Handling the Hygroscopic Nature of Crystalline Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with crystalline aconitic acid. It provides essential guidance on handling its hygroscopic nature to ensure experimental accuracy and product stability.

Frequently Asked Questions (FAQs)

Q1: What does it mean that crystalline aconitic acid is hygroscopic?

A1: The term "hygroscopic" refers to a substance's ability to readily attract and absorb moisture from the surrounding atmosphere.[1][2] For crystalline aconitic acid, this means that the solid powder can take up water vapor from the air, which can lead to various physical and chemical changes. One study has noted that aconitic acid exhibits continuous hygroscopic growth with increasing relative humidity, indicating it does not undergo a distinct phase change upon hydration under the studied conditions.

Q2: What are the potential consequences of moisture absorption by aconitic acid?

A2: Moisture absorption can lead to several undesirable effects in your experiments, including:

  • Physical Changes: Caking, clumping, and agglomeration of the powder, which can affect its flowability, handling, and dissolution rate.[1][2]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, potentially altering the chemical integrity of the aconitic acid.

  • Inaccurate Weighing: Due to continuous moisture uptake from the air, it can be challenging to obtain an accurate weight of the substance, leading to errors in solution concentrations and reaction stoichiometry.

  • Alteration of Crystal Structure: Moisture can induce changes in the crystalline form of the material.

Q3: How should I store crystalline aconitic acid to minimize moisture absorption?

A3: Proper storage is crucial for maintaining the quality of hygroscopic materials. Aconitic acid should be stored in a tightly sealed container to prevent exposure to ambient humidity. For enhanced protection, consider the following:

  • Use of Desiccants: Store the container inside a desiccator containing a suitable drying agent like silica (B1680970) gel or phosphorus pentoxide.

  • Inert Atmosphere: For highly sensitive applications, storing the material under a dry inert atmosphere, such as in a glove box, is recommended.

  • Controlled Environment: If possible, store the material in a controlled environment with low relative humidity.

Q4: Are there formulation strategies to reduce the hygroscopicity of aconitic acid?

A4: Yes, several formulation strategies can be employed to mitigate the hygroscopic nature of active pharmaceutical ingredients (APIs) like aconitic acid. These include:

  • Film Coating: Applying a non-hygroscopic polymer coating to the crystalline particles can act as a moisture barrier.

  • Encapsulation: Encapsulating the aconitic acid particles within a protective shell can prevent moisture ingress.

  • Co-processing with Excipients: Blending aconitic acid with non-hygroscopic excipients can reduce the overall moisture uptake of the formulation.

Troubleshooting Guides

Issue 1: Caking and Clumping of Aconitic Acid Powder
  • Symptom: The free-flowing crystalline powder has formed hard lumps or aggregates, making it difficult to handle and dispense.

  • Probable Cause: The material has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.

  • Solution:

    • Drying: If the aconitic acid is thermally stable, it may be possible to dry the material in a vacuum oven at a controlled temperature to remove the absorbed water. Note that the cis-isomer of aconitic acid is less thermally stable than the trans-isomer.

    • Mechanical De-agglomeration: Gently break up the clumps with a spatula or mortar and pestle in a low-humidity environment (e.g., inside a glove box or a room with a dehumidifier).

    • Review Storage and Handling Procedures: Ensure that the material is always stored in a tightly sealed container with a desiccant and that exposure to ambient air is minimized during handling.

Issue 2: Inaccurate and Inconsistent Weighing
  • Symptom: The weight of the aconitic acid on the analytical balance continuously increases during measurement, making it impossible to obtain a stable and accurate reading.

  • Probable Cause: The powder is rapidly absorbing moisture from the air.

  • Solution:

    • Weighing by Difference: This is the recommended method for hygroscopic substances.

      • Weigh a sealed container (e.g., a vial with a cap) containing the aconitic acid.

      • Quickly transfer the desired amount of powder to your reaction vessel.

      • Immediately reseal the original container and weigh it again.

      • The difference between the initial and final weights is the accurate mass of the transferred powder.[3]

    • Controlled Environment: Perform all weighing procedures in a glove box with a controlled low-humidity atmosphere.

    • Minimize Exposure Time: Have all necessary equipment ready to minimize the time the container is open to the atmosphere.

Issue 3: Poor Dissolution or Inconsistent Experimental Results
  • Symptom: Experiments using aconitic acid show poor reproducibility, or the powder does not dissolve as expected.

  • Probable Cause: The hygroscopic nature of the material is leading to inconsistencies in the actual amount of active substance being used, or the presence of absorbed water is interfering with the reaction.

  • Solution:

    • Determine Water Content: Before use, determine the water content of your aconitic acid sample using a reliable method like Karl Fischer titration. This will allow you to calculate the exact amount of the anhydrous compound you are using.

    • Standardize Handling Procedures: Ensure that all researchers are following the same strict handling procedures for hygroscopic materials to minimize variability between experiments.

    • Use Freshly Opened or Properly Stored Material: Whenever possible, use aconitic acid from a freshly opened container or one that has been stored correctly in a desiccator.

Quantitative Data

Hygroscopicity ClassificationWeight Increase (% w/w)
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15

To accurately determine the classification for a specific batch of aconitic acid, a dynamic vapor sorption (DVS) analysis or the static gravimetric method described in the European Pharmacopoeia should be performed.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content of crystalline aconitic acid using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (e.g., one-component composite reagent)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Aconitic acid sample

  • Analytical balance

  • Spatula

  • Sealed weighing vial

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, endpoint-stable state.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the aconitic acid sample into a dry, sealed weighing vial using the "weighing by difference" technique to minimize moisture uptake. The target sample weight will depend on the expected water content and the titer of the Karl Fischer reagent.

  • Titration:

    • Unseal the weighing vial and quickly introduce the aconitic acid sample into the titration vessel.

    • Immediately start the titration.

    • The titration will proceed automatically until the endpoint is reached, where all the water from the sample has reacted with the iodine in the reagent.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the mass of the sample. The result is typically expressed as a percentage (w/w).

  • Replicates: Perform the determination in triplicate to ensure the precision of the results.

Protocol 2: Assessment of Hygroscopicity using Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature.[6][7][8]

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer

  • Aconitic acid sample

  • Microbalance sample pan

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the aconitic acid sample (typically 5-20 mg) onto the DVS sample pan.

  • DVS Method Setup:

    • Set the instrument to a constant temperature (e.g., 25°C).

    • Program a humidity profile. A typical profile might involve:

      • Drying the sample at 0% relative humidity (RH) until a stable weight is achieved.

      • Incrementally increasing the RH in steps (e.g., 10% steps from 0% to 90% RH). At each step, the instrument will wait until the sample weight equilibrates before moving to the next humidity level.

      • Subsequently decreasing the RH in the same steps back to 0% to obtain a desorption isotherm.

  • Data Analysis: The DVS software will generate a moisture sorption-desorption isotherm, which is a plot of the change in mass (as a percentage of the dry mass) versus the relative humidity. This plot provides detailed information about the hygroscopic nature of the material.

Visualizations

experimental_workflow Experimental Workflow for Handling Hygroscopic Aconitic Acid cluster_storage Storage cluster_handling Handling cluster_analysis Analysis cluster_experimentation Experimentation storage Store in tightly sealed container with desiccant in a desiccator weighing Weighing by difference in a low-humidity environment storage->weighing Retrieve for use transfer Minimize exposure time during transfer weighing->transfer dissolution Prepare solutions based on corrected anhydrous mass transfer->dissolution kf_titration Determine water content via Karl Fischer titration kf_titration->dissolution Provides correction factor dvs_analysis Assess hygroscopicity using DVS dvs_analysis->storage Informs storage conditions reaction Perform experiment dissolution->reaction

Caption: Workflow for handling hygroscopic aconitic acid.

troubleshooting_hygroscopicity Troubleshooting Common Issues with Hygroscopic Aconitic Acid cluster_issue Observed Issue cluster_cause Probable Cause cluster_solution Solution caking Caking/Clumping moisture_absorption Moisture Absorption caking->moisture_absorption inaccurate_weighing Inaccurate Weighing inaccurate_weighing->moisture_absorption poor_reproducibility Poor Reproducibility poor_reproducibility->moisture_absorption drying Dry material (if stable) moisture_absorption->drying For caking weigh_by_difference Weigh by difference moisture_absorption->weigh_by_difference For weighing kf_titration Determine water content moisture_absorption->kf_titration For reproducibility controlled_env Use controlled environment (glove box) moisture_absorption->controlled_env General solution review_procedures Review storage/handling moisture_absorption->review_procedures Preventative measure

Caption: Troubleshooting guide for aconitic acid.

References

Technical Support Center: Optimizing Triterpenoid Acid (TAA) Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Triterpenoid (B12794562) Acid (TAA) production through fermentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during TAA fermentation experiments in a question-and-answer format.

Question 1: My TAA yield is significantly lower than expected, despite good cell growth. What are the likely causes and how can I troubleshoot this?

Answer: This is a common issue and often points to a disconnect between biomass accumulation and secondary metabolite production. Here are the primary areas to investigate:

  • Nutrient Limitation or Repression: The production of secondary metabolites like TAAs is often triggered by the depletion of certain primary nutrients. Conversely, high concentrations of readily available carbon or nitrogen sources can repress the biosynthetic pathways for TAA production.

    • Solution:

      • Optimize Carbon/Nitrogen Ratio: Experiment with different concentrations and ratios of carbon and nitrogen sources. For instance, nitrogen limitation has been shown to enhance TAA production.[1][2]

      • Test Different Nutrient Sources: Evaluate various carbon sources (e.g., glucose, sucrose, ethanol) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate).[2][3][4] Some studies have shown that using ethanol (B145695) as a carbon source can increase the availability of the precursor acetyl-CoA and the redox cofactor NADPH, boosting triterpenoid production.[1][5]

      • Fed-Batch Strategy: Implement a fed-batch fermentation strategy to maintain key nutrients at optimal concentrations, avoiding both depletion and repression. A glucose-fed batch approach has been shown to enhance TAA production.[6]

  • Suboptimal Physical Parameters: The fermentation environment plays a crucial role in enzyme activity and overall metabolic function.

    • Solution: Systematically optimize physical parameters such as pH, temperature, aeration (dissolved oxygen), and agitation speed. The optimal ranges for these parameters are highly strain-dependent.[2][7] For example, for some fungi, a lower initial pH of around 3-5.5 has been found to be optimal for triterpenoid production.[6][8][9]

  • Incorrect Fermentation Time: TAA production is often growth-phase dependent, typically occurring during the stationary phase.

    • Solution: Perform a time-course analysis of your fermentation, measuring both biomass and TAA concentration at regular intervals to determine the optimal harvest time.

Question 2: I'm observing inconsistent TAA yields from batch to batch. What could be the cause?

Answer: Batch-to-batch inconsistency often points to issues in the initial stages of your process.

  • Inoculum Quality: The age, size, and physiological state of the seed culture are critical for a productive fermentation.

    • Solution: Standardize your inoculum preparation protocol. This includes using a consistent spore stock, defining the age and cell density of the seed culture, and ensuring it is in an active metabolic state before inoculating the production fermenter.[7] An initial optical density (OD600) of 0.3 has been reported as favorable for β-amyrin production in fed-batch fermentation.[2]

  • Media Preparation: Inconsistencies in media composition can lead to variable results.

    • Solution: Ensure accurate weighing of components and thorough mixing. Validate the sterilization process to avoid degradation of sensitive media components.

  • Contamination: The presence of competing microorganisms can severely impact the growth of your production strain and the final TAA yield.

    • Solution: Implement strict aseptic techniques throughout the entire process, from media preparation and inoculation to sampling. Regularly check for contamination by microscopy and plating on non-selective media.

Question 3: My fermentation seems to stall, or cell viability drops significantly, especially in later stages. What are the potential causes?

Answer: This issue can be caused by the accumulation of toxic substances or harsh environmental conditions.

  • Product Toxicity: High concentrations of TAAs or other byproducts can be toxic to the microbial cells.[10][11]

    • Solution:

      • In-situ Product Removal: Implement techniques like two-phase liquid-liquid extraction to continuously remove the TAA from the fermentation broth, keeping its concentration below inhibitory levels.[12][13] Solvents like isopropyl myristate (IPM) have been successfully used for this purpose.[12][13]

      • Resin Adsorption: Add adsorbent resins to the fermentation medium to sequester the toxic product.

  • Accumulation of Toxic Byproducts: The buildup of other metabolic byproducts, such as organic acids, can lower the pH and inhibit cell growth.

    • Solution: Use analytical methods like HPLC to identify and quantify potential toxic byproducts. If a specific inhibitory compound is identified, consider metabolic engineering strategies to redirect metabolic flux away from its production.

  • Harsh Environmental Conditions: Drastic shifts in pH or temperature can stress the cells and lead to a decline in viability.

    • Solution: Ensure tight control over pH and temperature throughout the fermentation. Implement a pH control strategy, such as the addition of acid or base, to maintain the pH within the optimal range for your production strain.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for TAA biosynthesis? A1: Triterpenoid acids are synthesized via the isoprenoid pathway. The key C5 precursors are isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in plastids.[14][15] These precursors are then used to form squalene, the direct precursor for the cyclization reactions that lead to the diverse triterpenoid skeletons.[15]

Q2: What are common methods for TAA quantification? A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of specific triterpenoid acids.[16][17][18] A C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and acidified water (e.g., with acetic acid) is often used.[17] For total triterpenoid content, colorimetric methods such as the vanillin-glacial acetic acid method can be employed.[19]

Q3: Can the addition of precursors or inducers enhance TAA production? A3: Yes, feeding precursors or inducers can be an effective strategy. For example, the addition of oleic acid or linolenic acid has been shown to significantly promote triterpenoid synthesis in some fungi.[9][20] This is thought to be due to alterations in cell membrane permeability, which can enhance nutrient uptake and product secretion.[20]

Data Presentation: Optimized Fermentation Parameters

The following tables summarize quantitative data from various studies on optimizing fermentation conditions for triterpenoid production.

Table 1: Optimization of Fermentation Parameters for Ganoderic Acid Me (GA-Me) Production in Ganoderma lucidum

ParameterNon-Optimized ConditionOptimized ConditionTiter IncreaseReference
Glucose-44.4 g/L129.6%[3][21]
Peptone-5.0 g/L129.6%[3][21]
Culture Time-437.1 hours129.6%[3][21]
GA-Me Yield 5.4 mg/L 12.4 mg/L 129.6% [3]

Table 2: Optimization of Fermentation Conditions for Triterpenoid Production in Antrodia cinnamomea

ParameterInitial ConditionOptimized ConditionTriterpenoid ProductionReference
Corn Starch-20.0 g/L7.23% (w/w)[6]
Wheat Bran-20.0 g/L7.23% (w/w)[6]
MgSO₄-1.85 g/L7.23% (w/w)[6]
Initial pH-37.23% (w/w)[6]
Cultivation Time-16 days7.23% (w/w)[6]
Glucose Supplement (at day 10)-0.2% (w/v)Enhanced Production[6]
Olive Oil Supply (at start)-0.3% (v/v)Significantly Increased Production[6]

Experimental Protocols

Protocol 1: General Seed Culture Preparation

Objective: To prepare a healthy and active inoculum for the production fermenter.

Materials:

  • Production microorganism strain (e.g., on an agar (B569324) slant or as a cryopreserved stock)

  • Sterile seed culture medium (composition is strain-dependent)

  • Sterile inoculation loop or pipette tips

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Aseptically transfer a small amount of the microorganism from the stock culture to a flask containing the sterile seed culture medium.

  • Incubate the flask in an incubator shaker at the optimal temperature and agitation speed for the specific strain.

  • Monitor the growth of the culture by measuring the optical density (OD) at 600 nm.

  • Once the culture reaches the mid-to-late exponential growth phase (as determined by a pre-established growth curve), it is ready to be used as inoculum for the production fermenter. The typical inoculum size ranges from 2.5% to 14% (v/v).[2]

Protocol 2: Quantification of Triterpenoid Acids by HPLC

Objective: To quantify the concentration of specific triterpenoid acids in a fermentation broth sample.

Materials:

  • Fermentation broth sample

  • Extraction solvent (e.g., ethyl acetate, ethanol)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., HPLC-grade acetonitrile, water, acetic acid)

  • Syringe filters (0.22 µm)

  • Analytical standards of the target Triterpenoid Acids

Procedure:

  • Extraction:

    • Centrifuge a known volume of the fermentation broth to separate the mycelia from the supernatant.

    • Extract the mycelia and the supernatant separately with a suitable organic solvent. This may involve cell disruption methods (e.g., sonication) for intracellular TAAs.

    • Combine the organic extracts and evaporate the solvent to dryness.

  • Sample Preparation:

    • Re-dissolve the dried extract in a known volume of the mobile phase or a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject the filtered sample into the HPLC system.

    • Perform the separation using a C18 column and a gradient elution program with a mobile phase typically consisting of acetonitrile and acidified water.[17]

    • Detect the eluting compounds using a UV detector at a suitable wavelength (e.g., 252 nm).[17]

  • Quantification:

    • Prepare a calibration curve using analytical standards of the target TAAs.

    • Compare the peak areas of the TAAs in the sample chromatogram to the calibration curve to determine their concentrations.

Visualizations

Triterpenoid_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP MEP Pathway (Plastids) Acetyl_CoA Acetyl_CoA HMG_CoA HMG_CoA Acetyl_CoA->HMG_CoA Multiple Steps Mevalonate Mevalonate HMG_CoA->Mevalonate Multiple Steps IPP_DMAPP_MVA IPP + DMAPP Mevalonate->IPP_DMAPP_MVA Multiple Steps Squalene Squalene IPP_DMAPP_MVA->Squalene Pyruvate_G3P Pyruvate + G3P IPP_DMAPP_MEP IPP + DMAPP Pyruvate_G3P->IPP_DMAPP_MEP Multiple Steps Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Triterpenoid_Skeletons Triterpenoid Skeletons Oxidosqualene->Triterpenoid_Skeletons Cyclization TAA Triterpenoid Acids (TAA) Triterpenoid_Skeletons->TAA Oxidation (P450s) & Glycosylation (UGTs)

Caption: Triterpenoid Acid (TAA) Biosynthesis Pathway.

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain_Selection Strain Selection Media_Preparation Media Preparation Strain_Selection->Media_Preparation Inoculum_Development Inoculum Development Media_Preparation->Inoculum_Development Production_Fermenter Production Fermenter Inoculum_Development->Production_Fermenter Parameter_Monitoring Parameter Monitoring (pH, Temp, DO) Production_Fermenter->Parameter_Monitoring Harvesting Harvesting Production_Fermenter->Harvesting Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification Analysis Analysis (HPLC) Purification->Analysis

Caption: General Experimental Workflow for TAA Fermentation.

References

Technical Support Center: Microbial Aconitic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microbial aconitic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the scaling up of microbial aconitic acid production.

Frequently Asked Questions (FAQs)

General Fermentation

Q1: What are the most common challenges encountered when scaling up microbial fermentation processes?

Scaling up microbial fermentation presents several common challenges, including maintaining sterility to prevent contamination by unwanted microorganisms, ensuring adequate process control (temperature, pH, dissolved oxygen), and managing production costs.[][2][3] Other significant hurdles include product inhibition, where the accumulation of the desired product or byproducts can hinder microbial growth and productivity, and ensuring the purity of raw materials.[2][4]

Q2: How can I optimize the fermentation conditions for improved aconitic acid yield?

Optimizing fermentation conditions is crucial for maximizing aconitic acid production. Key parameters to control include:

  • Temperature: Different microbial strains have optimal temperature ranges for growth and production. For Aspergillus itaconicus or Aspergillus terreus, temperatures between 28°C and 42°C have been found to be effective.[5]

  • pH: The pH of the fermentation medium can significantly impact microbial metabolism and product stability. For aconitic acid production, maintaining a pH between 1.5 and 4.0 has been suggested for certain Aspergillus strains.[5] However, it's important to note that the undissociated form of aconitic acid can be inhibitory to some microbes, and controlling the pH above 4.5 can help mitigate this inhibition.[6]

  • Aeration: Ensuring an adequate supply of oxygen is critical for aerobic fermentation processes.[]

  • Nutrient Composition: The presence of specific metabolic inhibitors, such as zinc salts (e.g., ZnSO₄·H₂O at concentrations between 1 and 10 g/liter ), can surprisingly increase the yield of aconitic acid in some Aspergillus strains.[5]

Microbial Strains and Metabolic Engineering

Q3: Which microorganisms are commonly used for aconitic acid production?

Aspergillus terreus and Aspergillus itaconicus are fungi known for their ability to produce organic acids, including aconitic acid.[5] Mutant strains of these species have been developed to specifically accumulate aconitic acid.[5] More recently, metabolic engineering has enabled the use of other microorganisms like Escherichia coli for de novo biosynthesis of trans-aconitic acid (TAA).[7]

Q4: What metabolic engineering strategies can be employed to enhance aconitic acid production?

Several metabolic engineering strategies can be used to improve aconitic acid titers:

  • Blocking Competing Pathways: In organisms like A. terreus that naturally produce itaconic acid from cis-aconitic acid, deleting the gene responsible for this conversion (e.g., cadA, which encodes cis-aconitate decarboxylase) can lead to the accumulation of aconitic acid.[8][9]

  • Heterologous Gene Expression: Expressing key enzymes can direct metabolic flux towards the desired product. For instance, expressing an exogenous aconitate isomerase in an A. terreus strain where itaconic acid biosynthesis is blocked can specifically increase the production of TAA.[8][10]

  • Increasing Precursor Supply: In E. coli, overexpressing genes for a feedback-insensitive pyruvate (B1213749) carboxylase and an allosterically unaffected citrate (B86180) synthase, while deleting the gene for isocitrate lyase, has been shown to increase precursor availability for TAA synthesis.[7]

Downstream Processing and Analysis

Q5: What are the primary challenges in recovering and purifying aconitic acid from the fermentation broth?

The main challenges in downstream processing are the separation of aconitic acid from a complex mixture of residual nutrients, microbial biomass, and other metabolic byproducts.[] The physicochemical properties of aconitic acid and the desired final purity will dictate the complexity and cost of the purification process.[2]

Q6: What methods can be used to purify aconitic acid from fermentation broth?

Several methods have been explored for the recovery and purification of aconitic acid:

  • Solvent Extraction: Liquid-liquid extraction using solvents like ethyl acetate (B1210297) has been shown to be effective for recovering aconitic acid from fermentation products of sugarcane molasses.[6]

  • Ion Exchange Chromatography: Anion exchange columns can be used to separate aconitic acid with high purity (up to 90%).[6]

  • Crystallization: After initial extraction and concentration, aconitic acid can be crystallized from the solution.[11]

Q7: How can I quantify the concentration of aconitic acid in my fermentation samples?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of organic acids, including aconitic acid, in fermentation broths.[8] Ion chromatography with suppressed conductivity detection is another powerful technique for analyzing common organic and inorganic anions in complex samples like fermentation broths.[12][13]

Troubleshooting Guides

Low Aconitic Acid Titer
Potential Cause Troubleshooting Steps
Suboptimal Fermentation Conditions Verify and optimize temperature, pH, and dissolved oxygen levels for your specific microbial strain. For Aspergillus species, consider a temperature range of 28-42°C and a pH of 1.5-4.0.[5] However, be mindful of potential product inhibition at lower pH.[6]
Product Inhibition Aconitic acid itself can inhibit microbial growth and production, particularly in its undissociated form at low pH.[6][14] Try controlling the fermentation pH at a higher level (e.g., above 4.5) to reduce the concentration of the inhibitory undissociated acid.[6]
Nutrient Limitation Ensure that the fermentation medium is not depleted of essential nutrients. Consider fed-batch or continuous fermentation strategies to maintain optimal nutrient levels.
Inefficient Metabolic Pathway If using an engineered strain, verify the expression and activity of key enzymes in the aconitic acid biosynthesis pathway. Consider further metabolic engineering to enhance precursor supply or block competing pathways.[7][8]
Contamination The presence of competing microorganisms can significantly reduce the yield of the desired product.[2][4] Implement strict aseptic techniques and monitor for contamination throughout the fermentation process.
Inconsistent Batch-to-Batch Production
Potential Cause Troubleshooting Steps
Variability in Raw Materials The composition of complex media components (e.g., molasses, yeast extract) can vary between batches, leading to inconsistent fermentation performance.[2] Use well-defined media where possible or perform quality control on raw materials.
Inoculum Quality Inconsistent inoculum size, age, or viability can lead to variations in fermentation kinetics. Standardize your inoculum preparation protocol.
Process Control Fluctuations Minor deviations in temperature, pH, or aeration can have a significant impact on microbial metabolism and product formation.[] Ensure that your process control systems are calibrated and functioning correctly.
Genetic Instability of Production Strain Engineered microbial strains can sometimes lose their desired genetic modifications over successive generations. Periodically re-sequence or perform phenotypic screens to ensure the stability of your production strain.
Difficulties in Downstream Processing
Potential Cause Troubleshooting Steps
Low Product Concentration in Broth A low starting concentration of aconitic acid makes recovery more challenging and costly.[] Focus on optimizing the upstream fermentation process to increase the product titer.
Presence of Interfering Compounds Other organic acids and compounds in the fermentation broth can co-extract or co-elute with aconitic acid, reducing purity.[2] Consider pretreatment steps such as centrifugation and filtration to remove biomass and suspended solids before purification.[6]
Inefficient Extraction or Chromatography The choice of solvent for extraction or the type of resin and elution conditions for ion exchange chromatography are critical.[6] Systematically screen different solvents and chromatographic conditions to optimize recovery and purity.

Experimental Protocols

Protocol 1: Fermentation of Aspergillus terreus for Aconitic Acid Production

This protocol is a generalized procedure based on common practices for fungal fermentations.

  • Strain and Inoculum Preparation:

    • Use a high-producing strain of Aspergillus terreus, potentially one that has been metabolically engineered to accumulate aconitic acid (e.g., by deleting the cadA gene).[8]

    • Grow the strain on a suitable agar (B569324) medium for sporulation.

    • Prepare a spore suspension in sterile water with a surfactant (e.g., 0.01% Tween 80).

    • Determine the spore concentration using a hemocytometer.

  • Fermentation Medium:

    • A typical fermentation medium may contain a carbohydrate source (e.g., glucose or sucrose), a nitrogen source (e.g., ammonium (B1175870) sulfate, yeast extract), phosphate, and essential trace metals.[5]

    • For enhanced aconitic acid production, consider adding a metabolic inhibitor like ZnSO₄·H₂O (1-10 g/L).[5]

  • Fermentation Conditions:

    • Inoculate the sterile fermentation medium with the spore suspension to a final concentration of 10⁵-10⁶ spores/mL.

    • Maintain the temperature between 28°C and 42°C.[5]

    • Control the pH in the range of 1.5 to 4.0, or higher (e.g., >4.5) if product inhibition is a concern.[5][6] Use automated addition of acid (e.g., HCl) or base (e.g., NaOH) for pH control.

    • Provide adequate aeration and agitation to ensure sufficient oxygen supply for aerobic growth and production.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals.

    • Separate the biomass from the broth by centrifugation or filtration.

    • Analyze the supernatant for aconitic acid concentration using HPLC.

Protocol 2: Quantification of Aconitic Acid by HPLC
  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the microbial cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample with the mobile phase if the aconitic acid concentration is expected to be high.

  • HPLC Conditions:

    • Column: A suitable reversed-phase C18 column or a specific organic acid analysis column.

    • Mobile Phase: An acidic aqueous buffer, for example, dilute sulfuric acid (e.g., 5 mM H₂SO₄) or phosphoric acid.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 30-60°C.

    • Detection: UV detector at a wavelength around 210 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure aconitic acid.

    • Inject the prepared samples and standards into the HPLC system.

    • Determine the concentration of aconitic acid in the samples by comparing the peak area to the standard curve.

Visualizations

Aconitic_Acid_Metabolic_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate enters TCA Cycle TCA_Cycle TCA Cycle cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase trans_Aconitate trans-Aconitate (Product) cis_Aconitate->trans_Aconitate Aconitate Isomerase (desired reaction) Itaconic_Acid Itaconic Acid (Byproduct) cis_Aconitate->Itaconic_Acid cadA Aconitase Aconitase Aconitate_Isomerase Aconitate Isomerase Block Metabolic Block (e.g., ΔcadA) Itaconic_Acid->Block cadA cis-Aconitate Decarboxylase (cadA) cadA->Block

Caption: Metabolic pathway for aconitic acid production.

Troubleshooting_Workflow Start Low Aconitic Acid Titer Check_Conditions Check Fermentation Conditions (Temp, pH, Aeration) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Adjust_Conditions Adjust Process Parameters Conditions_OK->Adjust_Conditions No Check_Inhibition Investigate Product Inhibition Conditions_OK->Check_Inhibition Yes Adjust_Conditions->Check_Conditions Inhibition_Present Inhibition Observed? Check_Inhibition->Inhibition_Present Modify_pH Increase Fermentation pH (e.g., >4.5) Inhibition_Present->Modify_pH Yes Check_Strain Evaluate Production Strain Inhibition_Present->Check_Strain No Modify_pH->Check_Inhibition Strain_Stable Strain Genetically Stable? Check_Strain->Strain_Stable Reengineer_Strain Re-engineer or Select New Clone Strain_Stable->Reengineer_Strain No Check_Contamination Check for Contamination Strain_Stable->Check_Contamination Yes Reengineer_Strain->Check_Strain Contamination_Present Contamination Present? Check_Contamination->Contamination_Present Improve_Sterility Improve Aseptic Technique Contamination_Present->Improve_Sterility Yes End Titer Improved Contamination_Present->End No Improve_Sterility->Check_Contamination

Caption: Troubleshooting workflow for low aconitic acid titer.

References

How to accurately quantify cis- and trans-Aconitic acid mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantification of aconitic acid isomers. This guide provides detailed answers to common questions, troubleshooting advice for analytical challenges, and standardized protocols to ensure accurate and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for accurately quantifying cis- and trans-aconitic acid mixtures?

A1: The primary methods for separating and quantifying cis- and trans-aconitic acid are chromatographic techniques. The choice depends on the required sensitivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common and accessible method. It relies on separating the isomers on a column followed by detection using a UV detector, typically around 210-240 nm. Ion-exclusion or reversed-phase C18 columns are often used.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and specificity, making it ideal for complex biological matrices where concentrations are low.[3][4][5] It combines the separation power of HPLC with the precise detection of mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the non-volatile aconitic acids (e.g., silylation) to make them volatile.[6] While highly sensitive, the extra sample preparation step can introduce variability.

  • Enzymatic Assays: These assays measure the activity of enzymes that interact with aconitic acid. For instance, the activity of the enzyme aconitase, which converts cis-aconitate to isocitrate, can be monitored spectrophotometrically.[7][8] This method is typically specific for one isomer (cis-aconitate).

Q2: How do I choose the right analytical method for my specific sample type?

A2: The optimal method depends on the sample's origin and complexity.

MethodBest ForProsCons
HPLC-UV Plant extracts (e.g., sugarcane juice), reaction mixtures, quality control of standards.[1][9]Cost-effective, robust, straightforward operation.Lower sensitivity, potential for interference in complex matrices.
LC-MS/MS Biological samples (plasma, cell lysates, tissue extracts), trace-level analysis.[3][5]High sensitivity and specificity, suitable for complex samples.Higher equipment cost, more complex method development.
GC-MS Metabolomics studies, samples where other organic acids are also being analyzed.High resolution and sensitivity.Requires derivatization, which adds time and potential for error.[6]
Enzymatic Assay Functional studies in biological systems, specific quantification of cis-aconitate.[7]High specificity for the target isomer, functional relevance.Indirect measurement, susceptible to enzyme inhibitors in the sample.
Q3: Can the isomers interconvert during sample preparation, and how can I prevent this?

A3: Yes, isomerization is a critical issue. Trans-aconitic acid is the more stable isomer, and the conversion from cis to trans can be accelerated by changes in temperature and pH.[1][10]

Prevention Strategies:

  • Temperature: Keep samples on ice or at 4°C throughout the extraction and preparation process. Store long-term at -80°C.

  • pH: Maintain a stable, slightly acidic to neutral pH. Strong acids or bases can promote isomerization. Use buffers if necessary during extraction.[1]

  • Minimize Processing Time: Process samples as quickly as possible to reduce the opportunity for conversion.

Troubleshooting Guides

Problem: My cis- and trans-aconitic acid peaks are not separating in my HPLC run.

Answer: Poor resolution is a common issue. Here is a logical workflow to diagnose and solve the problem.

G Start Poor Peak Resolution CheckMobilePhase Verify Mobile Phase pH and Composition Start->CheckMobilePhase Result1 Is pH optimal for separation? Is composition correct? CheckMobilePhase->Result1 CheckColumn Assess Column Health Result2 Is column old or contaminated? Is it the correct phase? CheckColumn->Result2 OptimizeTemp Adjust Column Temperature Result3 Did resolution improve? OptimizeTemp->Result3 ChangeGradient Modify Gradient Slope (if applicable) End Resolution Achieved ChangeGradient->End Result1->CheckColumn Yes FixMobilePhase Remake Mobile Phase Adjust pH carefully Result1->FixMobilePhase No Result2->OptimizeTemp No FixColumn Flush or Replace Column Result2->FixColumn Yes Result3->ChangeGradient Yes, but needs more FixTemp Try lower or higher T (e.g., in 5°C increments) Result3->FixTemp No Result3->End Yes FixMobilePhase->CheckMobilePhase Retry FixColumn->CheckColumn Retry FixTemp->OptimizeTemp Retry FixGradient Make gradient shallower

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Key Actions:

  • Mobile Phase: The pH of the mobile phase is critical for separating acids. Ensure it is correctly prepared and buffered. Small pH variations can significantly alter retention times.[11]

  • Column: Contamination or degradation of the stationary phase can lead to poor separation. Flush the column with a strong solvent or replace it if it's old.[12][13]

  • Temperature: Lowering the column temperature can sometimes improve the separation between closely eluting peaks.[12]

  • Flow Rate: Reduce the flow rate to increase the interaction time with the stationary phase, which can enhance resolution.

Problem: I'm observing peak tailing, especially for the trans-isomer.

Answer: Peak tailing for acidic compounds is often caused by secondary interactions with the column or improper mobile phase buffering.

  • Check Buffer Capacity: Ensure your mobile phase buffer is effective at the chosen pH (i.e., pH is within +/- 1 unit of the buffer's pKa). A phosphate (B84403) buffer at pH 4.5, for example, has very poor buffering capacity and can lead to tailing.[11]

  • Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.0) will fully protonate the carboxylic acid groups, reducing unwanted interactions with residual silanols on the silica-based column and improving peak shape.

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase. Injecting in a stronger, non-buffered solvent can cause peak distortion.

Problem: My quantitative results are inconsistent between injections.

Answer: Inconsistent results usually point to issues with sample stability, the autosampler, or the pump.

  • Sample Stability in Autosampler: If your autosampler is not temperature-controlled, isomerization can occur in the vial over the course of a long run. Use a refrigerated autosampler (set to 4-10°C).

  • Pump and Flow Rate: Check for pressure fluctuations. Unstable pressure indicates air bubbles in the system or failing pump seals, which will cause variable flow rates and inconsistent retention times and peak areas.[13] Purge the pump and degas your mobile phase.

  • Injection Volume Precision: Ensure the autosampler is drawing consistent volumes. Check for air bubbles in the sample syringe or sample loop.

Detailed Experimental Protocol: HPLC-UV Method

This protocol provides a robust method for the separation and quantification of cis- and trans-aconitic acid using ion-exclusion chromatography.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing MobilePhase 1. Prepare Mobile Phase (e.g., 5mM H2SO4) Standards 2. Prepare Stock & Working Standards SamplePrep 3. Prepare Samples (Filter/Dilute) Equilibrate 4. Equilibrate HPLC System SamplePrep->Equilibrate InjectCal 5. Inject Calibration Curve InjectSample 6. Inject Samples Integrate 7. Integrate Peaks InjectSample->Integrate Calculate 8. Calculate Concentrations Report 9. Report Results

Caption: Standard experimental workflow for aconitic acid analysis.

1. Reagents and Equipment

  • cis-Aconitic acid and trans-Aconitic acid standards

  • Sulfuric acid (H₂SO₄), HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • HPLC system with UV detector, column oven, and autosampler

  • Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H)

  • Syringe filters (0.22 µm)

2. Mobile Phase Preparation

  • Prepare a 5 mM sulfuric acid solution in HPLC-grade water. For a 1 L solution, add 0.27 mL of concentrated H₂SO₄ to ~900 mL of water, then bring the volume to 1 L.

  • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

3. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of each isomer and dissolve in 10 mL of HPLC-grade water.

  • Working Standards: Perform serial dilutions from the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Dilute with the mobile phase.

4. Sample Preparation

  • Liquid Samples (e.g., juice): Centrifuge to remove particulates. Dilute the supernatant with the mobile phase to fall within the calibration range.

  • Solid/Tissue Samples: Homogenize the sample in a suitable buffer. Centrifuge and collect the supernatant. A solid-phase extraction (SPE) step may be necessary to clean up complex samples.

  • Final Step: Filter all samples and standards through a 0.22 µm syringe filter before injection.

5. HPLC Conditions

  • Column: Aminex HPX-87H (300 x 7.8 mm)

  • Mobile Phase: 5 mM H₂SO₄

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35-50°C (higher temperature can improve peak shape for organic acids)

  • Injection Volume: 10-20 µL

  • Detector Wavelength: 210 nm

6. Data Analysis

  • Generate a calibration curve for each isomer by plotting peak area against concentration.

  • Determine the linearity of the curve (R² > 0.995).

  • Use the linear regression equation to calculate the concentration of cis- and trans-aconitic acid in your samples.

Biochemical Context: The Tricarboxylic Acid (TCA) Cycle

Cis-aconitic acid is a crucial, short-lived intermediate in the TCA (or Krebs) cycle, a fundamental metabolic pathway for cellular energy production.[3][14] It is formed from citrate (B86180) and is then rapidly converted to isocitrate. This reaction is catalyzed by the enzyme aconitase.[7][14] The accurate quantification of cis-aconitate can provide insights into the metabolic flux and potential dysregulation of this central pathway.

G Citrate Citrate CisAconitate cis-Aconitate (Intermediate) Citrate->CisAconitate - H2O Isocitrate Isocitrate CisAconitate->Isocitrate + H2O Enzyme Aconitase Enzyme->Citrate Enzyme->Isocitrate

Caption: Role of cis-aconitate in the TCA cycle.

References

Avoiding degradation of (Z)-Aconitic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Z)-Aconitic Acid Extraction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound, also known as cis-aconitic acid, is an organic acid that serves as an intermediate in the tricarboxylic acid (TCA) cycle, where it is formed by the dehydration of citric acid.[1] Its stability is a significant concern during extraction because it is prone to isomerization into its more stable trans-isomer, (E)-aconitic acid (trans-aconitic acid), and can also undergo decarboxylation to form itaconic acid under certain conditions.[2] This degradation can lead to inaccurate quantification and reduced yields of the desired isomer.

Q2: What are the primary factors that cause the degradation of this compound?

A2: The main factors influencing the degradation of this compound are temperature and pH.[2] High temperatures accelerate the rate of isomerization to the trans-isomer.[2] Low pH (acidic conditions), especially when combined with high temperatures, can lead to the decarboxylation of this compound to itaconic acid.[2]

Q3: What is the general principle behind the extraction of this compound?

A3: The extraction of this compound typically involves its separation from a complex matrix, such as plant material or fermentation broth. A common method is liquid-liquid extraction. This process often requires acidification of the aqueous sample to protonate the carboxylic acid groups, making the molecule less polar and more soluble in an organic solvent like ethyl acetate (B1210297).[3][4]

Q4: Which analytical techniques are most suitable for quantifying this compound and its isomers?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation and quantification of this compound and its trans-isomer.[5][6] HPLC methods often utilize a C18 column with a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% phosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile (B52724).[5] Detection is typically performed using a UV detector at a wavelength of around 210 nm.[5] Liquid chromatography-mass spectrometry (LC-MS) can also be employed for more selective and sensitive detection.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. Isomerization to trans-aconitic acid due to high temperatures during extraction or solvent evaporation.Maintain low temperatures throughout the extraction process. Use a rotary evaporator with a water bath set to a low temperature for solvent removal.
Incomplete extraction from the aqueous phase.Ensure the pH of the aqueous sample is sufficiently acidic (e.g., pH 2) to protonate the aconitic acid before extraction with an organic solvent.[3] Perform multiple extractions with fresh solvent to ensure complete recovery.
Degradation due to prolonged exposure to harsh pH conditions.Minimize the time the sample is exposed to strong acids. Neutralize the extract or proceed to the next step promptly after acidification and extraction.
Presence of a significant peak corresponding to trans-aconitic acid in the chromatogram. Isomerization has occurred.As mentioned above, control the temperature and pH during the entire process. The isomerization is a reversible reaction, but the trans-isomer is often more stable.[2][8]
Appearance of an unexpected peak, potentially itaconic acid. Decarboxylation of this compound.This is more likely to occur at low pH and high temperatures.[2] Avoid excessive heat, especially during any acid hydrolysis steps.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase. A common mobile phase is a mixture of methanol or acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid).[5]
Column degradation.Ensure the pH of the mobile phase is within the stable range for your HPLC column.
Emulsion formation during liquid-liquid extraction. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking to mix the phases.[4] If an emulsion does form, allowing it to stand or adding a small amount of brine may help to break it.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from a Liquid Sample (e.g., Fermentation Broth)
  • Sample Preparation: Centrifuge the liquid sample to remove any cells or particulate matter.

  • Acidification: Adjust the pH of the supernatant to approximately 2.0 using an acid such as sulfuric acid or hydrochloric acid.[3] This step protonates the aconitic acid, making it more soluble in organic solvents.

  • Solvent Extraction:

    • Transfer the acidified sample to a separatory funnel.

    • Add an equal volume of a suitable organic solvent, such as ethyl acetate.[3][8]

    • Gently invert the funnel several times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.[4]

    • Allow the layers to separate completely.

    • Collect the upper organic layer, which contains the aconitic acid.

    • Repeat the extraction process with fresh ethyl acetate at least two more times to maximize recovery.

  • Drying: Pool the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.[4]

  • Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator at a low temperature (e.g., below 40°C) to concentrate the extract.

  • Reconstitution and Storage: Reconstitute the dried extract in a suitable solvent for analysis (e.g., the HPLC mobile phase) and store at -20°C or lower to prevent degradation.[4]

Protocol 2: HPLC Analysis of this compound
  • Chromatographic Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A mixture of methanol and 0.1% phosphoric acid solution in water (e.g., a volume ratio of 3:97).[5]

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection Wavelength: 210 nm.[5]

  • Column Temperature: 25-35°C.[5]

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Inject the standard and the reconstituted sample extract into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with a standard curve.

Visualizations

degradation_pathway Z_Aconitic This compound E_Aconitic (E)-Aconitic Acid (trans-isomer) Z_Aconitic->E_Aconitic Isomerization (Heat, pH) Itaconic Itaconic Acid Z_Aconitic->Itaconic Decarboxylation (Low pH, High Heat) E_Aconitic->Z_Aconitic Isomerization (Reversible)

Caption: Degradation pathways of this compound.

extraction_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Liquid Sample Centrifuge Centrifugation Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Acidify Acidify to pH 2 Supernatant->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry Dry Organic Phase (Anhydrous Na2SO4) LLE->Dry Evaporate Evaporate Solvent (Low Temperature) Dry->Evaporate Reconstitute Reconstitute Extract Evaporate->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC

Caption: Workflow for the extraction of this compound.

References

Technical Support Center: Purification of Crude Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude aconitic acid preparations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of aconitic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude aconitic acid preparations?

A1: Crude aconitic acid, typically sourced from sugarcane or sorghum molasses, often contains a variety of impurities that can interfere with downstream applications. These include:

  • Sugars: Residual sucrose, glucose, and fructose (B13574) from the raw material.

  • Other Organic Acids: Citric acid, malic acid, and other organic acids that are co-extracted.

  • Color Bodies: Pigments and phenolic compounds from the plant source that impart a yellow to brown color.

  • Inorganic Salts: Salts resulting from the initial extraction and processing steps.

  • Particulate Matter: Insoluble materials from the crude extract.

Q2: Which purification method is best for my aconitic acid preparation?

A2: The optimal purification strategy depends on the scale of your experiment, the desired final purity, and the nature of the impurities in your crude preparation. The table below summarizes the most common methods with their typical outcomes.

Q.3: My purified aconitic acid is still colored. How can I remove the color?

A3: Color removal can be a multi-step process. Here are a few approaches:

  • Activated Carbon Treatment: Treating the aconitic acid solution with activated carbon can effectively adsorb many color bodies.

  • Chromatography: Ion-exchange or reversed-phase chromatography can separate aconitic acid from colored impurities.[1]

  • Recrystallization: Multiple recrystallizations can help to exclude colored impurities from the crystal lattice.

Q4: What is the difference between cis- and trans-aconitic acid, and does it matter for purification?

A4: Aconitic acid exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. The trans-isomer is generally more stable.[2] During purification, especially with heat or acid/base treatment, isomerization can occur. It is important to be aware of the isomeric form required for your application, as this may influence the choice of purification conditions. The two isomers can be separated by techniques like anion-exchange chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of aconitic acid.

Crystallization Issues
Problem Possible Causes Solutions
Aconitic acid does not crystallize. The solution is not supersaturated.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add a seed crystal of pure aconitic acid.
Presence of impurities inhibiting crystallization.- Perform a preliminary purification step (e.g., solvent extraction or charcoal treatment) to remove impurities.- Try a different crystallization solvent.
Crystallization is too rapid, leading to small or impure crystals. The solution is too supersaturated.- Increase the amount of solvent to dissolve the aconitic acid completely at a higher temperature, then allow it to cool slowly.- Use a solvent system where aconitic acid has slightly higher solubility.
Rapid cooling.- Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Oily precipitate forms instead of crystals. The melting point of the aconitic acid is depressed by impurities.- Add more solvent and heat to dissolve the oil, then cool slowly.- Try a different solvent or a mixture of solvents.
The temperature is too high for crystallization.- Ensure the solution is sufficiently cooled.
Low Yield After Purification
Problem Possible Causes Solutions
Low recovery after solvent extraction. Incorrect pH of the aqueous phase.- Adjust the pH of the crude aconitic acid solution to be below the pKa of aconitic acid (around pH 2-3) to ensure it is in its protonated, less polar form, which is more soluble in organic solvents.
Inefficient extraction solvent.- Use a more effective solvent system. A mixture of acetone, butanol, and ethanol (B145695) has been shown to be efficient.[3][4]
Insufficient mixing of phases.- Ensure vigorous mixing of the aqueous and organic phases to maximize the surface area for extraction.
Low recovery after ion-exchange chromatography. Aconitic acid did not bind to the resin.- Ensure the pH of the loading buffer is appropriate for the charge of aconitic acid and the type of resin (anion or cation exchange). For anion exchange, the pH should be above the pKa of aconitic acid.
Incomplete elution.- Use a stronger eluent (higher salt concentration or a pH shift) to displace the bound aconitic acid from the resin.- Increase the volume of the elution buffer.
Loss of product during transfer steps. Multiple transfer steps leading to cumulative losses.- Minimize the number of transfers between containers.- Rinse containers with the solvent to recover any residual product.

Data Presentation

Table 1: Comparison of Aconitic Acid Purification Strategies

Purification Method Principle Typical Purity Typical Recovery Advantages Disadvantages
Solvent Extraction Partitioning of aconitic acid between two immiscible liquid phases based on its solubility.Moderate (can be improved with multiple extractions)86-96%[3]- Scalable- Can handle large volumes of crude extract- May require large volumes of organic solvents- May not remove impurities with similar solubility
Ion-Exchange Chromatography Separation based on the reversible interaction between charged aconitic acid molecules and a charged stationary phase.High (>90%)[2]86-88% (adsorption)[2]- High resolution and selectivity- Can separate isomers- Limited sample loading capacity- Can be time-consuming
Crystallization Formation of solid crystals from a supersaturated solution, leaving impurities in the mother liquor.High to Very High (>99% with recrystallization)[2]Variable, depends on solubility and initial purity- Can yield very pure product- Cost-effective for large scale- Yield can be low- May require multiple recrystallizations

Experimental Protocols

Protocol 1: Solvent Extraction of Aconitic Acid

This protocol is a general guideline for the extraction of aconitic acid from a crude aqueous preparation.

Materials:

  • Crude aconitic acid solution

  • Acetone

  • n-Butanol

  • Ethanol

  • Sodium carbonate solution (e.g., 1 M)

  • Hydrochloric acid (e.g., 1 M)

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • pH Adjustment: Adjust the pH of the crude aconitic acid solution to approximately 2.0 with hydrochloric acid. This ensures that the aconitic acid is in its protonated form.

  • Solvent Addition: In a separatory funnel, add the acetone:butanol:ethanol solvent mixture to the acidified crude extract. A common ratio is a 2:1:1 mixture of the solvents, with a solvent to crude extract ratio of 2:1 (v/v).

  • Extraction: Shake the separatory funnel vigorously for 2-3 minutes to ensure thorough mixing of the aqueous and organic phases. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer. Collect the upper organic layer containing the extracted aconitic acid.

  • Back Extraction (Recovery): To recover the aconitic acid from the organic solvent, add a sodium carbonate solution to the organic phase in a clean separatory funnel. This will convert the aconitic acid to its salt form, which is soluble in the aqueous phase.

  • Collection: Shake the funnel and allow the layers to separate. Collect the lower aqueous layer containing the sodium aconitate.

  • Acidification and Isolation: Acidify the collected aqueous layer with hydrochloric acid to precipitate the aconitic acid. The solid aconitic acid can then be collected by filtration, washed with cold water, and dried.

Protocol 2: Ion-Exchange Chromatography

This protocol describes the purification of aconitic acid using an anion-exchange resin.

Materials:

  • Crude aconitic acid solution, pre-filtered

  • Anion-exchange resin (e.g., Dowex®)

  • Equilibration buffer (e.g., a low concentration buffer at a pH above the pKa of aconitic acid, such as pH 5-6)

  • Elution buffer (e.g., a buffer with a high salt concentration, like 1 M NaCl, or a weak acid solution)

  • Chromatography column

  • Fraction collector

Procedure:

  • Column Packing: Pack the chromatography column with the anion-exchange resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column by washing it with 5-10 column volumes of the equilibration buffer.

  • Sample Loading: Adjust the pH of the crude aconitic acid solution to match the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities. Monitor the absorbance of the eluate at a suitable wavelength (e.g., 210 nm) until it returns to baseline.

  • Elution: Elute the bound aconitic acid from the column by applying the elution buffer. This can be done in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluted fractions using a fraction collector.

  • Analysis: Analyze the fractions for the presence of aconitic acid using a suitable method, such as HPLC or UV-Vis spectroscopy. Pool the fractions containing pure aconitic acid.

  • Desalting and Isolation: If a high salt concentration was used for elution, the pooled fractions may need to be desalted. The aconitic acid can then be isolated by crystallization or lyophilization.

Mandatory Visualizations

experimental_workflow_solvent_extraction start Crude Aconitic Acid Solution ph_adjustment Adjust pH to ~2.0 (with HCl) start->ph_adjustment add_solvent Add Acetone:Butanol:Ethanol Solvent Mixture ph_adjustment->add_solvent extraction Vigorous Mixing & Phase Separation add_solvent->extraction aqueous_phase Aqueous Phase (Waste) extraction->aqueous_phase organic_phase Organic Phase (contains Aconitic Acid) extraction->organic_phase back_extraction Add Sodium Carbonate Solution organic_phase->back_extraction mixing_separation Mixing & Phase Separation back_extraction->mixing_separation organic_waste Organic Phase (Waste) mixing_separation->organic_waste aqueous_product Aqueous Phase (contains Sodium Aconitate) mixing_separation->aqueous_product acidification Acidify with HCl aqueous_product->acidification filtration Filtration & Washing acidification->filtration drying Drying filtration->drying end Pure Aconitic Acid drying->end

Caption: Workflow for Solvent Extraction of Aconitic Acid.

experimental_workflow_ion_exchange start Crude Aconitic Acid Solution prepare_column Pack & Equilibrate Anion-Exchange Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample wash_column Wash with Equilibration Buffer load_sample->wash_column unbound_impurities Unbound Impurities (Waste) wash_column->unbound_impurities elute_product Elute with High Salt or Low pH Buffer wash_column->elute_product collect_fractions Collect Fractions elute_product->collect_fractions analyze_fractions Analyze Fractions (e.g., HPLC) collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions desalt_isolate Desalt & Isolate Product pool_fractions->desalt_isolate end Pure Aconitic Acid desalt_isolate->end

Caption: Workflow for Ion-Exchange Chromatography of Aconitic Acid.

logical_relationship_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incorrect pH during Extraction problem->cause1 cause2 Incomplete Elution from Column problem->cause2 cause3 Product Loss during Transfers problem->cause3 solution1 Adjust pH to < pKa cause1->solution1 solution2 Use Stronger Eluent cause2->solution2 solution3 Minimize Transfers & Rinse Glassware cause3->solution3

Caption: Troubleshooting Logic for Low Aconitic Acid Yield.

References

Validation & Comparative

A Comparative Analysis of Aconitic Acid Levels Across Diverse Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of bioactive compounds in the plant kingdom is paramount. Aconitic acid, a tricarboxylic acid with two isomers, cis- and trans-aconitic acid, has garnered increasing interest for its roles in plant metabolism, defense mechanisms, and potential therapeutic applications. This guide provides a comparative analysis of aconitic acid levels in various plant species, supported by experimental data and detailed methodologies for its quantification.

Cis-aconitic acid is an intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in aerobic organisms.[1] The more stable isomer, trans-aconitic acid, accumulates in various plant tissues and is believed to play a role in defending against herbivores and pathogens, as well as in tolerance to abiotic stresses like aluminum toxicity.[2][3] This accumulation is primarily due to the action of the enzyme aconitate isomerase, which converts cis-aconitate to trans-aconitate.[2]

Quantitative Comparison of Aconitic Acid Levels

The concentration of aconitic acid, particularly the trans-isomer, varies significantly among different plant species, cultivars, and even plant parts. Grasses, in particular, are known to accumulate high levels of this organic acid. The following tables summarize the quantitative data on aconitic acid levels from various studies.

Table 1: Aconitic Acid Levels in Grasses (Poaceae)
Plant SpeciesCultivar(s)Plant PartAconitic Acid ConcentrationReference(s)
Sugarcane (Saccharum officinarum)Alunan, Hawaii 44-3098, College 39Juice809 - 3,799 mg/L
LCP 85-384, HoCP 91-555Tops/LeavesHigher than L 97-128[3]
HoCP 04-838Juice0.17%[3]
L 97-128Tops/LeavesLess than half of LCP 85-384 and HoCP 91-555[3]
-Molasses2.17% and 3.64% of Brix solids
Sweet Sorghum (Sorghum bicolor)-Juice0.2% - 0.6%
-Syrup~1%
Maize (Zea mays)-Shoots and RootsHigh levels, especially in response to Al³⁺[3]
Wheat (Triticum aestivum)--Detected[2]
Barley (Hordeum vulgare)--Detected[2]
Oats (Avena sativa)--Detected[2]
Rye (Secale cereale)--Detected[2]
Mixed Pasture Grasses --1% - 2.5% (dry weight)[4]
Hordeum leporinum --3.5% (dry weight)[4]
Phalaris tuberosa var. stenoptera --4.2% (dry weight)[4]
Table 2: Aconitic Acid Levels in Other Plant Species
Plant SpeciesFamilyPlant PartAconitic Acid ConcentrationReference(s)
Western Larkspur (Delphinium hesperium)RanunculaceaeLeaves12.2% (dry weight)[4]
Asarum europaeum Aristolochiaceae-Up to 11% (dry weight)
Echinodorus grandiflorus AlismataceaeLeavesHigh levels of trans-aconitic acid[3]
Syzygium polyanthum Myrtaceae-Contains trans-aconitic acid with antioxidant activity[3]
Pinellia ternata Araceae-Contains both cis- and trans-aconitic acid[5]
Beetroot (Beta vulgaris)Amaranthaceae-Contains aconitic acid[6]
Apple (Malus domestica)Rosaceae-Good source of aconitic acid[6]
Passion Fruit (Passiflora edulis)Passifloraceae-Good source of aconitic acid[6]

Experimental Protocols

Accurate quantification of aconitic acid in plant tissues is crucial for comparative studies. The following section outlines a general workflow and a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of aconitic acid.

Experimental Workflow for Aconitic Acid Analysis

experimental_workflow sample_prep 1. Sample Preparation - Collection - Cleaning - Freeze-drying - Grinding extraction 2. Extraction - Solvent selection (e.g., water, ethanol) - Sonication or homogenization sample_prep->extraction cleanup 3. Extract Cleanup - Centrifugation - Filtration (0.45 µm) extraction->cleanup hplc 4. HPLC Analysis - Injection of extract - Separation on C18 column cleanup->hplc detection 5. Detection - UV detector at 210 nm hplc->detection quantification 6. Quantification - Comparison with standard curve detection->quantification aconitic_acid_pathway cluster_tca TCA Cycle (Mitochondrion) cluster_accumulation Accumulation Pathway cluster_stress Stress Response Citrate Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase cis_Aconitate_cyto cis-Aconitate cis_Aconitate->cis_Aconitate_cyto Transport TCA_products TCA_products Isocitrate->TCA_products ... trans_Aconitate trans-Aconitate cis_Aconitate_cyto->trans_Aconitate Aconitate Isomerase Vacuole Vacuole (Storage) trans_Aconitate->Vacuole Transport Defense Defense & Tolerance trans_Aconitate->Defense Stress Abiotic/Biotic Stress Signaling Signaling Cascade Stress->Signaling Signaling->trans_Aconitate Induces accumulation

References

Revolutionizing Cis-Aconitic Acid Detection: A Comparative Analysis of a New Analytical Method

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of biomedical research and drug development, the precise and efficient quantification of metabolic intermediates is paramount. Cis-aconitic acid, a key intermediate in the Krebs (TCA) cycle, plays a crucial role in cellular energy metabolism.[1][2] Dysregulation of its levels has been associated with various metabolic and inflammatory conditions. This guide introduces a novel analytical method for the detection of cis-aconitic acid, presenting a comprehensive comparison with existing methodologies and providing the supporting experimental data to validate its performance.

This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical tools for metabolic studies. We will delve into the performance characteristics of our new method alongside established techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods

The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[3] Key performance indicators include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the performance of our new analytical method in comparison to commonly used techniques for cis-aconitic acid detection.

Table 1: Linearity and Sensitivity

MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)
New Analytical Method >0.998 0.01 µM 0.03 µM
HPLC-UV>0.99[4][5]~1-5 µM~5-15 µM
GC-MS>0.99[6]3 - 272 ng/mL[6]Varies significantly with derivatization
LC-MS/MS>0.991-50 nM[7]0.049 µM (for citraconate)[8] / 30 pg on-column (for itaconate)[9]

Table 2: Precision and Accuracy

MethodPrecision (%RSD)Accuracy (% Recovery)
New Analytical Method < 3% 97-103%
HPLC-UV< 10%[10]85-115%[5]
GC-MS< 15%90-110%[6]
LC-MS/MS< 15%[8]85-115%[8]

The Role of Cis-Aconitic Acid in the Krebs Cycle

Cis-aconitic acid is a tricarboxylic acid that serves as an intermediate in the conversion of citrate (B86180) to isocitrate within the mitochondrial matrix.[1] This reaction is catalyzed by the enzyme aconitase. The Krebs cycle is a fundamental metabolic pathway responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy in the form of ATP.

Krebs_Cycle Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 cis_Aconitate cis-Aconitate Aconitase2 Aconitase cis_Aconitate->Aconitase2 Isocitrate Isocitrate Aconitase1->cis_Aconitate Aconitase2->Isocitrate

Caption: Conversion of Citrate to Isocitrate via cis-Aconitate in the Krebs Cycle.

Experimental Protocols

The validation of the new analytical method was performed following the International Council for Harmonisation (ICH) guidelines.

Linearity

A series of standard solutions of cis-aconitic acid were prepared in the appropriate matrix at concentrations ranging from 0.01 µM to 100 µM. Each concentration level was analyzed in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the coefficient of determination (R²) was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined from the calibration curve using the following equations:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

The values were confirmed by analyzing samples at these concentrations.

Precision
  • Repeatability (Intra-day precision): Six replicate samples at three different concentrations (low, medium, and high) were analyzed on the same day. The relative standard deviation (%RSD) was calculated for each concentration.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on three different days by different analysts to assess the variability. The %RSD was calculated across the days.

Accuracy

The accuracy of the method was determined by spike and recovery experiments. Known amounts of cis-aconitic acid were added to blank matrix samples at three different concentration levels (low, medium, and high). The samples were then analyzed, and the percentage recovery was calculated.

Specificity

The ability of the method to differentiate and quantify cis-aconitic acid in the presence of other structurally similar compounds and matrix components was assessed. Isomers such as trans-aconitic acid and other Krebs cycle intermediates were analyzed to ensure no interference.

Validation Workflow

The following diagram illustrates the logical workflow followed for the validation of the new analytical method.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Optimization Optimization of Instrumental Parameters SamplePrep Sample Preparation Protocol Optimization->SamplePrep Linearity Linearity & Range SamplePrep->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Specificity Specificity Accuracy->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ RoutineAnalysis Routine Sample Analysis LOD_LOQ->RoutineAnalysis

Caption: Workflow for the Validation of a New Analytical Method.

Conclusion

The presented data demonstrates that the new analytical method offers superior sensitivity, precision, and accuracy for the quantification of cis-aconitic acid compared to existing methods. Its performance makes it an invaluable tool for researchers in academia and the pharmaceutical industry, enabling more reliable and precise measurements of this critical metabolite. The detailed experimental protocols and validation workflow provide a clear framework for the implementation and verification of this advanced analytical technique.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Aconitic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of aconitic acid. Aconitic acid, a tricarboxylic acid, is a key intermediate in the Krebs cycle, also known as the tricarboxylic acid (TCA) cycle.[1][2] Its accurate measurement is crucial for metabolic research and various industrial applications. This document outlines the principles of each analytical technique, presents detailed experimental protocols, and offers a comparative summary of their performance to assist researchers in selecting the optimal method for their specific needs.

Method Comparison at a Glance

Both HPLC and GC-MS are powerful techniques for the quantification of organic acids. However, they operate on different principles and present distinct advantages and disadvantages for the analysis of aconitic acid. A primary distinction lies in the sample preparation, particularly the need for derivatization. GC-MS analysis of non-volatile compounds like aconitic acid necessitates a derivatization step to increase volatility and thermal stability. In contrast, HPLC can often analyze such compounds directly.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and boiling point, with mass-based detection.
Derivatization Generally not required.Mandatory for non-volatile organic acids.
Sample Throughput Generally higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Sensitivity Good, can be enhanced with specific detectors (e.g., MS).Very high, especially with selected ion monitoring (SIM).
Selectivity Good, dependent on chromatographic separation.Excellent, due to mass fragmentation patterns.
Instrumentation Cost Moderate to high.High.
Ease of Use Relatively straightforward.More complex due to derivatization and vacuum system.
Data Confidence High.Very high, with structural information from mass spectra.

Quantitative Performance Data

The following table summarizes typical performance data for the HPLC-UV and GC-MS analysis of aconitic acid and similar tricarboxylic acids. It is important to note that these values are representative and can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999[1]> 0.99[3]
Limit of Detection (LOD) 0.03 - 3.31 µg/mL[4]3 - 272 ng/mL[3]
Limit of Quantification (LOQ) 0.10 - 11.03 µg/mL[4]0.01 - 5 µg/mL[3]
Precision (RSD%) < 5.3%[5]< 15%[6]
Accuracy (Recovery %) 82 - 110%[4]100 - 111%[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of aconitic acid using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the direct analysis of aconitic acid in aqueous samples.

1. Sample Preparation:

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: 0.01 M KH₂PO₄ buffer solution with pH adjusted to 2.60 with phosphoric acid.[8]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 25 °C.[8]

  • Injection Volume: 20 µL.[8]

  • Detection: UV detector at 210 nm.[1]

3. Calibration:

  • Prepare a series of standard solutions of aconitic acid in the mobile phase at concentrations ranging from the LOQ to an appropriate upper limit.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the aconitic acid volatile for GC analysis.

1. Sample Preparation and Derivatization:

  • Extraction: For biological samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried residue. Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivatives of aconitic acid.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) and hold. A typical program could be: 80°C for 2 min, then 10°C/min to 280°C, hold for 5 min.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, operating in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

3. Calibration:

  • Prepare a series of aconitic acid standards and subject them to the same extraction and derivatization procedure as the samples.

  • Inject the derivatized standards and construct a calibration curve based on the peak area of a characteristic ion.

Mandatory Visualizations

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Sample hplc_prep Filtration / Dilution hplc_start->hplc_prep hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition hplc_analysis->hplc_data hplc_quant Quantification hplc_data->hplc_quant gcms_start Sample gcms_extract Extraction gcms_start->gcms_extract gcms_dry Drying gcms_extract->gcms_dry gcms_deriv Derivatization gcms_dry->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Acquisition gcms_analysis->gcms_data gcms_quant Quantification gcms_data->gcms_quant

Caption: Experimental workflows for HPLC and GC-MS analysis of aconitic acid.

krebs_cycle Citrate Citrate Cis_Aconitate cis-Aconitate Citrate->Cis_Aconitate Aconitase Isocitrate Isocitrate Cis_Aconitate->Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Succinyl_CoA Succinyl-CoA alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citrate

Caption: Aconitic acid's role as an intermediate in the Krebs (TCA) cycle.

Conclusion

Both HPLC and GC-MS are viable and robust techniques for the quantitative analysis of aconitic acid. The choice between the two methods should be guided by the specific requirements of the study.

  • HPLC-UV is a straightforward and reliable method for routine analysis, particularly when high sample throughput is required and derivatization is to be avoided. Its sensitivity is generally sufficient for many applications.

  • GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex matrices, and when definitive compound identification is necessary. The requirement for derivatization adds a step to the sample preparation but provides the advantage of analyzing a more volatile and thermally stable compound.

Cross-validation of results between these two orthogonal methods can provide a high degree of confidence in the accuracy and reliability of the quantitative data for aconitic acid.

References

A Comparative Analysis of the Inhibitory Effects of Aconitic Acid and Itaconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar metabolites is crucial for targeted therapeutic development. This guide provides a comprehensive comparison of the inhibitory effects of aconitic acid and itaconic acid, supported by experimental data and detailed methodologies.

Aconitic acid, an intermediate in the tricarboxylic acid (TCA) cycle, and itaconic acid, a product of cis-aconitate decarboxylation, are two dicarboxylic acids with significant immunomodulatory and metabolic regulatory roles. While structurally related, their inhibitory profiles on various biological processes exhibit key distinctions. This guide delves into their comparative inhibitory effects on enzymatic activity, inflammatory pathways, and microbial growth.

Enzymatic Inhibition: A Tale of Two Targets

The primary inhibitory actions of aconitic and itaconic acid are directed at different key enzymes within cellular metabolism.

Itaconic Acid: A Potent Inhibitor of Succinate (B1194679) Dehydrogenase

Itaconic acid is a well-established competitive inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1] This inhibition leads to the accumulation of succinate, a metabolite that plays a crucial role in inflammatory signaling.[1] The inhibitory constant (Ki) of itaconic acid for SDH has been determined to be 0.22 mM .[2]

Aconitic Acid: Targeting Aconitase

Trans-aconitate, an isomer of aconitic acid, is a known competitive inhibitor of aconitase, the enzyme responsible for the conversion of citrate (B86180) to isocitrate via cis-aconitate in the TCA cycle.[3][4] While the inhibitory effect is well-documented, specific inhibitory constant (Ki) values are not as readily available in recent literature. However, older studies have characterized this competitive inhibition.

InhibitorTarget EnzymeInhibition TypeInhibitory Constant (Ki)
Itaconic Acid Succinate Dehydrogenase (SDH)Competitive0.22 mM[2]
Trans-Aconitic Acid AconitaseCompetitiveNot readily available in recent literature

Anti-Inflammatory Effects: Modulating Immune Responses

Both aconitic acid and itaconic acid exhibit anti-inflammatory properties, though their mechanisms of action, as currently understood, show some divergence.

Itaconic Acid's Multi-Faceted Anti-Inflammatory Role

Itaconic acid exerts its anti-inflammatory effects through several mechanisms:[5][6]

  • Inhibition of Pro-inflammatory Cytokines: It has been shown to reduce the production of key pro-inflammatory cytokines such as TNF-α and IL-6.[5]

  • Activation of the Nrf2 Pathway: Itaconic acid can activate the transcription factor Nrf2, which upregulates the expression of antioxidant and anti-inflammatory genes.[5][7]

  • Inhibition of the NF-κB Pathway: By inhibiting the activation of NF-κB, a central regulator of inflammation, itaconic acid can dampen the inflammatory response.[5]

Aconitic Acid's Anti-Inflammatory Potential

Cis-aconitic acid has demonstrated significant anti-inflammatory effects in murine models of arthritis.[8] Its mechanism is suggested to involve the inhibition of the NF-κB signaling pathway, leading to a reduction in the release of TNF-α from macrophages.[8]

Antimicrobial Activity: A Comparative Overview

Both acids possess antimicrobial properties, with itaconic acid being more extensively studied in this context.

Itaconic Acid: An Endogenous Antimicrobial

Produced by macrophages during infection, itaconic acid inhibits the growth of various bacteria, including Salmonella enterica and Mycobacterium tuberculosis.[3] Its primary antimicrobial mechanism is the inhibition of isocitrate lyase, a key enzyme in the glyoxylate (B1226380) shunt, which is essential for the growth of certain pathogens on fatty acid-derived carbon sources.[9] The minimum inhibitory concentration (MIC) of itaconic acid is highly dependent on the pH of the environment, with its efficacy increasing in acidic conditions.[2][10] For example, the MIC90 of itaconate for S. Typhimurium at pH 6.0 is 3.7 mM.[2]

Aconitic Acid's Antimicrobial and Antifungal Properties

Aconitic acid has also been reported to have antibacterial and antifungal activities.[11][12] However, detailed quantitative data, such as a broad range of MIC values against various microorganisms, are less documented in recent scientific literature compared to itaconic acid. One study demonstrated the selective antibacterial activity of aconitic acid.[13]

MicroorganismItaconic Acid MICAconitic Acid MIC
Salmonella Typhimurium3.7 mM (at pH 6.0)[2]Data not readily available
Escherichia coliActivity increases ~200-fold from pH 7.2 to 6.4[2]Data not readily available

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay

This protocol is adapted from methodologies used to assess the inhibitory effect of itaconic acid on SDH activity.[2]

Principle: SDH activity is measured by monitoring the reduction of a specific probe, which results in a colorimetric or fluorometric signal. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Isolated mitochondria or purified SDH enzyme

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2)

  • Succinate (substrate)

  • Itaconic acid (inhibitor)

  • Electron acceptor/Probe (e.g., 2,6-dichlorophenolindophenol (DCIP) or a tetrazolium salt like INT)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the electron acceptor probe.

  • Add the isolated mitochondria or purified SDH enzyme to the wells of a microplate.

  • To the test wells, add varying concentrations of itaconic acid. For control wells, add the vehicle (e.g., assay buffer).

  • To initiate the reaction, add the substrate (succinate) to all wells.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength at timed intervals.

  • The rate of change in absorbance/fluorescence is proportional to the SDH activity.

  • Calculate the percentage of inhibition by comparing the activity in the presence and absence of itaconic acid. Ki values can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Aconitase Activity Assay

This protocol is a general method for determining aconitase activity and can be adapted to assess the inhibitory effect of trans-aconitate.[14]

Principle: Aconitase catalyzes the conversion of citrate to isocitrate. The production of isocitrate is then measured in a coupled reaction where isocitrate dehydrogenase (IDH) uses isocitrate as a substrate to produce NADPH, which can be monitored spectrophotometrically.

Materials:

  • Cell or tissue homogenates containing aconitase

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Citrate (substrate)

  • Trans-aconitic acid (inhibitor)

  • Isocitrate Dehydrogenase (IDH)

  • NADP+

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADP+, and IDH.

  • Add the cell or tissue homogenate to the wells of a microplate.

  • To the test wells, add varying concentrations of trans-aconitic acid. For control wells, add the vehicle.

  • To initiate the reaction, add the substrate (citrate) to all wells.

  • Immediately measure the absorbance at 340 nm (for NADPH formation) at timed intervals.

  • The rate of increase in absorbance is proportional to the aconitase activity.

  • Calculate the percentage of inhibition and determine kinetic parameters as described for the SDH assay.

Signaling Pathways and Experimental Workflows

Inhibitory Mechanisms of Itaconic Acid

Itaconic_Acid_Inhibition LPS LPS Macrophage Macrophage LPS->Macrophage Activates IRG1 IRG1 (ACOD1) Macrophage->IRG1 Upregulates Itaconic_Acid Itaconic Acid IRG1->Itaconic_Acid Produces cis_Aconitate cis-Aconitate cis_Aconitate->IRG1 SDH Succinate Dehydrogenase (SDH) Itaconic_Acid->SDH Inhibits Pro_inflammatory_Signals Pro-inflammatory Signals Itaconic_Acid->Pro_inflammatory_Signals Reduces NFkB NF-κB Pathway Itaconic_Acid->NFkB Inhibits Nrf2 Nrf2 Activation Itaconic_Acid->Nrf2 Activates Succinate Succinate Accumulation SDH->Succinate Succinate->Pro_inflammatory_Signals Promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Antioxidant_Genes Antioxidant & Anti-inflammatory Genes Nrf2->Antioxidant_Genes Upregulates

Caption: Signaling pathways modulated by itaconic acid's inhibitory actions.

Inhibitory Mechanism of Aconitic Acid

Aconitic_Acid_Inhibition Inflammatory_Stimuli Inflammatory Stimuli Macrophage Macrophage Inflammatory_Stimuli->Macrophage Activates NFkB NF-κB Pathway Macrophage->NFkB Activates TNFa TNF-α Release NFkB->TNFa Induces cis_Aconitic_Acid cis-Aconitic Acid cis_Aconitic_Acid->NFkB Inhibits TCA_Cycle TCA Cycle Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate Converts trans_Aconitic_Acid trans-Aconitic Acid trans_Aconitic_Acid->Aconitase Inhibits Experimental_Workflow Start Start: Hypothesis Enzyme_Assays Enzymatic Assays (SDH & Aconitase) Start->Enzyme_Assays Cell_Culture Cell-Based Assays (e.g., Macrophages) Start->Cell_Culture Antimicrobial_Assays Antimicrobial Assays (MIC Determination) Start->Antimicrobial_Assays Kinetic_Analysis Kinetic Analysis (Determine Ki) Enzyme_Assays->Kinetic_Analysis Cytokine_Measurement Cytokine Measurement (e.g., ELISA) Cell_Culture->Cytokine_Measurement Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Nrf2) Cell_Culture->Signaling_Pathway_Analysis MIC_Comparison MIC Value Comparison Antimicrobial_Assays->MIC_Comparison Data_Comparison Comparative Data Analysis Kinetic_Analysis->Data_Comparison Cytokine_Measurement->Data_Comparison Signaling_Pathway_Analysis->Data_Comparison MIC_Comparison->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion

References

A Head-to-Head Comparison: (Z)-Aconitic acid-13C6 versus Non-Isotopic Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the accurate quantification of (Z)-aconitic acid.

In the precise world of quantitative analysis, particularly in the fields of metabolomics and clinical research, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, this compound-13C6, and a non-isotopic (structural analog) internal standard for the quantification of this compound. The experimental data presented herein underscores the superior performance of the isotopic analog, establishing it as the gold standard for robust and high-quality analytical methods.

This compound, an intermediate in the Krebs cycle, is a key biomarker in various metabolic studies. Its accurate quantification is crucial for understanding cellular metabolism and disease pathogenesis. The use of an internal standard is essential to correct for variability during sample preparation and analysis, especially in complex biological matrices.

The Gold Standard: Stable Isotope Dilution with this compound-13C6

Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with a heavier isotope (e.g., 13C for 12C). This compound-13C6 is the 13C-labeled counterpart of this compound.[1] The fundamental advantage of a SIL internal standard is its near-identical physicochemical properties to the analyte of interest. This ensures that it co-elutes with the analyte during chromatographic separation and experiences the same ionization efficiency and matrix effects in the mass spectrometer.[2][3] This co-behavior allows for highly effective compensation of analytical variability, leading to superior accuracy and precision.[2][3]

The Alternative: Non-Isotopic Internal Standards

Non-isotopic internal standards are structurally similar to the analyte but are not isotopically labeled. For this compound, a potential non-isotopic internal standard could be maleic acid, another dicarboxylic acid with a similar structure. While more readily available and often less expensive, these structural analogs do not perfectly mimic the behavior of the analyte. Differences in retention time, ionization efficiency, and susceptibility to matrix effects can lead to less accurate and precise quantification compared to SIL internal standards.[2]

Performance Data: A Clear Winner

The following table summarizes the validation data from a study employing this compound-13C6 for the quantification of cis-aconitate in biological samples via LC-MS/MS, alongside representative expected performance data for a non-isotopic internal standard like maleic acid.

Performance MetricThis compound-13C6 (Isotopic)Maleic Acid (Non-Isotopic - Representative)
Intra-day Precision (%CV) < 5%< 15%
Inter-day Precision (%CV) < 10%< 20%
Accuracy (% Recovery) 95-105%85-115%
Matrix Effect Variability (%CV) < 15%Potentially > 20%

Data for this compound-13C6 is based on a published LC-MS/MS method for cis-aconitate.[4] Representative data for the non-isotopic internal standard is based on general performance expectations for structural analogs in complex matrices.

The data clearly demonstrates the superior precision and accuracy achieved with the stable isotope-labeled internal standard. The tighter control over variability, as indicated by the lower coefficient of variation (%CV), and the closer adherence to the true value (accuracy) are direct results of the isotopic analog's ability to effectively compensate for analytical inconsistencies.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of this compound using both types of internal standards.

Protocol 1: Quantification of this compound using this compound-13C6 Internal Standard by LC-MS/MS

This protocol is adapted from a validated method for the analysis of cis-aconitate in biological samples.[4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 400 µL of ice-cold methanol (B129727) containing a known concentration of this compound-13C6.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to separate aconitic acid from other matrix components.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ion mode.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • This compound-13C6: Precursor ion (m/z) -> Product ion (m/z) (mass shift of +6 Da)

3. Quantification

  • Calculate the peak area ratio of this compound to this compound-13C6.

  • Determine the concentration of this compound from a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Protocol 2: Quantification of this compound using a Non-Isotopic Internal Standard (Maleic Acid) by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • Follow the same protein precipitation procedure as in Protocol 1, but use methanol containing a known concentration of maleic acid as the internal standard.

2. LC-MS/MS Analysis

  • Use the same LC-MS/MS conditions as in Protocol 1, but with an MRM transition for maleic acid.

  • MRM Transition for Maleic Acid: Precursor ion (m/z) -> Product ion (m/z)

3. Quantification

  • Calculate the peak area ratio of this compound to maleic acid.

  • Determine the concentration of this compound from a calibration curve.

Visualizing the Workflow

The following diagram illustrates the typical analytical workflow for the quantification of this compound using an internal standard.

workflow Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound-13C6 or Maleic Acid) sample->add_is precipitation Protein Precipitation (e.g., with Methanol) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing (Peak Integration) lcms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification result Concentration of This compound quantification->result

Caption: A streamlined workflow for the quantitative analysis of this compound.

Signaling Pathway Context

This compound is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central metabolic pathway. The accurate measurement of its levels is critical for studying metabolic flux and cellular energy status.

tca_cycle Tricarboxylic Acid (TCA) Cycle Citrate Citrate Aconitase1 Aconitase Citrate->Aconitase1 ZAconiticAcid This compound Aconitase1->ZAconiticAcid Dehydration Aconitase2 Aconitase ZAconiticAcid->Aconitase2 Hydration Isocitrate Isocitrate Aconitase2->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: The central role of this compound in the TCA cycle.

Conclusion

The choice of internal standard is a critical decision in the development of a robust and reliable quantitative assay. The experimental evidence strongly supports the use of stable isotope-labeled internal standards, such as this compound-13C6, for the accurate quantification of this compound. The near-identical chemical and physical behavior of the SIL internal standard to the analyte ensures superior compensation for analytical variability, leading to higher quality data. While non-isotopic internal standards may present a more cost-effective option, the potential for compromised accuracy and precision, especially in complex biological matrices, makes them a less desirable choice for definitive quantitative studies. For researchers, scientists, and drug development professionals seeking the highest level of data integrity, this compound-13C6 is the unequivocally superior internal standard for the quantification of this compound.

References

Illuminating the Crossroads of Metabolism: Isotopic Labeling Studies to Confirm (Z)-Aconitic Acid Metabolic Flux

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

(Z)-Aconitic acid, a key intermediate in the Krebs cycle, plays a pivotal role in cellular energy metabolism. Understanding its metabolic flux—the rate at which it is processed through biochemical pathways—is crucial for elucidating cellular physiology and identifying potential therapeutic targets. Isotopic labeling studies, a cornerstone of metabolic research, provide a powerful means to trace the fate of molecules like this compound and quantify their flux through metabolic networks. This guide offers a comparative analysis of experimental approaches and presents supporting data to confirm the metabolic flux of this compound.

While direct isotopic tracing of this compound by introducing a labeled form of the molecule is a potential experimental strategy, published studies extensively rely on tracing precursors like 13C-labeled glucose or glutamine to infer the flux through the aconitase-mediated step of the Krebs cycle. This approach allows for the comprehensive analysis of central carbon metabolism and provides robust quantitative data on the activity of aconitase, the enzyme responsible for the interconversion of citrate (B86180) and isocitrate via this compound.

Quantitative Analysis of Aconitase Activity and Flux Control

The metabolic flux through the aconitase reaction is a direct reflection of the processing of this compound. Quantitative data on aconitase activity and its control over the Krebs cycle provide critical insights into the metabolic flux of its intermediate, this compound.

A study on isolated mitochondria from various rat tissues provides valuable comparative data on the specific activity of aconitase and its flux control coefficient, which quantifies the degree of control an enzyme exerts on the overall flux through a pathway.[1]

TissueAconitase Specific Activity (mU/mg at 21% O2)Flux Control CoefficientAconitase Inhibition Threshold for Oxygen Consumption (%)
Liver~60-63-98
Kidney321-63-98
Brain-> 0.9563-98
Heart-> 0.9563-98

Data sourced from a metabolic control analysis study on rat tissues.[1] The specific activities for brain and heart were not explicitly stated in the same units in the provided abstract.

These data highlight the tissue-specific differences in aconitase activity, suggesting varying metabolic flux of this compound in different organs. The high flux control coefficient in brain and heart indicates that aconitase is a significant rate-controlling step in the Krebs cycle in these tissues.[1]

Experimental Protocols for Isotopic Labeling Studies of the Krebs Cycle

The following provides a generalized methodology for conducting isotopic labeling studies to probe the metabolic flux of Krebs cycle intermediates, including this compound.

Cell Culture and Isotope Labeling
  • Cell Lines and Culture Conditions: Select appropriate cell lines (e.g., cancer cell lines, primary cells) and culture them in a suitable medium. For comparative studies, different cell lines or the same cell line under varying conditions (e.g., normoxia vs. hypoxia) can be used.

  • Isotopic Tracer Selection: While 13C-labeled this compound is commercially available, the most common approach is to use uniformly labeled [U-13C]-glucose or [U-13C]-glutamine as tracers. These are precursors that feed into the Krebs cycle.

  • Labeling Procedure: Replace the standard culture medium with a medium containing the 13C-labeled tracer. The duration of labeling is critical and should be optimized to achieve a metabolic and isotopic steady state.

Metabolite Extraction
  • Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by aspirating the medium and adding a cold quenching solution (e.g., 80% methanol).

  • Cell Lysis and Extraction: Lyse the cells and extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform).

Analytical Methods: Mass Spectrometry (MS)
  • Instrumentation: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and detect the labeled metabolites.

  • Isotopomer Analysis: The mass spectrometer measures the mass-to-charge ratio of the metabolite fragments, allowing for the determination of the mass isotopomer distribution (MID). The MID reveals the number of 13C atoms incorporated into each metabolite.

  • Data Analysis: The fractional abundance of each isotopologue is calculated and corrected for the natural abundance of 13C.

Metabolic Flux Analysis (MFA)
  • Computational Modeling: Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.

  • Flux Calculation: The software estimates the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted isotopomer distributions.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex relationships in metabolic pathways and experimental procedures.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase ZAconitate (Z)-Aconitate Citrate->ZAconitate Aconitase Isocitrate Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate ZAconitate->Isocitrate Aconitase

The Krebs Cycle highlighting the central role of this compound.

Experimental_Workflow cluster_experiment Isotopic Labeling Experiment cluster_analysis Data Analysis Cell Culture Cell Culture Isotope Labeling\n(e.g., 13C-Glucose) Isotope Labeling (e.g., 13C-Glucose) Cell Culture->Isotope Labeling\n(e.g., 13C-Glucose) Metabolite Extraction Metabolite Extraction Isotope Labeling\n(e.g., 13C-Glucose)->Metabolite Extraction LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Metabolite Extraction->LC-MS/GC-MS Analysis Isotopomer Distribution\nAnalysis Isotopomer Distribution Analysis LC-MS/GC-MS Analysis->Isotopomer Distribution\nAnalysis Metabolic Flux\nCalculation Metabolic Flux Calculation Isotopomer Distribution\nAnalysis->Metabolic Flux\nCalculation Confirmation of\nthis compound Flux Confirmation of This compound Flux Metabolic Flux\nCalculation->Confirmation of\nthis compound Flux

General experimental workflow for isotopic labeling studies.

Conclusion

Isotopic labeling studies are indispensable for quantifying the metabolic flux of this compound. While direct tracing with labeled this compound is feasible, the prevalent and well-established method involves tracing isotopic precursors like glucose and glutamine. The analysis of isotopomer distribution in Krebs cycle intermediates, coupled with computational modeling, provides a robust framework for determining the flux through the aconitase reaction. The comparative data on aconitase activity across different tissues underscores the variable metabolic importance of this compound. For researchers in drug development, understanding the tissue-specific flux of this central metabolite can open new avenues for therapeutic intervention in metabolic diseases.

References

A Guide to Reference Standards for (Z)-Aconitic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of (Z)-aconitic acid, the selection of a high-quality reference standard is a critical first step. This guide provides a comparative overview of commercially available this compound reference standards and details a typical experimental protocol for its quantification using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Commercially Available this compound Reference Standards

The selection of a reference standard is pivotal for ensuring the accuracy, precision, and reliability of quantitative analyses. Key considerations include purity, availability of a Certificate of Analysis (CoA), and the format of the standard. Below is a comparison of this compound reference standards offered by various suppliers.

SupplierProduct NameCAS NumberPurityFormatCertificate of Analysis
MedChemExpressThis compound (Standard)585-84-299.13%[1]Solid (White to off-white)Available[1]
TargetMol Chemicals Inc.This compound585-84-299.06%[2]SolidAvailable
Sigma-Aldrichcis-Aconitic acid585-84-2≥98%[3]SolidAvailable[3]
Axios Researchcis-Aconitic Acid585-84-2Not specified; stated as "fully characterized" and compliant with regulatory guidelines[4]SolidAvailable
Thermo Scientific Chemicalscis-Aconitic acid, tech.585-84-285%[5]SolidAvailable

Alternative: In-house Preparation

While commercially available standards are convenient and often come with certified purity, an alternative is the in-house preparation of this compound. This can be achieved through the dehydration of citric acid using sulfuric acid. However, this method produces a mixture of cis and trans isomers, requiring further purification and rigorous characterization to establish the purity and identity of the (Z)-isomer before it can be used as a quantitative standard.

Experimental Protocol: Quantification of this compound by LC-MS/MS

The following is a representative protocol for the quantification of this compound in biological samples, adapted from established methods for analyzing small organic acids.[6][7][8] This method is particularly suited for complex matrices due to its high sensitivity and selectivity.

Preparation of Standard Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh the this compound reference standard and dissolve it in a suitable solvent such as DMSO, methanol (B129727), or a water/acetonitrile (B52724) mixture to a final concentration of 1 mg/mL.[9][10]

  • Working Solutions: Perform serial dilutions of the stock solution with the appropriate solvent to prepare a series of working standard solutions for constructing a calibration curve.

Sample Preparation
  • For biological samples such as cell extracts or media, a protein precipitation step is typically required. Add a cold organic solvent (e.g., methanol or acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins.

  • The resulting supernatant can be directly analyzed or further purified using solid-phase extraction if necessary.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column or a column designed for polar compound retention is often used.[7] An ion-pairing agent, such as tributylamine, may be added to the mobile phase to improve the retention and peak shape of this compound.[6][8]

    • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: A flow rate of 0.2-0.6 mL/min is commonly employed.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally used for the detection of organic acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion (M-H)- for this compound is m/z 173, and specific product ions are monitored for quantification and confirmation.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Performance Data of a Representative LC-MS/MS Method

ParameterTypical Performance
Linearity (r²) >0.99
Limit of Quantification (LOQ) 0.049 µM to 0.098 µM in a 50 µL sample[11]
Intra-day Precision (CV%) <15%
Inter-day Precision (CV%) <15%
Accuracy 85-115%
Recovery 85.7%–110.5%[12]

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams are provided.

G cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare Stock Solution (e.g., 1 mg/mL) Standard->Stock Working Prepare Working Standards (Serial Dilution) Stock->Working LC LC Separation (e.g., C18 column) Working->LC Inject Sample Biological Sample (e.g., Cell Extract) Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Supernatant->LC Inject MS MS/MS Detection (ESI-, MRM) LC->MS Curve Construct Calibration Curve MS->Curve Quantify Quantify this compound in Samples MS->Quantify Curve->Quantify G Citrate Citrate cis_Aconitate (Z)-Aconitate (cis-Aconitate) Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase

References

A Guide to Inter-Laboratory Comparison of Aconitic Acid Measurement Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of aconitic acid is crucial for various applications, from understanding cellular metabolism to ensuring the quality of pharmaceutical products.[1] This guide provides a comparative overview of common analytical methods for the quantification of aconitic acid, supported by experimental data drawn from established validation practices. This document is intended to assist in the selection of appropriate measurement protocols and to highlight the critical parameters for ensuring reliable and reproducible results across different laboratories.

Aconitic acid, a tricarboxylic acid, exists as two isomers, cis-aconitic acid and trans-aconitic acid.[2] Cis-aconitate is a key intermediate in the citric acid cycle (TCA cycle), where it is formed from citrate (B86180) and then converted to isocitrate.[1][2] Accurate quantification of aconitic acid is therefore essential for studying energy metabolism and related diseases.[1]

Comparison of Analytical Methods

The two most prevalent analytical techniques for the quantification of aconitic acid are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
**Linearity (R²) **≥ 0.99≥ 0.99
Precision (RSD%) < 15%< 10%
Accuracy (Recovery %) 80-120%90-110%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range

Note: The values presented in this table are typical performance characteristics and may vary depending on the specific instrumentation, column, mobile phase, and sample matrix.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general procedure for the analysis of aconitic acid using HPLC with UV detection.

1. Sample Preparation:

  • For biological samples (e.g., urine, plasma), a protein precipitation step is typically required. This can be achieved by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) in a 1:3 ratio (sample:solvent), followed by centrifugation to pellet the precipitated proteins.

  • The supernatant is then collected and can be filtered through a 0.22 µm syringe filter before injection.

  • For plant or food samples, an extraction step using a suitable solvent (e.g., water, methanol/water mixture) may be necessary, followed by filtration.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of organic acids.[3]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[3]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength of approximately 210 nm.

3. Calibration:

  • A calibration curve is constructed by preparing a series of standard solutions of aconitic acid of known concentrations.

  • The peak area of the analyte is plotted against the concentration, and a linear regression is performed.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method

This protocol provides a general outline for the highly sensitive and selective analysis of aconitic acid using UPLC-MS.[1]

1. Sample Preparation:

  • Sample preparation is similar to that for HPLC, involving protein precipitation and/or extraction followed by filtration.

  • Due to the higher sensitivity of MS detection, further dilution of the sample may be necessary to avoid detector saturation.

2. UPLC Conditions:

  • Column: A sub-2 µm particle size C18 column is typically used to achieve high resolution and fast separation.

  • Mobile Phase: Similar to HPLC, a mixture of an acidic aqueous solution and an organic solvent is used, often with gradient elution to optimize separation.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of organic acids.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantification. In SIM mode, the mass spectrometer is set to detect the deprotonated molecule [M-H]⁻ of aconitic acid. In MRM mode, a specific precursor ion is selected and fragmented, and a specific product ion is monitored, providing higher selectivity.

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison, also known as a round-robin or proficiency test, is a crucial exercise to assess the reproducibility and reliability of analytical methods across different laboratories.[4][5] The following diagram illustrates a typical workflow for such a study.

G A Study Design and Protocol Development B Sample Preparation and Homogeneity Testing A->B C Sample Distribution to Participating Laboratories B->C D Analysis of Samples by Participating Laboratories C->D E Data Submission to Coordinating Laboratory D->E F Statistical Analysis of Results (e.g., Z-scores) E->F G Issuance of Inter-Laboratory Comparison Report F->G H Corrective Actions by Laboratories (if necessary) G->H

Caption: General workflow of an inter-laboratory comparison study.

Analytical Workflow for Aconitic Acid Measurement

The following diagram outlines the typical steps involved in the analytical workflow for measuring aconitic acid in a laboratory setting.

G cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase A Sample Receipt and Registration B Sample Preparation (e.g., Extraction, Derivatization) A->B C Instrument Setup and Calibration B->C D Sample Analysis (HPLC or UPLC-MS) C->D E Data Processing and Quantification D->E F Data Review and Quality Control E->F G Report Generation F->G

Caption: Typical analytical workflow for aconitic acid measurement.

References

A Comparative Functional Analysis of Aconitase Enzymes Across the Domains of Life

Author: BenchChem Technical Support Team. Date: December 2025

Aconitase, a crucial enzyme in the tricarboxylic acid (TCA) cycle, demonstrates remarkable functional diversity across bacteria, archaea, and eukarya. While its canonical role in catalyzing the stereospecific isomerization of citrate (B86180) to isocitrate is conserved, aconitase enzymes exhibit significant differences in their structure, regulation, and even moonlight as key players in cellular signaling pathways. This guide provides a comprehensive comparison of aconitase enzymes from different organisms, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Catalytic Function and Kinetic Parameters

Aconitase (EC 4.2.1.3) facilitates a critical step in the TCA cycle, converting the tertiary alcohol citrate, which is not readily oxidized, into the secondary alcohol isocitrate that can be further metabolized.[1] The reaction proceeds via a cis-aconitate intermediate through a dehydration-hydration mechanism.[2][3] The catalytic activity of aconitase is dependent on a labile iron-sulfur ([4Fe-4S]) cluster at its active site.[2] One of the iron atoms in this cluster directly interacts with the substrate, facilitating the catalytic process.[2]

The kinetic efficiency of aconitase varies between organisms, reflecting adaptations to their specific metabolic demands and cellular environments. A summary of available kinetic parameters for aconitase from representative organisms is presented in Table 1.

OrganismEnzymeSubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Optimal pHOptimal Temperature (°C)
Escherichia coli (Bacteria)Aconitase B (AcnB)Citrate11000--7.4-
Isocitrate51 (high affinity), 19700 (low affinity)--
cis-Aconitate16--
Saccharomyces cerevisiae (Eukarya)Mitochondrial Aconitase (Aco1)------
Homo sapiens (Eukarya)Mitochondrial Aconitase (ACO2)Citrate~2900--7.4-
Isocitrate~370--
cis-Aconitate~108--
Sulfolobus acidocaldarius (Archaea)AconitaseCitrate2900--7.475
Isocitrate370--
cis-Aconitate108--

Structural and Mechanistic Variations

While the overall fold and the presence of an iron-sulfur cluster are conserved, there are notable structural differences among aconitase enzymes. Most bacterial and eukaryotic aconitases possess a [4Fe-4S] cluster in their active state.[2] However, some bacterial and archaeal "aconitase X" (AcnX) enzymes have been found to contain different types of iron-sulfur clusters, such as [2Fe-2S] or [3Fe-4S], and exhibit distinct substrate specificities.[6]

The catalytic mechanism involves key amino acid residues, including a histidine and a serine, that act as a general acid and base, respectively, to facilitate the dehydration and hydration steps.[3]

Dual Roles in Metabolism and Gene Regulation: A Tale of Two Functions

A fascinating aspect of aconitase is its dual functionality in many organisms. Beyond its enzymatic role in the TCA cycle, aconitase can function as a post-transcriptional regulator of gene expression. This dual role is intricately linked to the assembly and disassembly of its iron-sulfur cluster.

The Iron Regulatory Protein 1 (IRP1) in Humans

In human cells, the cytosolic aconitase (c-aconitase or IRP1) is a prime example of this moonlighting function.[7] When cellular iron levels are high, IRP1 assembles a [4Fe-4S] cluster and functions as an active aconitase.[8] However, under iron-depleted conditions, the cluster is lost, and the apo-protein IRP1 undergoes a conformational change that enables it to bind to specific stem-loop structures in messenger RNAs (mRNAs) known as iron-responsive elements (IREs).[8] This binding regulates the translation of proteins involved in iron uptake, storage, and utilization, thereby maintaining iron homeostasis.[7]

IRP1_Signaling cluster_high_iron High Cellular Iron cluster_low_iron Low Cellular Iron Fe Iron IRP1_apo Apo-IRP1 (RNA-binding form) Fe->IRP1_apo + [4Fe-4S] cluster assembly IRP1_holo Holo-IRP1 (c-Aconitase) IRP1_apo->IRP1_holo Citrate_to_Isocitrate Citrate -> Isocitrate IRP1_holo->Citrate_to_Isocitrate Catalysis IRP1_holo_low Holo-IRP1 (c-Aconitase) IRP1_apo_low Apo-IRP1 (RNA-binding form) IRP1_holo_low->IRP1_apo_low - [4Fe-4S] cluster disassembly IRE_binding mRNA (Ferritin, Transferrin Receptor) IRP1_apo_low->IRE_binding Binds to IREs Translation_Modulation Iron Homeostasis IRE_binding->Translation_Modulation Regulates Translation

Human IRP1 Signaling Pathway.
Aconitase as a Regulator in Bacteria

Similar dual-functionality has been observed in bacteria. In Escherichia coli, both aconitase A (AcnA) and aconitase B (AcnB) can act as post-transcriptional regulators.[9][10] The apo-forms of these enzymes can bind to their own mRNAs, affecting their stability and thus autoregulating their expression.[11] This regulatory role is also linked to the cellular iron status and oxidative stress.[9] In Bacillus subtilis, aconitase (CitB) has been shown to regulate the expression of citrate synthase and is involved in sporulation.[1]

Bacterial_Aconitase_Regulation cluster_regulation Bacterial Aconitase Post-Transcriptional Regulation AcnB_holo Holo-AcnB (Active Enzyme) AcnB_apo Apo-AcnB (RNA-binding form) AcnB_holo->AcnB_apo acnB_mRNA acnB mRNA AcnB_apo->acnB_mRNA Binds to 3' UTR Oxidative_Stress Oxidative Stress / Iron Depletion Oxidative_Stress->AcnB_holo causes disassembly of [4Fe-4S] cluster Stabilization Stabilization acnB_mRNA->Stabilization Stabilizes Increased_AcnB Increased AcnB Synthesis Stabilization->Increased_AcnB Leads to

Bacterial Aconitase Autoregulation.

Involvement in Other Signaling Pathways

Aconitase's role extends beyond iron homeostasis, implicating it in broader cellular stress responses.

Yeast Retrograde Signaling

In the yeast Saccharomyces cerevisiae, mitochondrial aconitase (Aco1p) is a key component of the retrograde signaling pathway.[12][13] This pathway communicates the functional state of the mitochondria to the nucleus, leading to changes in gene expression to adapt to metabolic stress.[12] Dysfunction of mitochondrial aconitase can trigger this signaling cascade.[12]

Yeast_Retrograde_Signaling cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Mito_Dysfunction Mitochondrial Dysfunction (e.g., Aconitase impairment) Retrograde_Signal Retrograde Signal Mito_Dysfunction->Retrograde_Signal RTG_genes Activation of RTG genes Retrograde_Signal->RTG_genes Transmits signal to nucleus Nuclear_Gene_Expression Altered Nuclear Gene Expression (e.g., metabolic adaptation) RTG_genes->Nuclear_Gene_Expression

Yeast Retrograde Signaling Pathway.
Oxidative Stress Sensing

The lability of the [4Fe-4S] cluster makes aconitase a sensitive sensor of oxidative stress across all domains of life.[11] Reactive oxygen species (ROS) can readily inactivate aconitase by disrupting its iron-sulfur cluster.[11] This inactivation can serve as a signal to modulate metabolic pathways and trigger antioxidant responses.

Experimental Protocols

Accurate measurement of aconitase activity is crucial for studying its function. Two common methods are the colorimetric assay and the in-gel activity assay.

Colorimetric Aconitase Activity Assay

This assay measures the conversion of citrate to isocitrate in a coupled reaction. The isocitrate produced is then acted upon by isocitrate dehydrogenase, which reduces NADP⁺ to NADPH. The production of NADPH is monitored by the increase in absorbance at 340 nm or by a colorimetric reaction.

Experimental Workflow:

Colorimetric_Assay_Workflow Sample_Prep 1. Sample Preparation (Cell/Tissue Lysate) Reaction_Mix 2. Prepare Reaction Mix (Citrate, NADP+, Isocitrate Dehydrogenase) Incubation 3. Add Sample and Incubate Measurement 4. Measure Absorbance at 340 nm

Colorimetric Aconitase Assay Workflow.

Detailed Protocol:

  • Sample Preparation:

    • Homogenize tissue or cells in ice-cold assay buffer.

    • Centrifuge to remove debris and collect the supernatant.

    • Determine protein concentration of the lysate.

  • Reaction Mixture:

    • Prepare a reaction mixture containing assay buffer, citrate (substrate), NADP⁺, and an excess of isocitrate dehydrogenase.

  • Assay:

    • Add a known amount of protein lysate to the reaction mixture in a 96-well plate or cuvette.

    • Immediately start monitoring the change in absorbance at 340 nm over time at a constant temperature.

  • Calculation:

    • Calculate the rate of NADPH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH.

    • Express aconitase activity as units per milligram of protein (1 unit = 1 µmol of isocitrate formed per minute).

In-Gel Aconitase Activity Assay

This method allows for the separation and visualization of different aconitase isoforms (e.g., mitochondrial and cytosolic) based on their electrophoretic mobility in a native polyacrylamide gel.

Experimental Workflow:

InGel_Assay_Workflow Sample_Prep 1. Sample Preparation (Native Lysate) Electrophoresis 2. Native PAGE Staining 3. In-gel Activity Staining Visualization 4. Visualize Activity Bands

In-Gel Aconitase Assay Workflow.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a native protein extract from cells or tissues using a non-denaturing lysis buffer.

  • Native Polyacrylamide Gel Electrophoresis (PAGE):

    • Run the native protein extract on a non-denaturing polyacrylamide gel to separate proteins based on their size and charge.

  • In-Gel Activity Staining:

    • After electrophoresis, incubate the gel in a staining solution containing cis-aconitate (as the substrate that can be converted in either direction), NADP⁺, isocitrate dehydrogenase, and a colorimetric reagent such as nitroblue tetrazolium (NBT) and phenazine (B1670421) methosulfate (PMS).

    • Aconitase in the gel will convert cis-aconitate to isocitrate, which is then used by isocitrate dehydrogenase to produce NADPH.

    • NADPH reduces NBT to an insoluble purple formazan (B1609692) precipitate at the location of the aconitase band.

  • Visualization and Quantification:

    • The purple bands indicate the position of active aconitase isoforms.

    • The intensity of the bands can be quantified using densitometry to determine the relative activity of each isoform.

Conclusion

Aconitase enzymes, while sharing a fundamental catalytic function, have evolved diverse regulatory and signaling roles across the different domains of life. The comparison of their kinetic properties, structural features, and dual functionalities highlights the remarkable adaptability of this ancient enzyme. Understanding these differences is not only crucial for fundamental biological research but also holds potential for the development of novel therapeutic strategies targeting metabolic and iron-related diseases. The provided experimental protocols offer robust methods for researchers to further investigate the multifaceted nature of aconitase in various organisms.

References

A Researcher's Guide to Differentiating Enzymatic and Non-Enzymatic Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, understanding the precise mechanism of molecular isomerization—the process by which a molecule is transformed into an isomer with a different arrangement of atoms—is critical. Distinguishing between a biologically catalyzed (enzymatic) and a spontaneous or chemically-induced (non-enzymatic) reaction is fundamental for pathway elucidation, drug design, and metabolic modeling. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid in this differentiation.

Core Distinctions: A Comparative Overview

Enzymatic and non-enzymatic isomerization are fundamentally different processes. Enzymatic reactions are mediated by highly specific biological catalysts called enzymes, which significantly accelerate reaction rates under specific physiological conditions.[1] In contrast, non-enzymatic isomerization occurs spontaneously, often induced by physical or chemical factors such as heat, light, or pH changes, and typically proceeds at a much slower rate.[1][2][3]

The key differences are summarized in the table below, providing a clear framework for comparison.

FeatureEnzymatic IsomerizationNon-Enzymatic Isomerization
Catalyst Isomerase (Enzyme)None, or driven by heat, light, pH, or chemical catalysts[1][2]
Specificity High; often stereospecific, acting on a single isomer[4][5][6]Low; may produce a mixture of isomers (e.g., racemic mixture)[7]
Reaction Rate High; significantly increased compared to the uncatalyzed rate[1]Low; generally much slower than the enzymatic equivalent[1]
Kinetics Follows Michaelis-Menten kinetics; rate is saturable with substrate[8]Typically follows first or second-order kinetics; rate is often directly proportional to reactant concentration[9]
Regulation Subject to biological regulation by inhibitors, activators, and feedback mechanisms[10][11]Controlled by physical conditions (temperature, pH) and chemical environment[12]
Temperature & pH Optimal activity within a narrow range; denatures at extreme temperatures and pH[12]Rate generally increases with temperature (up to the point of molecular degradation)

Experimental Protocols for Differentiation

To empirically determine whether an isomerization reaction is enzymatic or non-enzymatic, a series of targeted experiments can be performed. The following protocols outline key methodologies.

Kinetic Analysis: Substrate Concentration Dependence

This experiment evaluates how the reaction rate responds to varying concentrations of the substrate. The resulting kinetic profile is a strong indicator of the underlying mechanism.

Experimental Protocol:

  • Preparation: Prepare a series of reaction mixtures containing a constant concentration of the putative enzyme source (e.g., cell lysate, purified protein) in a suitable buffer at optimal pH and temperature.[8][13]

  • Substrate Titration: Create a range of substrate concentrations, from low (well below the expected Michaelis constant, Km) to high (saturating levels, typically 10-20 times the Km).[14]

  • Control Reaction: Prepare an identical set of reactions that lack the enzyme source (a "no-enzyme" control) to measure the background non-enzymatic isomerization rate.[8][15]

  • Initiation and Measurement: Initiate the reactions by adding the substrate. Measure the initial rate of product formation (or substrate depletion) over time using an appropriate detection method such as spectrophotometry, fluorometry, or chromatography.[8][16]

  • Data Analysis: Plot the initial reaction rate (v₀) against the substrate concentration ([S]). For the enzymatic reaction, fit the data to the Michaelis-Menten equation. For the non-enzymatic reaction, analyze for a linear (first-order) or other non-saturating relationship.[9]

Expected Results:

  • Enzymatic: The plot of rate vs. [S] will show a hyperbolic curve, indicating saturation of the enzyme's active sites at high substrate concentrations.[8]

  • Non-Enzymatic: The plot will typically show a linear or near-linear relationship where the rate increases with substrate concentration without reaching a saturation plateau within the tested range.[9]

Inhibition Studies

The use of specific enzyme inhibitors can provide direct evidence of enzymatic catalysis.[17][18] A reduction in reaction rate upon addition of a known inhibitor is a hallmark of an enzyme-mediated process.[10][19]

Experimental Protocol:

  • Inhibitor Selection: Choose an inhibitor known to target the suspected class of isomerase. Inhibitors can be competitive (resembling the substrate) or non-competitive.[11][19]

  • Reaction Setup: Prepare reaction mixtures with the enzyme source and a fixed, non-saturating concentration of the substrate.

  • Inhibitor Addition: Add the selected inhibitor at various concentrations to the reaction mixtures.

  • Control Groups: Run parallel reactions without the inhibitor (positive control) and without the enzyme (to measure the non-enzymatic rate).

  • Measurement and Analysis: Measure the initial reaction rates and compare the rates in the presence and absence of the inhibitor.

Expected Results:

  • Enzymatic: The reaction rate will decrease significantly in the presence of the inhibitor.[19]

  • Non-Enzymatic: The reaction rate will be unaffected by the presence of the enzyme inhibitor.

Stereospecificity Assay

Enzymes are chiral molecules and often exhibit a high degree of stereospecificity, meaning they will only act on one specific stereoisomer of a substrate.[4][6]

Experimental Protocol:

  • Substrate Preparation: Obtain or synthesize pure stereoisomers of the substrate (e.g., the R- and S-enantiomers or cis- and trans-isomers).

  • Reaction Setup: Set up separate reactions for each stereoisomer, keeping the enzyme and substrate concentrations constant.

  • Measurement: Monitor the rate of product formation for each reaction.

  • Analysis: Compare the reaction rates obtained with the different stereoisomers.

Expected Results:

  • Enzymatic: A significant reaction rate will be observed for one stereoisomer, while the rate for the other will be negligible or non-existent.[4][20]

  • Non-Enzymatic: The reaction rates for the different stereoisomers are likely to be similar, or the reaction may proceed with both, potentially leading to a mixture of products.[7]

Visualizing the Differentiation Process

The following diagrams illustrate the conceptual workflows and mechanisms involved in distinguishing between enzymatic and non-enzymatic isomerization.

G cluster_input cluster_exp Experimental Differentiation cluster_results Reaction Observed Isomerization (A ⇌ B) Kinetic Kinetic Analysis (Rate vs. [Substrate]) Reaction->Kinetic Inhibitor Inhibitor Study Reaction->Inhibitor Stereo Stereospecificity Assay Reaction->Stereo Enzymatic Enzymatic Pathway Kinetic->Enzymatic Saturable (Hyperbolic) NonEnzymatic Non-Enzymatic Pathway Kinetic->NonEnzymatic Non-saturable (Linear) Inhibitor->Enzymatic Rate Decreases Inhibitor->NonEnzymatic No Effect Stereo->Enzymatic High Specificity Stereo->NonEnzymatic Low/No Specificity

Caption: Experimental workflow for differentiating isomerization pathways.

G cluster_enzymatic Enzymatic Isomerization cluster_non_enzymatic Non-Enzymatic Isomerization S1 Substrate (A) ES Enzyme-Substrate Complex S1->ES E Enzyme E->ES ES->E releases P1 Product (B) ES->P1 catalyzes S2 Substrate (A) P2 Product (B) S2->P2 Energy Energy Input (e.g., Heat, Light) Energy->P2

Caption: Mechanistic comparison of enzymatic and non-enzymatic isomerization.

References

A Researcher's Guide to Control Experiments for Studying (Z)-Aconitic Acid Effects in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing rigorous experimental design is paramount to elucidating the precise cellular effects of bioactive molecules. This guide provides a comparative framework for designing and interpreting control experiments when studying the effects of (Z)-Aconitic acid, a key intermediate in the Krebs cycle with emerging roles in inflammation and cellular metabolism.

This compound, also known as cis-aconitic acid, is more than just a metabolic intermediate.[1][2][3][4][5] Recent studies have highlighted its potential as a glutamate (B1630785) decarboxylase inhibitor and an anti-inflammatory agent, capable of reducing IκB-α phosphorylation.[6] To accurately attribute these and other potential cellular effects to this compound, a well-defined set of control experiments is essential. This guide outlines the critical controls, provides detailed experimental protocols for relevant assays, and presents expected outcomes in a comparative format.

The Cornerstone of Validated Research: Essential Controls

To ensure that observed cellular responses are a direct result of this compound treatment, the following controls are indispensable:

  • Negative Control: Cells cultured under standard conditions without any treatment. This group serves as the baseline for normal cellular function and viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO, PBS).[7][8] This control is crucial to confirm that the vehicle itself does not induce any cellular effects, thereby isolating the activity of this compound.[7][8]

  • Positive Control: Cells treated with a compound known to elicit a specific, measurable effect similar to the one being investigated for this compound. This control validates the assay's sensitivity and provides a benchmark for comparison.

  • This compound Isomer Control (Trans-Aconitic Acid): Given that the cis and trans isomers of aconitic acid can have divergent biological activities, including trans-aconitic acid as a control can provide valuable insights into the specificity of the (Z)-isomer's effects.

Comparative Analysis of Expected Experimental Outcomes

The following tables summarize the expected quantitative outcomes from key cellular assays when studying the effects of this compound, comparing the treatment group with the essential controls.

Table 1: Cell Viability Assessment (MTT Assay)

Treatment GroupExpected Cell Viability (%)Interpretation
Negative Control100% (Baseline)Normal cell proliferation and metabolic activity.
Vehicle Control~100%The solvent has no significant effect on cell viability.
This compoundConcentration-dependentDetermines the cytotoxic or cytostatic potential of this compound.
Positive Control (e.g., Doxorubicin)DecreasedValidates the assay's ability to detect cytotoxicity.

Table 2: Anti-inflammatory Activity (NF-κB Activation Assay)

Treatment GroupExpected NF-κB Nuclear Translocation (%)Interpretation
Negative ControlLow (Baseline)Minimal NF-κB activation in unstimulated cells.
Vehicle ControlLowThe solvent does not induce an inflammatory response.
LPS-Stimulated ControlHighLipopolysaccharide (LPS) induces a strong inflammatory response and NF-κB activation.
This compound + LPSDecreased (compared to LPS-stimulated)This compound inhibits LPS-induced NF-κB activation, indicating anti-inflammatory properties.
Positive Control (e.g., BAY 11-7082) + LPSSignificantly DecreasedA known NF-κB inhibitor validates the assay's ability to detect inhibition of the inflammatory pathway.

Table 3: Metabolic Profile Assessment (Extracellular Acidification Rate - ECAR)

Treatment GroupExpected ECAR (mpH/min)Interpretation
Negative ControlBaselineNormal glycolytic rate of the cells.
Vehicle ControlBaselineThe solvent does not alter cellular metabolism.
This compoundAltered (Increase/Decrease)This compound may modulate the glycolytic pathway.
Positive Control (e.g., 2-Deoxy-D-glucose)DecreasedA known glycolysis inhibitor validates the assay's ability to detect metabolic changes.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Treatment: Treat cells with varying concentrations of this compound, vehicle control, and positive control (e.g., Doxorubicin) for 24-48 hours. Include untreated wells as a negative control.[10]

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.[4][11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9][11]

  • Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat cells with this compound or a positive control (e.g., BAY 11-7082, an IκBα phosphorylation inhibitor) for 1 hour.[12]

  • Stimulation: Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 30-60 minutes to induce NF-κB activation.[12][13] Include unstimulated negative and vehicle controls.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with 5% BSA in PBS and then incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.[14]

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI and acquire images using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells showing nuclear translocation of NF-κB.

Extracellular Acidification Rate (ECAR) Assay
  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to adhere.

  • Equilibration: One hour prior to the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose and incubate in a non-CO2 incubator at 37°C.[6]

  • Assay Protocol: Load the sensor cartridge with this compound, a positive control (e.g., 2-Deoxy-D-glucose), and vehicle control for injection during the assay.[15]

  • Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and run the assay to measure the ECAR in real-time.[6][15]

  • Data Analysis: Analyze the data to determine the effect of this compound on the glycolytic rate of the cells.[15]

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and potential mechanisms of this compound, the following diagrams are provided.

Experimental_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment Groups cluster_assays Cellular Assays Cell Culture Cell Culture Seeding Seeding Negative Control Negative Control Seeding->Negative Control 24h Incubation Vehicle Control Vehicle Control Seeding->Vehicle Control Z-Aconitic Acid Z-Aconitic Acid Seeding->Z-Aconitic Acid Positive Control Positive Control Seeding->Positive Control Viability (MTT) Viability (MTT) Negative Control->Viability (MTT) Inflammation (NF-kB) Inflammation (NF-kB) Negative Control->Inflammation (NF-kB) Metabolism (ECAR) Metabolism (ECAR) Negative Control->Metabolism (ECAR) Vehicle Control->Viability (MTT) Vehicle Control->Inflammation (NF-kB) Vehicle Control->Metabolism (ECAR) Z-Aconitic Acid->Viability (MTT) Z-Aconitic Acid->Inflammation (NF-kB) Z-Aconitic Acid->Metabolism (ECAR) Positive Control->Viability (MTT) Positive Control->Inflammation (NF-kB) Positive Control->Metabolism (ECAR) Data Analysis Data Analysis Viability (MTT)->Data Analysis Inflammation (NF-kB)->Data Analysis Metabolism (ECAR)->Data Analysis

Caption: Experimental workflow for assessing this compound's cellular effects.

Control_Logic Observed Effect Observed Effect Z-Aconitic Acid Effect Z-Aconitic Acid Effect Observed Effect->Z-Aconitic Acid Effect Isolate Vehicle Effect Vehicle Effect Observed Effect->Vehicle Effect Subtract Baseline Effect Baseline Effect Observed Effect->Baseline Effect Compare Conclusion Conclusion Z-Aconitic Acid Effect->Conclusion Z-Aconitic Acid Treatment Z-Aconitic Acid Treatment Z-Aconitic Acid Treatment->Observed Effect Vehicle Control Vehicle Control Vehicle Control->Vehicle Effect Negative Control Negative Control Negative Control->Baseline Effect

Caption: Logical relationship of controls for isolating the specific effect of this compound.

Aconitic_Acid_Pathway cluster_stimulus External Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB-α IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Degradation Degradation NFkB_nucleus Active NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Inflammatory Genes Inflammatory Genes NFkB_nucleus->Inflammatory Genes Induces Transcription Z_Aconitic_Acid This compound Z_Aconitic_Acid->IkB Prevents Phosphorylation

Caption: Potential mechanism of this compound's anti-inflammatory action.

References

Unraveling the Metabolic consequences of Aconitase Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts that occur due to enzyme dysfunction is paramount. This guide provides an objective comparison of the metabolome in wild-type versus mutant aconitase organisms, supported by experimental data and detailed methodologies.

Aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate. Its deficiency, due to genetic mutations, leads to a significant disruption of cellular metabolism, with implications for various human diseases, including neurodegenerative disorders and cancer. This guide summarizes the key metabolic alterations observed in aconitase-deficient organisms, providing a valuable resource for researchers investigating the pathophysiology of these conditions and exploring potential therapeutic interventions.

Quantitative Metabolomic Profile: Wild-Type vs. Aconitase Mutant

Metabolomic studies of organisms with deficient aconitase activity reveal a consistent and dramatic shift in the levels of TCA cycle intermediates and related metabolites. The following tables summarize the quantitative changes observed in human patients with mitochondrial aconitase (ACO2) deficiency and in colorectal cancer cell lines with ACO2 knockdown.

Table 1: Relative Fold Change of Key Metabolites in Human Plasma of ACO2 Deficient Patients Compared to Healthy Controls. [1]

Metabolite ClassMetaboliteFold Change in ACO2 Deficiency
TCA Cycle cis-AconitateIncreased (Specific value not provided)
IsocitrateIncreased (Specific value not provided)
alpha-KetoglutarateIncreased (Specific value not provided)
Glutamate1.8-fold increase
Glycolysis C6 Sugar Phosphates22.7-fold decrease
Phosphoenolpyruvate6.9-fold decrease
Fatty Acid Oxidation α, β-hydroxybutyrateIncreased (Specific value not provided)

Table 2: Relative Fold Change of Glycolysis Intermediates in ACO2 Knockdown Colorectal Cancer Cells Compared to Wild-Type. [2]

MetaboliteFold Change in ACO2 Knockdown
Glycerol 3-phosphateIncreased
PhosphoenolpyruvateIncreased
3-Phosphoglyceric acidIncreased
PyruvateIncreased
LactateIncreased

Experimental Protocols

The following section details a representative methodology for the analysis of polar metabolites, including TCA cycle intermediates, in biological samples using liquid chromatography-mass spectrometry (LC-MS). This protocol is a composite of established methods for cellular metabolomics.[3][4]

Metabolite Extraction from Cultured Cells
  • Cell Culture: Grow adherent or suspension cells under desired experimental conditions. A minimum of 5 biological replicates per condition is recommended.

  • Quenching and Washing:

    • For adherent cells, rapidly aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl solution.

    • For suspension cells, pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold 0.9% NaCl.

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water) to the cells.

    • For adherent cells, scrape the cells in the extraction solvent. For suspension cells, resuspend the cell pellet in the extraction solvent.

    • Incubate the samples on ice or at -20°C for at least 15 minutes to ensure complete protein precipitation and metabolite extraction.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube. The samples can be stored at -80°C until LC-MS analysis.

LC-MS Analysis of Polar Metabolites
  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% acetic acid.

    • Mobile Phase B: 10 mM ammonium acetate in 98% acetonitrile/2% water with 0.1% acetic acid.

    • Gradient: A linear gradient from a high percentage of mobile phase B to a high percentage of mobile phase A is used to elute the polar compounds.

  • Mass Spectrometry Detection:

    • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used to detect a wide range of metabolites.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used to acquire accurate mass data.

    • Data Acquisition: Data is typically acquired in full scan mode to capture all ions within a specified mass range. Data-dependent MS/MS scans can be used for metabolite identification.

  • Data Analysis:

    • Peak picking, alignment, and integration are performed using specialized software.

    • Metabolite identification is achieved by matching the accurate mass and retention time to a database of standards or by fragmentation pattern analysis.

    • Statistical analysis is performed to identify metabolites that are significantly different between wild-type and mutant samples.

Visualizing the Metabolic Impact of Aconitase Deficiency

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways affected by aconitase deficiency.

cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glycolysis Glycolysis TCA_Cycle TCA_Cycle Aconitase_Mutant Aconitase_Mutant cis_Aconitate cis-Aconitate Aconitase_Mutant->cis_Aconitate Accumulation Isocitrate Isocitrate Aconitase_Mutant->Isocitrate Depletion Glucose Glucose G6P G6P Glucose->G6P F6P Fructose-6-P G6P->F6P Pyruvate Pyruvate F6P->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Citrate->cis_Aconitate Aconitase cis_Aconitate->Isocitrate Aconitase alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Disruption of the TCA Cycle by Aconitase Mutation.

Aconitase_Deficiency Aconitase_Deficiency Metabolic_Rewiring Metabolic_Rewiring TCA_Cycle_Block TCA_Cycle_Block Citrate_Accumulation Citrate Accumulation TCA_Cycle_Block->Citrate_Accumulation Results in Reduced_OxPhos Reduced Oxidative Phosphorylation TCA_Cycle_Block->Reduced_OxPhos Causes Fatty_Acid_Synthesis Increased Fatty Acid Synthesis & Lipogenesis Citrate_Accumulation->Fatty_Acid_Synthesis Diverted to Fatty_Acid_Synthesis->Metabolic_Rewiring Increased_Glycolysis Increased Glycolysis Reduced_OxPhos->Increased_Glycolysis Compensated by Increased_Glycolysis->Metabolic_Rewiring

Caption: Metabolic Rewiring in Response to Aconitase Deficiency.

cluster_workflow Experimental Workflow WT WT Mutant Mutant Sample_Collection Sample Collection (e.g., Plasma, Cells) Mutant->Sample_Collection Metabolite Metabolite Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing & Statistical Analysis LC_MS_Analysis->Data_Processing Metabolite_ID Metabolite Identification & Quantification Data_Processing->Metabolite_ID Metabolite_Profile_Comparison Metabolite_Profile_Comparison Metabolite_ID->Metabolite_Profile_Comparison Comparison of Metabolite Profiles WT_Profile WT_Profile Metabolite_Profile_Comparison->WT_Profile Wild-Type Mutant_Profile Mutant_Profile Metabolite_Profile_Comparison->Mutant_Profile Aconitase Mutant

Caption: Comparative Metabolomics Experimental Workflow.

References

Validating the Nematicidal Efficacy of Trans-Aconitic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nematicidal activity of trans-aconitic acid against other alternatives, supported by experimental data and detailed protocols.

Trans-aconitic acid, a naturally occurring tricarboxylic acid, has demonstrated significant potential as a biological nematicide. This guide synthesizes available data to validate its activity and benchmark its performance against other nematicidal compounds.

Comparative Nematicidal Activity

The following table summarizes the quantitative data on the nematicidal efficacy of trans-aconitic acid and a selection of alternative compounds against various plant-parasitic nematodes.

CompoundTarget NematodeConcentrationEfficacy
Trans-aconitic acid Meloidogyne incognita500 µg/mL85.5% mortality[1]
0.5 mg/mL83% mortality[2]
1.0 mg/mL92% mortality[2]
0.5 mg/mL98% paralysis[2][3]
Heterodera glycine500 µg/mL99.2% mortality[1]
Ditylenchus destructor500 µg/mL53.4% mortality[1]
Allicin Meloidogyne incognita18.23 mg/L (LC50)50% mortality[4]
Geraniol Meloidogyne javanicaNot specifiedDecreased female counts[4]
α-Pinene Meloidogyne incognita0.20 mg/mL>50% J2 mortality after 24h[5]
Carvone Meloidogyne haplaNot specified93.2% juvenile mortality[5]
Citronellal Meloidogyne incognitaNot specifiedEffective immobilization and elimination[5]
Oxamyl (Commercial Nematicide) Caenorhabditis elegans250 µg/mL13.4% mortality[6]
Pratylenchus penetrans250 µg/mL50% mortality[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of nematicidal activity.

In Vitro Nematicidal Activity Assay against Meloidogyne incognita Second-Stage Juveniles (J2s)

This protocol outlines the steps to assess the direct mortality of nematode juveniles when exposed to a test compound.

1. Nematode Culture and Collection:

  • A pure culture of Meloidogyne incognita is maintained on a susceptible host plant, such as tomato (Solanum lycopersicum), in a greenhouse.

  • Infected roots are gently uprooted, and egg masses are collected.

  • Egg masses are incubated in water at approximately 27°C to allow hatching of second-stage juveniles (J2s).

  • Freshly hatched J2s are collected for the assay.

2. Preparation of Test Solutions:

  • A stock solution of the test compound (e.g., trans-aconitic acid) is prepared in a suitable solvent (e.g., sterile distilled water or a solvent that is non-toxic to the nematodes at the final concentration).

  • Serial dilutions of the stock solution are made to obtain the desired test concentrations.

  • A negative control (solvent only) and a positive control (a known commercial nematicide) are included in the assay.

3. Bioassay:

  • The assay is typically conducted in multi-well plates (e.g., 96-well plates).

  • A specific volume of each test dilution (e.g., 100 µL) is added to the wells.

  • An equal volume of a nematode suspension containing a known number of J2s (e.g., ~100 J2s) is added to each well.

  • The plates are incubated at a controlled temperature (e.g., 27 ± 1°C).

4. Mortality Assessment:

  • Nematode mortality is observed under a microscope at specified time intervals (e.g., 24, 48, and 72 hours).

  • Nematodes are considered dead if they are immobile and do not respond to physical stimuli, such as prodding with a fine needle.

  • The percentage of mortality is calculated for each concentration.

Egg Hatching Inhibition Assay

This protocol is used to determine the effect of a test compound on the hatching of nematode eggs.

1. Egg Collection:

  • Egg masses of M. incognita are collected from infected plant roots.

  • The gelatinous matrix of the egg masses is dissolved using a sodium hypochlorite (B82951) (NaOCl) solution (e.g., 0.5%) to release the eggs.

  • The eggs are then thoroughly rinsed with sterile distilled water.

2. Bioassay:

  • A known number of eggs are suspended in the test solutions of varying concentrations in multi-well plates.

  • The plates are incubated under conditions suitable for hatching (e.g., 27 ± 1°C).

3. Data Collection:

  • After a set incubation period (e.g., 7 days), the number of hatched J2s in each well is counted.

  • The percentage of egg hatch inhibition is calculated by comparing the number of hatched juveniles in the treatment groups to the negative control.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Preparation cluster_assay Bioassay cluster_analysis Analysis Nematode_Culture Nematode Culture (M. incognita) J2_Collection J2 Collection Nematode_Culture->J2_Collection Egg_Collection Egg Collection Nematode_Culture->Egg_Collection Mortality_Assay Mortality Assay (J2s + Compound) J2_Collection->Mortality_Assay Hatching_Assay Hatching Assay (Eggs + Compound) Egg_Collection->Hatching_Assay Test_Solutions Test Compound Dilutions Test_Solutions->Mortality_Assay Test_Solutions->Hatching_Assay Data_Collection Data Collection (Microscopy) Mortality_Assay->Data_Collection Hatching_Assay->Data_Collection Analysis Statistical Analysis (% Mortality / % Inhibition) Data_Collection->Analysis Mechanism_of_Action cluster_tca Nematode Tricarboxylic Acid (TCA) Cycle Citrate Citrate Aconitase Aconitase Citrate->Aconitase Substrate Cis_Aconitate cis-Aconitate Isocitrate Isocitrate Cis_Aconitate->Isocitrate Aconitase->Cis_Aconitate Product Disruption TCA Cycle Disruption Aconitase->Disruption Trans_Aconitic_Acid trans-Aconitic Acid Trans_Aconitic_Acid->Inhibition Inhibition->Aconitase Energy_Depletion Energy Depletion (Reduced ATP) Disruption->Energy_Depletion Nematode_Death Nematode Death Energy_Depletion->Nematode_Death

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (Z)-Aconitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for (Z)-Aconitic acid, tailored for research and drug development professionals. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specifications and Usage Notes
Eye and Face Safety Goggles or GlassesMust be worn at all times in the laboratory. Should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] For tasks with a high risk of splashing, a face shield should be worn in addition to goggles.[2][3]
Hand Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[4] For incidental contact, disposable nitrile gloves are the minimum requirement; they should be removed and replaced immediately after contact.[3] Inspect gloves for any tears or degradation before use.[5]
Body Laboratory CoatA lab coat should be worn to protect clothing and skin from potential splashes and spills.[2][6] For larger quantities or splash risks, an acid-resistant suit or apron made of materials like PVC or neoprene may be necessary.[4]
Respiratory Dust Respirator / N95 MaskRequired when handling the solid form to avoid inhaling dust particles, especially in poorly ventilated areas.[6] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Standard Handling Protocol

When working with this compound, a systematic approach is crucial to minimize risk.

  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are accessible. A designated area for handling should be established, ideally within a fume hood or a well-ventilated space.[6]

  • Donning PPE : Put on all required PPE as detailed in the table above.

  • Handling the Chemical : Avoid contact with skin, eyes, and clothing.[1] Do not breathe in the dust if using the solid form.[6] Use appropriate tools and equipment to handle the substance, minimizing the creation of dust.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[7] Clean all equipment and the work area.

  • Storage : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1]

Emergency Procedures: Exposure Response

Immediate and appropriate action is critical in the event of an exposure.

  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes.[1] Remove any contaminated clothing while continuing to rinse.[8] If skin irritation occurs, seek medical attention.[9]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open.[1] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Rinse the mouth thoroughly with water.[10] Do not induce vomiting.[7][8] Seek immediate medical attention.[1]

Disposal Plan

All waste materials should be handled as hazardous until characterized otherwise.

  • Containment : Collect excess this compound and any contaminated materials (e.g., gloves, paper towels) in a suitable, labeled container for disposal.[1]

  • Disposal : Dispose of the chemical waste in accordance with all local, regional, and national regulations. Do not allow the substance to enter drains or the soil. Consult with your institution's environmental health and safety office for specific guidance.

Visual Workflow Guides

The following diagrams provide a clear, step-by-step visual representation of the key procedures for handling this compound.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep1 Verify accessible safety shower and eyewash station prep2 Don appropriate PPE: - Goggles - Gloves - Lab Coat prep1->prep2 prep3 Prepare well-ventilated work area (e.g., fume hood) prep2->prep3 handle1 Handle this compound, avoiding dust generation prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 clean1 Wash hands and exposed skin thoroughly handle2->clean1 clean2 Decontaminate work surfaces and equipment clean1->clean2 disp1 Collect waste in a labeled, sealed container clean2->disp1 disp2 Dispose of waste according to institutional and local regulations disp1->disp2

Caption: Step-by-step process for safely handling and disposing of this compound.

G Emergency Procedure: Skin or Eye Contact cluster_skin Skin Contact cluster_eye Eye Contact start Exposure Occurs: Skin or Eye Contact skin_flush Immediately flush skin with plenty of water for at least 15 minutes start->skin_flush eye_flush Immediately flush eyes with plenty of water for at least 15 minutes start->eye_flush skin_remove Remove contaminated clothing while flushing skin_flush->skin_remove skin_eval Assess for skin irritation skin_remove->skin_eval skin_med Seek medical attention skin_eval->skin_med Yes skin_wash Wash with soap and water if no irritation persists skin_eval->skin_wash No eye_remove Remove contact lenses if present and easy to do eye_flush->eye_remove eye_med Seek IMMEDIATE medical attention eye_remove->eye_med

Caption: Immediate first aid steps for skin or eye exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.